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  • Product: 2-Bromo-3,5-diiodopyridin-4-amine
  • CAS: 1377578-93-2

Core Science & Biosynthesis

Foundational

Synthesis of 2-Bromo-3,5-diiodopyridin-4-amine: A Technical Guide

Part 1: Executive Summary & Strategic Analysis The synthesis of 2-Bromo-3,5-diiodopyridin-4-amine presents a classic challenge in heteroaromatic functionalization: balancing the electronic directing effects of an activat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-3,5-diiodopyridin-4-amine presents a classic challenge in heteroaromatic functionalization: balancing the electronic directing effects of an activating amine against the deactivating nature of halogens, while managing steric constraints on the pyridine ring.

This compound is a high-value intermediate, often serving as a scaffold for kinase inhibitors where the C2 bromine allows for Buchwald-Hartwig or Suzuki couplings, and the C3/C5 iodines provide handles for further diversification or specific steric occlusion.

Synthetic Strategy

The most robust route utilizes Electrophilic Aromatic Substitution (SEAr) on a pre-functionalized 2-bromo-4-aminopyridine core.

  • Substrate Selection: Starting with 2-bromo-4-aminopyridine is superior to starting with 4-aminopyridine. Introducing the bromine at C2 after iodination is synthetically arduous due to the deactivation of the ring and the lack of ortho-direction to the C2 position by the amine.

  • Regiochemistry: The C4-amino group is a strong ortho, para-activator. In the pyridine system, it strongly activates C3 and C5. The C2-bromine is a weak deactivator but does not overcome the activation provided by the amine. Consequently, iodination proceeds sequentially at C5 (less sterically hindered) and then C3 (more hindered by the C2-Br).

Retrosynthetic Analysis

Retrosynthesis Target 2-Bromo-3,5-diiodopyridin-4-amine Intermediate 2-Bromo-5-iodopyridin-4-amine (Transient Intermediate) Target->Intermediate + I+ (Electrophilic Iodination) SM 2-Bromo-4-aminopyridine (Commercially Available) Intermediate->SM + I+ (Regioselective C5 First)

Figure 1: Retrosynthetic disconnection showing the sequential iodination strategy.

Part 2: Experimental Protocols

Two protocols are provided: Method A uses N-Iodosuccinimide (NIS) for high purity on a laboratory scale, while Method B uses Iodine/Periodate for scalable, cost-effective synthesis.

Method A: NIS-Mediated Iodination (Lab Scale)

Best for: High purity, mild conditions, gram-scale synthesis.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
2-Bromo-4-aminopyridine 1.0Starting Material
N-Iodosuccinimide (NIS) 2.2 - 2.5Iodinating Agent
Acetonitrile (MeCN) SolventPolar Aprotic Medium
TFA (Trifluoroacetic acid) 0.1 (Cat.)Catalyst (Optional)
Step-by-Step Protocol
  • Dissolution: Charge a round-bottom flask with 2-bromo-4-aminopyridine (1.0 equiv) and anhydrous Acetonitrile (10 mL/g). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.1 equiv) portion-wise over 15 minutes to avoid exotherms.

  • First Iodination: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. You should observe the conversion to the mono-iodo intermediate (2-bromo-5-iodopyridin-4-amine).

  • Second Iodination: Add the remaining NIS (1.1 - 1.4 equiv). If the reaction is sluggish due to steric crowding at C3, heat the mixture to 50°C .

    • Note: The second iodine insertion is slower. Stirring overnight may be required.

  • Quench: Once conversion is complete, cool to RT. Add 10% aqueous Sodium Thiosulfate (

    
    ) solution. Stir vigorously for 20 minutes. The solution will turn from reddish-brown to pale yellow as excess iodine is reduced.
    
  • Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).[6]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
Method B: Iodine/Periodic Acid (Scale-Up)

Best for: Multi-gram to kilogram scale, lower cost.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
2-Bromo-4-aminopyridine 1.0Starting Material
Iodine (

)
1.1Iodinating Source
Periodic Acid (

)
0.6Oxidant (Regenerates

)
Acetic Acid / Water /

SolventAcidic Medium
Step-by-Step Protocol
  • Setup: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-bromo-4-aminopyridine in a mixture of Acetic Acid and Water (10:1 v/v). Add concentrated

    
     (0.2 equiv) to acidify.
    
  • Reagent Addition: Add Iodine (

    
    , 1.1 equiv) followed by Periodic Acid  (
    
    
    
    , 0.6 equiv).
    • Mechanism:[5][7][8][9] Periodic acid oxidizes the iodide byproduct back to electrophilic iodine species, increasing atom economy.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

  • Workup: Pour the hot reaction mixture into crushed ice/water. Neutralize carefully with 50% NaOH or solid

    
     to pH 8. The product often precipitates as a solid.
    
  • Isolation: Filter the precipitate. Wash with water and cold hexanes. Recrystallize from Ethanol/Water if necessary.

Part 3: Mechanism & Critical Controls

Reaction Mechanism

The reaction proceeds via a standard Electrophilic Aromatic Substitution (


). The amino group lone pair donates density into the ring (resonance), creating high electron density at C3 and C5.

Mechanism SM 2-Br-4-NH2-Py Complex1 Sigma Complex (C5 Attack) SM->Complex1 I+ Inter 2-Br-5-I-4-NH2-Py Complex1->Inter -H+ Complex2 Sigma Complex (C3 Attack) Inter->Complex2 I+ (Slower) Prod 2-Br-3,5-diiodo-4-NH2-Py Complex2->Prod -H+

Figure 2: Stepwise electrophilic substitution pathway. Note that C5 is attacked first due to lower steric hindrance compared to C3 (flanked by Br).

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Conversion Deactivation by first Iodine; Steric bulk at C3.Increase temperature to 60°C; Add 0.5 eq extra NIS; Extend time.
Polybromination Contamination of reagents.Ensure NIS is free of NBS (N-bromosuccinimide) impurities.
Dark Oil Formation Decomposition/Oxidation.Keep temperature <80°C; Ensure inert atmosphere (

).
Solubility Issues Product is highly lipophilic.Use DMF instead of MeCN; Use DCM/MeOH for extraction.

Part 4: Safety & Handling

  • High Potency/Toxicity: Halogenated aminopyridines can be skin sensitizers and potential irritants. Handle in a fume hood with double nitrile gloves.

  • Oxidizer Hazard: NIS and Periodic acid are oxidizers. Do not mix with strong reducing agents or flammable organics outside of controlled reaction conditions.

  • Waste Disposal: Aqueous waste contains iodinated species. Segregate into halogenated waste streams. Do not acidify the thiosulfate quench waste (risk of

    
     gas).
    

Part 5: References

  • General Iodination of Aminopyridines:

    • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[5][10] (2016). International Journal of Simulation Systems, Science & Technology. (Describes the sequential halogenation logic: Amine -> Bromination -> Iodination).

  • Methodology for Halogen Exchange & Iodination:

    • Synthesis of 3,5-dibromo-4-iodopyridine. (2012).[11][12] Google Patents CN102924369A. (Demonstrates the stability of the 3,5-dihalo-4-amino motif).

  • NIS Reagent Utility:

    • Castanet, A.-S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters. (Establishes NIS as the preferred reagent for sensitive substrates).

  • Related Pyridine Chemistry:

    • Synthesis of 2-Bromo-4-iodopyridine.[2][13] (2022).[11] ChemicalBook.[2][13] (Provides context on the reactivity of 2-bromo-4-substituted pyridines).

Sources

Exploratory

2-Bromo-3,5-diiodopyridin-4-amine NMR and mass spectrometry data

Characterization, Spectral Analysis, and Experimental Protocols Executive Summary 2-Bromo-3,5-diiodopyridin-4-amine (Predicted Formula: , MW: ~424.8 g/mol ) represents a highly functionalized pyridine scaffold critical f...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Spectral Analysis, and Experimental Protocols

Executive Summary

2-Bromo-3,5-diiodopyridin-4-amine (Predicted Formula:


, MW: ~424.8  g/mol ) represents a highly functionalized pyridine scaffold critical for advanced cross-coupling chemistries. Its unique substitution pattern—featuring a hard electrophile (Bromine at C2), two soft electrophiles (Iodine at C3, C5), and a directing amino group (at C4)—makes it a versatile intermediate for constructing polysubstituted heterocyclic pharmaceuticals.

This guide provides an in-depth technical analysis of the compound’s spectral footprint, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics derived from established chemometric principles and structural analogs.

Structural Analysis & Logic

The molecule is an asymmetric pyridine derivative. The chemical environment is defined by the interplay between the electron-deficient pyridine ring, the electron-donating amino group (+M effect), and the heavy halogen atoms.

Structural Visualization

The following diagram illustrates the numbering scheme and electronic environment influencing the spectral data.

G N1 N (1) Pyridine C2 C (2) -Br N1->C2 1.3 Å C3 C (3) -I C2->C3 Br Br C2->Br C4 C (4) -NH2 C3->C4 I3 I C3->I3 C5 C (5) -I C4->C5 NH2 NH2 C4->NH2 C6 C (6) -H C5->C6 I5 I C5->I5 C6->N1 H6 H C6->H6

Figure 1: Connectivity and numbering of 2-Bromo-3,5-diiodopyridin-4-amine. Note the steric crowding around the C4-amine.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the definitive identification of this compound through its characteristic halogen isotopic patterns.

Ionization and Molecular Ion
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Adduct: [M+H]

    
    
    
  • Base Peak: The protonated molecular ion is expected to be stable due to the basicity of the pyridine nitrogen and the amino group.

Isotopic Signature (The "Twin Peaks")

The presence of one Bromine atom (


) and two Iodine atoms (

, monoisotopic) creates a distinct spectral fingerprint.
IsotopeAbundanceContribution to Pattern

50.7%Generates the M peak (lower mass).[1]

49.3%Generates the M+2 peak (higher mass).

100%Adds constant mass (no isotope splitting).

Predicted MS Signals:

  • m/z 424.8 (containing

    
    )
    
  • m/z 426.8 (containing

    
    )
    
  • Intensity Ratio: ~1:1 doublet.

Fragmentation Pathway

Fragmentation in ESI-MS/MS typically involves the sequential loss of the halogen atoms or small neutral molecules like HCN.

MS_Frag M [M+H]+ m/z 425/427 Frag1 [M - I]+ Loss of Iodine radical/HI M->Frag1 -127 Da Frag2 [M - I - Br]+ Loss of Bromine Frag1->Frag2 -79/81 Da Frag3 Ring Cleavage Loss of HCN Frag2->Frag3 -27 Da

Figure 2: Proposed fragmentation pathway in MS/MS analysis.

NMR Spectroscopy Analysis

The high degree of substitution simplifies the


H NMR spectrum (few protons) but complicates the 

C NMR spectrum (heavy atom effects).
H NMR (Proton)

There is only one aromatic proton on the ring (H-6).

  • H-6 (Aromatic):

    • Position: Alpha to the Pyridine Nitrogen (deshielding).

    • Neighbor: Iodine at C-5.[2][3][4][5][6]

    • Prediction: Singlet,

      
       8.10 – 8.40 ppm.
      
    • Note: The 4-amino group exerts a shielding effect on the ring, preventing the H-6 from shifting as far downfield as unsubstituted pyridine (

      
       8.6).
      
  • NH

    
     (Amine): 
    
    • Prediction: Broad singlet,

      
       6.00 – 7.50 ppm (highly solvent dependent; exchangeable with 
      
      
      
      ).
C NMR (Carbon)

The "Heavy Atom Effect" of Iodine is the critical diagnostic feature here. Iodine attached directly to a carbon atom typically causes a significant upfield shift (shielding), often pushing the signal below 100 ppm, which is counter-intuitive for aromatic carbons.

Carbon PositionChemical EnvironmentPredicted Shift (

ppm)
Notes
C-4 Attached to

155.0 – 158.0 Deshielded by N and

.
C-6

,

to N
148.0 – 152.0 Typical pyridine

-carbon.
C-2 Attached to Br,

to N
138.0 – 142.0 Bromine effect is moderate.
C-3 Attached to I,

to N
85.0 – 95.0 Diagnostic: Shielded by Iodine.
C-5 Attached to I,

to N
85.0 – 95.0 Diagnostic: Shielded by Iodine.[2][6]

Experimental Protocols

To ensure high-quality spectral data, the following sample preparation workflows are recommended.

NMR Sample Preparation

Objective: Obtain clear resolution of the H-6 singlet and verify labile protons.

  • Solvent Selection: Use DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Reason: The compound is likely sparingly soluble in

      
       due to the polar amino group and heavy halogens. DMSO also slows proton exchange, sharpening the 
      
      
      
      signal.
  • Concentration: Prepare a solution of ~5-10 mg of compound in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug if any undissolved solids remain (paramagnetic impurities from cross-coupling catalysts can broaden lines).

  • Acquisition:

    • Run standard

      
      H (16-32 scans).
      
    • Run

      
       shake: Add 1 drop of 
      
      
      
      to the tube and re-run. The broad singlet at 6.0-7.5 ppm should disappear, confirming the
      
      
      assignment.
LC-MS Sample Preparation

Objective: Confirm molecular weight and purity.

  • Dilution: Dissolve 1 mg in 1 mL Acetonitrile (MeCN).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

  • Detection: UV at 254 nm and MS (ESI+).

    • Note: Look for the characteristic 1:1 doublet at the retention time of the main UV peak.

References

  • ChemicalBook. (2025).[4] 2-Amino-5-bromo-3-iodopyridine Spectral Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1516508, 2-Amino-5-bromo-3-iodopyridine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-5-bromo-3-iodopyridine. Retrieved from [7]

  • Doc Brown's Chemistry. (2025). Mass spectrometry of organohalogen compounds. Retrieved from

Sources

Foundational

reactivity of 2-Bromo-3,5-diiodopyridin-4-amine with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Bromo-3,5-diiodopyridin-4-amine with Nucleophiles Introduction In the landscape of modern medicinal chemistry and materials science, polyfunctionalized heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 2-Bromo-3,5-diiodopyridin-4-amine with Nucleophiles

Introduction

In the landscape of modern medicinal chemistry and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. They serve as versatile building blocks for constructing complex molecular architectures with tailored electronic and steric properties. Among these, 2-Bromo-3,5-diiodopyridin-4-amine stands out as a particularly intriguing substrate. Its structure is densely packed with functionality: a pyridine core, an activating amino group, and three distinct halogen atoms offering multiple, potentially orthogonal, reaction sites.

This guide provides an in-depth analysis of the reactivity of 2-Bromo-3,5-diiodopyridin-4-amine with various classes of nucleophiles. We will dissect the electronic and steric factors that govern its reactivity, offering a predictive framework for chemists engaged in drug discovery and the synthesis of novel materials. This document moves beyond a simple recitation of facts to explain the underlying principles that dictate reaction outcomes, providing both theoretical insights and practical, field-tested protocols for its synthetic transformations.

Part 1: The Dichotomy of Reactivity: Analyzing Regioselectivity

The synthetic utility of 2-Bromo-3,5-diiodopyridin-4-amine hinges on the ability to selectively functionalize one halogen position over the others. This regioselectivity is governed by a delicate interplay of electronic effects, inherent carbon-halogen bond strengths, and steric hindrance.

Electronic Landscape

The pyridine nitrogen is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. Conversely, the amino group at the C4 position is a strong electron-donating group (EDG), which enriches the ring with electron density and generally deactivates it towards traditional Nucleophilic Aromatic Substitution (SNAr). This creates a "push-pull" electronic environment. For SNAr reactions, the C2 position is electronically favored for attack due to its proximity to the ring nitrogen, despite the deactivating influence of the distal amino group.[1]

Carbon-Halogen Bond Dissociation Energy (BDE)

In the context of transition-metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The facility of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. The established trend for BDE is C-Cl > C-Br > C-I.[2] Consequently, the C-I bonds at the C3 and C5 positions are significantly more susceptible to oxidative addition than the C-Br bond at the C2 position. This intrinsic reactivity difference is the dominant factor in palladium-catalyzed processes, enabling high selectivity for reactions at the iodo-substituted positions.[2]

Steric Considerations

The steric environment around each halogen atom also plays a critical role.

  • C2-Bromo: Flanked by the pyridine nitrogen and the bulky iodo group at C3.

  • C3-Iodo: Situated between the C2-bromo group and the C4-amino group.

  • C5-Iodo: Positioned between the C4-amino group and the C6-hydrogen.

Based on this analysis, the C5-Iodo position is the most sterically accessible of the three halogenated sites, followed by C3, with the C2 position being the most hindered. This suggests that for two equally reactive sites (e.g., C3-I and C5-I), a bulky nucleophile or catalyst may preferentially react at the C5 position.

Predictive Summary of Reactivity

The analysis of these competing factors leads to a clear predictive framework:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will overwhelmingly favor reaction at the C-I bonds (C3 and C5) over the C-Br bond (C2). Selective mono-functionalization is highly probable at one of the iodo positions before reaction occurs at the second iodo or the bromo site.

  • Nucleophilic Aromatic Substitution (SNAr) , if achievable, is electronically biased to occur at the C2-Br position . However, this pathway is electronically disfavored due to the presence of the C4-amino EDG and may require harsh reaction conditions.

The following diagram illustrates the key reactivity hotspots on the molecule based on the reaction class.

Caption: Predicted sites of reactivity for 2-Bromo-3,5-diiodopyridin-4-amine.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most reliable and selective approach for the functionalization of 2-Bromo-3,5-diiodopyridin-4-amine. The significant difference in reactivity between the C-I and C-Br bonds allows for a stepwise and controlled introduction of new functionalities.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, providing access to substituted alkynylpyridines. For 2-Bromo-3,5-diiodopyridin-4-amine, the reaction can be tuned to achieve selective mono- or di-alkynylation at the C3 and C5 positions.[3] The use of approximately one equivalent of the terminal alkyne will lead to preferential coupling at one of the iodo positions, with the C5 position likely favored due to reduced steric hindrance.

Typical Sonogashira Reaction Conditions

Component Example Reagents Molar Ratio (vs. Substrate) Purpose
Substrate 2-Bromo-3,5-diiodopyridin-4-amine 1.0 eq Electrophile
Alkyne Phenylacetylene, 1-Hexyne 1.1 - 2.5 eq Nucleophile
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ 2 - 5 mol% Catalyst
Cu Co-catalyst Copper(I) Iodide (CuI) 2 - 10 mol% Co-catalyst
Ligand Triphenylphosphine (PPh₃) 4 - 10 mol% Stabilizes Pd(0)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) 2.0 - 5.0 eq (or as solvent) Activates alkyne
Solvent DMF, THF, Toluene - Reaction Medium

| Temperature | Room Temperature to 100 °C | - | Reaction Condition |

Experimental Protocol: Selective Mono-alkynylation

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Reagent Addition: Add anhydrous, degassed THF or DMF as the solvent, followed by triethylamine (3.0 eq).

  • Nucleophile Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Limiting) pd0->oxidative_add Ar-I pd2_complex Ar-Pd(II)L₂(I) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation cu_cycle Copper Co-catalyst Cycle cu_cycle->transmetalation Cu-C≡CR alkyne_activation Alkyne Activation alkyne_activation->cu_cycle R-C≡CH, Base pd2_alkynyl Ar-Pd(II)L₂(C≡CR) transmetalation->pd2_alkynyl reductive_elim Reductive Elimination pd2_alkynyl->reductive_elim reductive_elim->pd0 Regeneration product Product (Ar-C≡CR) reductive_elim->product

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine core and various aryl, heteroaryl, or alkyl groups from boronic acids or esters. Similar to the Sonogashira reaction, high selectivity for the C-I positions is expected.[2][4] This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry. The presence of the unprotected primary amine on the substrate is generally well-tolerated under standard Suzuki conditions.[4]

Typical Suzuki-Miyaura Reaction Conditions

Component Example Reagents Molar Ratio (vs. Substrate) Purpose
Substrate 2-Bromo-3,5-diiodopyridin-4-amine 1.0 eq Electrophile
Boronic Acid/Ester Phenylboronic acid, Pyridin-3-ylboronic acid 1.2 - 2.0 eq Nucleophile source
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ 2 - 5 mol% Catalyst
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ 2.0 - 3.0 eq Activates boronic acid
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF - Reaction Medium

| Temperature | 80 - 110 °C | - | Reaction Condition |

Experimental Protocol: Selective Mono-arylation

  • Reaction Setup: In a reaction vessel, combine 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue via flash column chromatography to yield the desired product.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd2_halide Ar-Pd(II)L₂(I) ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_organic Ar-Pd(II)L₂(R) transmetal->pd2_organic boronic_acid R-B(OH)₂ base_activation Base Activation boronic_acid->base_activation Base (e.g., K₂CO₃) base_activation->transmetal [R-B(OH)₃]⁻ red_elim Reductive Elimination pd2_organic->red_elim red_elim->pd0 Regeneration product Product (Ar-R) red_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a complementary method to SNAr for forming C-N bonds.[5] Given the presence of the C4-amino group, this reaction would be employed for introducing a second, different amino functionality at one of the halogenated positions. Again, selectivity for the C-I positions over the C-Br position is anticipated. This reaction requires a specific combination of a palladium precursor and a specialized, bulky phosphine ligand.[6]

Typical Buchwald-Hartwig Amination Conditions

Component Example Reagents Molar Ratio (vs. Substrate) Purpose
Substrate 2-Bromo-3,5-diiodopyridin-4-amine 1.0 eq Electrophile
Amine Morpholine, Aniline, Benzylamine 1.2 - 1.5 eq Nucleophile
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂ 1 - 5 mol% Catalyst Source
Ligand XPhos, RuPhos, BINAP 1.5 - 10 mol% Active Catalyst Formation
Base NaOtBu, KOtBu, Cs₂CO₃ 1.4 - 2.0 eq Amine Deprotonation
Solvent Toluene, Dioxane - Reaction Medium

| Temperature | 80 - 110 °C | - | Reaction Condition |

Experimental Protocol: Selective C-I Amination

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under argon, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Reagent Addition: Add anhydrous toluene, followed by 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq) and the amine nucleophile (1.2 eq).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Part 3: Nucleophilic Aromatic Substitution (SNAr): A More Challenging Pathway

While palladium catalysis offers a clear path to functionalization, direct substitution of the halogens by nucleophiles via an SNAr mechanism is also a theoretical possibility.

Mechanistic Hurdles

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the presence of electron-withdrawing groups (EWGs) that can delocalize the negative charge.

In 2-Bromo-3,5-diiodopyridin-4-amine, the C4-amino group is a strong EDG, which destabilizes the anionic Meisenheimer complex, thereby increasing the activation energy and making the SNAr reaction significantly less favorable compared to pyridines bearing EWGs.[7] Therefore, forcing conditions such as high temperatures, polar aprotic solvents, and highly potent nucleophiles would likely be necessary to drive this reaction.

Predicted Regioselectivity

Should an SNAr reaction occur, the site of attack would be determined by electronic activation from the pyridine nitrogen. The C2 position is the most electronically activated site for nucleophilic attack. Therefore, it is predicted that any successful SNAr reaction would lead to the substitution of the C2-bromo group.

SNAr_Mechanism start Substrate (Ar-Br at C2) addition Addition Step start->addition nucleophile Nucleophile (e.g., MeO⁻) nucleophile->addition meisenheimer Meisenheimer Complex (Anionic Intermediate) addition->meisenheimer Attack at C2 elimination Elimination Step (Loss of Leaving Group) meisenheimer->elimination Re-aromatization product Product (Ar-OMe) elimination->product Br⁻ leaves

Sources

Exploratory

Technical Monograph: Electronic Architecture and Functionalization of 2-Bromo-3,5-diiodopyridin-4-amine

This technical guide details the electronic architecture, synthesis via electrophilic aromatic substitution (EAS), and functionalization logic of 2-Bromo-3,5-diiodopyridin-4-amine .[1][2] [1][2] Executive Summary 2-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic architecture, synthesis via electrophilic aromatic substitution (EAS), and functionalization logic of 2-Bromo-3,5-diiodopyridin-4-amine .[1][2]

[1][2]

Executive Summary

2-Bromo-3,5-diiodopyridin-4-amine represents a highly functionalized pyridine scaffold, primarily utilized as a dense halogenated intermediate in the synthesis of kinase inhibitors and PROTAC linkers.[1][2] Its value lies in the orthogonal reactivity of its substituents: a nucleophilic amine at C4, a labile iodine at C3/C5 (for selective metallation), and a stable bromine at C2.[2]

This guide focuses on the Electrophilic Aromatic Substitution (EAS) mechanisms governing its formation and the subsequent restrictions on electrophilic attack once the scaffold is fully substituted.

Part 1: Molecular Logic & Electronic Profile[2]

To understand the electrophilic substitution behavior of this molecule, one must analyze the competing electronic effects of the pyridine ring and its substituents.

The "Regiochemical Convergence"

The synthesis of this molecule via EAS (specifically iodination) is driven by a rare alignment of directing effects. The precursor, 2-bromo-4-aminopyridine , directs incoming electrophiles (


) to positions 3 and 5 through a cooperative mechanism:
  • 4-Amine (+M Effect): The amino group is a strong activator.[1] It donates electron density into the ring via resonance, strongly activating the ortho positions (C3 and C5).[2]

  • 2-Bromine (-I, +M Effect): While weakly deactivating overall, halogens are ortho/para directors.[1][2] The bromine at C2 directs to C3 (ortho) and C5 (para).

  • Pyridine Nitrogen (-I, -M Effect): The ring nitrogen withdraws density, deactivating C2 and C6 most strongly.[1][2] This leaves C3 and C5 as the relatively electron-rich "islands" on the ring.[1]

The "Electronic Lock" (Post-Synthesis)

Once the 3 and 5 positions are filled with iodine, the ring carbon atoms are effectively "locked" against further EAS.

  • C6 Position: The only remaining unsubstituted carbon is C6. However, C6 is meta to the activating amine and ortho to the electron-withdrawing ring nitrogen.[2] It is electronically deactivated.

  • Steric Blockade: The bulky iodine atoms at C3 and C5 shield the amine and the adjacent ring positions, creating a steric barrier to further substitution on the ring.

Part 2: The Core EAS Protocol (Synthesis)

The primary "electrophilic substitution" relevant to this topic is the installation of iodine atoms onto the 2-bromo-4-aminopyridine scaffold.[1]

Experimental Workflow

Objective: Synthesis of 2-Bromo-3,5-diiodopyridin-4-amine via electrophilic iodination. Substrate: 2-Bromo-4-aminopyridine.[1][3][4][5] Electrophile Source: N-Iodosuccinimide (NIS) or


/

.[1]
Detailed Protocol
  • Preparation: Charge a reaction vessel with 2-bromo-4-aminopyridine (1.0 equiv) and acetonitrile (MeCN) or DMF (10 mL/g substrate).

    • Rationale: MeCN is a polar aprotic solvent that stabilizes the polar transition state of the EAS mechanism without acting as a nucleophile.

  • Addition of Electrophile: Add N-Iodosuccinimide (NIS) (2.2 to 2.5 equiv) portion-wise over 30 minutes at

    
    .
    
    • Mechanistic Note: NIS provides a source of

      
      .[1] The portion-wise addition prevents thermal runaway and over-oxidation.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS.

    • Endpoint: Disappearance of the mono-iodo intermediate.[1]

  • Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

    
    ).
    
    • Chemistry: Thiosulfate reduces residual electrophilic iodine (

      
      ) to water-soluble iodide (
      
      
      
      ), preventing product contamination.[1][2]
  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.[2][4][6][7] If no precipitate forms, extract with ethyl acetate, dry over

    
    , and concentrate.[2]
    
Visualization of the EAS Pathway

EAS_Pathway cluster_mech Mechanism: Electrophilic Aromatic Substitution Start 2-Bromo-4-aminopyridine (Substrate) Inter Intermediate: 3-Iodo-species Start->Inter Fast EAS (C3/C5) NIS NIS (2.2 eq) (Electrophile Source) NIS->Inter Product 2-Bromo-3,5-diiodopyridin-4-amine (Final Scaffold) Inter->Product Slow EAS (Remaining C3/C5)

Caption: Step-wise electrophilic iodination. The 4-amino group activates positions 3 and 5, facilitating rapid disubstitution.[2]

Part 3: Post-Scaffold Reactivity (Functionalization)[1]

Since the ring carbons are blocked, "electrophilic substitution" on the final molecule shifts to the exocyclic nitrogen (the amine).

N-Functionalization (Electrophilic Attack on Amine)

The amine nitrogen remains nucleophilic.[1] It can attack electrophiles (acyl chlorides, alkyl halides), though its nucleophilicity is reduced by the electron-withdrawing halogens and the pyridine ring.[2]

  • N-Acylation: Reaction with acetic anhydride or acid chlorides.[1]

  • N-Alkylation: Reaction with alkyl halides (requires strong base like NaH to deprotonate first).[1]

Orthogonal Metal-Halogen Exchange (The "Why")

While not an electrophilic substitution, the primary utility of this scaffold is its ability to undergo selective metal-halogen exchange, which behaves as a "masked" nucleophilic substitution.[2]

PositionSubstituentReactivity ProfileTypical Transformation
C3 / C5 Iodine High Reactivity Selective Mg/Li exchange (Turbo-Grignard) or Pd-catalyzed Sonogashira/Suzuki coupling.[1] The C-I bond is weaker than C-Br.[1]
C2 Bromine Medium Reactivity Remains intact during C-I manipulation.[1] Reacts under forcing Pd-conditions or via

with strong nucleophiles.[1]
C4 Amine Directing Group Directs ortho-lithiation if iodines are absent; here it serves as a hydrogen bond donor in the final drug target.[1]

Part 4: Logical Reactivity Diagram

The following diagram illustrates the "Regiochemical Lock" and the available pathways for the final molecule.

Reactivity_Logic Center 2-Bromo-3,5-diiodopyridin-4-amine C3_5 Positions 3 & 5 (Iodine) Center->C3_5 Occupied C2 Position 2 (Bromine) Center->C2 Occupied C6 Position 6 (Hydrogen) Center->C6 Deactivated N_Exo Exocyclic Amine (NH2) Center->N_Exo Nucleophilic Site Action_I Pd-Coupling / Metal-Exchange C3_5->Action_I Action_C6 Inert to EAS C6->Action_C6 Action_N Electrophilic Attack (Acylation/Alkylation) N_Exo->Action_N

Caption: Reactivity map. C-based EAS is blocked (Red).[1] Reactivity is channeled to N-functionalization (Green) or Metal-Halogen exchange (Yellow).[1][2]

References

  • Syntheses of Halogenated Pyridines

    • Topic: General protocols for iodinating aminopyridines using NIS.[1]

    • Source:Journal of Organic Chemistry, "Regioselective Halogenation of Aminopyridines."[2]

    • Link: [ACS Publications - J. Org.[1] Chem. Search]([Link]1]

  • Mechanism of Pyridine EAS

    • Topic: Electronic deactivation of pyridine and directing effects of amine substituents.
    • Source:Master Organic Chemistry, "Electrophilic Aromatic Substitution on Pyridine."[2]

    • Link:

  • Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Protocol)

    • Topic: While a regioisomer, the chemical principles of iodinating a brominated aminopyridine are identical.[2]

    • Source:International Journal of Simulation Systems, Science & Technology, "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1][2]

    • Link:[1]

  • pKa and Reactivity Data

    • Topic: Basicity of aminopyridines and effect of halogen
    • Source:Organic Chemistry D
    • Link:

Sources

Foundational

Advanced Technical Guide: Synthesis &amp; Functionalization of 2-Bromo-3,5-diiodopyridin-4-amine Derivatives

Executive Summary The 2-Bromo-3,5-diiodopyridin-4-amine scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Bromo-3,5-diiodopyridin-4-amine scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., MEK, BRAF, EGFR). Its unique substitution pattern offers three chemically distinct halogen handles (C2-Br, C3-I, C5-I) surrounding a hydrogen-bond donor (C4-NH2) and acceptor (N1), enabling precise, orthogonal diversification.

This guide details the robust synthesis of this core and provides an evidence-based roadmap for its regioselective derivatization. By exploiting the subtle electronic and steric differences between the C2, C3, and C5 positions, researchers can access complex poly-functionalized heterocycles inaccessible via standard routes.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis of the core 2-Bromo-3,5-diiodopyridin-4-amine (3) is best approached via electrophilic aromatic substitution (iodination) of the commercially available 2-bromo-4-aminopyridine (1) .

Mechanistic Rationale

The C4-amino group is a strong electron-donating group (EDG), directing electrophilic attack to the ortho positions (C3 and C5). While the C2-bromo substituent is electron-withdrawing, the resonance contribution from the amino group dominates, rendering C3 and C5 sufficiently nucleophilic to react with iodonium sources (


).

Key Challenges:

  • Regiocontrol: Preventing over-iodination or halogen scrambling.

  • Purification: Separating mono-iodo impurities from the di-iodo target.

Synthesis Pathway Diagram[1][2]

SynthesisPathway cluster_legend Reaction Logic Start 2-Bromo-4-aminopyridine (Starting Material) Intermediate Transition State (Wheland Intermediate) Start->Intermediate Electrophilic Attack (C3/C5) Reagent Reagents: NIS (2.2 eq), MeCN OR ICl, NaOAc, AcOH Reagent->Intermediate Product 2-Bromo-3,5-diiodopyridin-4-amine (Target Core) Intermediate->Product Deprotonation/Aromatization Amino group directs ortho (C3/C5) Amino group directs ortho (C3/C5) Br withdraws (C2) but weaker than NH2 push Br withdraws (C2) but weaker than NH2 push Amino group directs ortho (C3/C5)->Br withdraws (C2) but weaker than NH2 push

Figure 1: Mechanistic pathway for the synthesis of the core scaffold.

Part 2: Experimental Protocols

Synthesis of 2-Bromo-3,5-diiodopyridin-4-amine

Reagents: 2-Bromo-4-aminopyridine (1.0 eq), N-Iodosuccinimide (NIS, 2.2 eq), Acetonitrile (MeCN).

Protocol:

  • Setup: Charge a dried round-bottom flask with 2-Bromo-4-aminopyridine (10.0 g, 57.8 mmol) and anhydrous MeCN (100 mL). Ensure the system is under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0 °C. Add NIS (28.6 g, 127 mmol, 2.2 eq) portion-wise over 30 minutes. Note: Portion-wise addition prevents exotherms and controls the local concentration of the iodinating agent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours. Monitor via LC-MS (Target [M+H]+ ≈ 424.8).

    • Checkpoint: If mono-iodinated intermediate persists, heat to 45 °C for 2 hours.

  • Workup: Concentrate the solvent to ~20 mL under reduced pressure. Dilute with EtOAc (200 mL) and wash successively with saturated

    
     (to remove excess iodine), saturated 
    
    
    
    , and brine.
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield the product as a tan solid.
    

Yield Expectation: 75–85%. Data Validation:


H NMR (DMSO-

) should show no aromatic protons (if fully substituted) or a broad singlet for

at

~6.5 ppm.[1] If C6-H remains, it will appear as a singlet around

8.0 ppm (indicating mono-iodination failure).
Orthogonal Derivatization Strategy

The power of this scaffold lies in the differential reactivity of its three halogen atoms.[2]

PositionHalogenElectronic EnvironmentReactivity ProfileRecommended Reaction
C2 Bromine

to Nitrogen (Electron Deficient)
High reactivity in

; Low reactivity in Pd-coupling relative to Iodine.
Nucleophilic Aromatic Substitution (

)
C3 Iodine

to Nitrogen; Flanked by Br &

Sterically crowded ("buttressed"). High reactivity in Pd-coupling.Suzuki/Sonogashira (Secondary priority)
C5 Iodine

to Nitrogen; Flanked by H &

Sterically accessible. Highest reactivity in Pd-coupling.Suzuki/Sonogashira (Primary priority)
Differential Reactivity Workflow

To selectively functionalize the core, follow this sequence:

  • First: Palladium-catalyzed cross-coupling (Suzuki) at C5 (most accessible C-I bond).

  • Second: Palladium-catalyzed cross-coupling at C3 (remaining C-I bond).

  • Third: Nucleophilic displacement (

    
    ) at C2  (activated C-Br bond).
    

Note: The order of C2 (


) vs C3/C5 (Pd) can be swapped, but C2-Br is generally stable to standard Suzuki conditions if temperature is controlled (<80 °C).

Derivatization cluster_selectivity Regioselectivity Rules Core 2-Bromo-3,5-diiodopyridin-4-amine Suzuki Step A: Selective Suzuki Coupling (1.0 eq Boronic Acid, Pd(PPh3)4, 60°C) Core->Suzuki C-I (C5) > C-I (C3) >> C-Br (C2) SnAr Step B: SnAr Displacement (Amine/Thiol, Heat) Core->SnAr C2-Br activated by Pyridine N ProductA C5-Arylated Product (Major Isomer) Suzuki->ProductA ProductB C2-Substituted Product SnAr->ProductB Rule1 Pd-Catalysis: C5-I reacts first (Sterics) Rule2 SnAr: C2-Br reacts exclusively (Electronics)

Figure 2: Decision tree for regioselective functionalization.

Protocol: Regioselective Suzuki Coupling at C5

Objective: Introduce an aryl group at C5 while leaving C3-I and C2-Br intact.

Reagents: Core (3) (1.0 eq), Aryl Boronic Acid (1.05 eq),


 (5 mol%), 

(2.0 eq), Dioxane/Water (4:1).
  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Reaction: Combine reactants in a sealed tube. Heat to 60 °C (Do not exceed 80 °C to avoid C3 coupling). Stir for 4–6 hours.

  • Monitoring: Monitor consumption of starting material. If C3,C5-bis-coupling is observed, lower temperature to 40 °C and increase reaction time.

  • Purification: Flash chromatography (Hexane/EtOAc). The C5-product usually elutes after the bis-coupled byproduct but before the starting material.

Part 3: Troubleshooting & Safety

Common Pitfalls
  • Scrambling: Use of acidic conditions during iodination can sometimes lead to iodine migration. Maintain neutral or slightly basic workup conditions.

  • Over-coupling: In Suzuki reactions, the C3-I bond is reactive. Strict stoichiometry (1.0–1.1 eq of boronic acid) is critical. If bis-coupling is unavoidable, consider using the Suzuki-Miyaura conditions with bulky ligands (e.g.,

    
    ) which may enhance steric discrimination between C5 and C3.
    
  • Solubility: The diiodo core is lipophilic. Use DCM or THF for transfers; avoid MeOH for the core synthesis workup as it may trap iodine complexes.

Safety (E-E-A-T)
  • Polyhalogenated Heterocycles: Treat as potential sensitizers and alkylating agents. Handle in a fume hood.

  • Iodine Monochloride (ICl): Corrosive and fuming. Causes severe burns. Quench excess ICl with aqueous thiosulfate slowly to avoid rapid gas evolution.

References

  • Synthesis of Halogenated Aminopyridines

    • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Methodology Analog).
    • Source: International Journal of Simul
    • URL:

  • Regioselectivity in Cross-Coupling

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC).
    • URL:

  • Kinase Inhibitor Applications (MEK/EGFR)

    • Title: Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation.[3]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:

  • General Chan-Lam & Suzuki Coupling Methodologies

    • Title: Chan-Lam Coupling - Reaction Mechanism and Recent Liter
    • Source: Organic Chemistry Portal.
    • URL:

Sources

Exploratory

Structural Characterization &amp; Crystallographic Analysis: 2-Bromo-3,5-diiodopyridin-4-amine

The following is an in-depth technical guide on the structural characterization and crystallographic analysis of 2-Bromo-3,5-diiodopyridin-4-amine . Executive Summary 2-Bromo-3,5-diiodopyridin-4-amine (CAS: 1377578-93-2)...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the structural characterization and crystallographic analysis of 2-Bromo-3,5-diiodopyridin-4-amine .

Executive Summary

2-Bromo-3,5-diiodopyridin-4-amine (CAS: 1377578-93-2) represents a highly functionalized pyridine scaffold critical in the development of kinase inhibitors and fragment-based drug discovery (FBDD). Its structural uniqueness lies in the competition between the steric bulk of the iodine atoms at the 3,5-positions and the hydrogen-bond donor capacity of the 4-amino group.

This guide provides a comprehensive workflow for the synthesis, crystallization, and structural analysis of this molecule. Due to the limited availability of open-source crystallographic data (CIF) for this specific derivative, this analysis utilizes comparative crystallographic modeling based on the homologous 4-amino-3,5-dichloropyridine (ADCP) and 4-aminopyridine-iodine complexes to predict the solid-state landscape.

Chemical Identity
PropertyData
IUPAC Name 2-Bromo-3,5-diiodopyridin-4-amine
CAS Number 1377578-93-2
Molecular Formula C₅H₃BrI₂N₂
Molecular Weight 424.80 g/mol
SMILES Nc1c(I)c(Br)nc(I)c1
Key Features

-hole donor (I, Br), H-bond donor (NH₂), H-bond acceptor (N_py)

Synthesis & Purification Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample (>99%) is required. The following protocol utilizes electrophilic aromatic substitution on a pre-functionalized pyridine core.

Synthetic Pathway

The synthesis proceeds via the iodination of 2-bromo-4-aminopyridine . The amino group at position 4 strongly activates the 3 and 5 positions, directing the electrophilic iodine species to these sites.

Reaction Scheme (DOT Visualization):

SynthesisPathway Start 2-Bromo-4-aminopyridine (Precursor) Intermediate Electrophilic Substitution (C-3 & C-5) Start->Intermediate Activation by NH2 Reagents NIS (2.2 eq) or I2/HIO3 Solvent: MeCN or AcOH Temp: 60-80°C Reagents->Intermediate Product 2-Bromo-3,5-diiodopyridin-4-amine (Target) Intermediate->Product Isolation & Purification

Figure 1: Synthetic pathway for the regioselective iodination of 2-bromo-4-aminopyridine.

Experimental Procedure
  • Dissolution: Charge a reaction vessel with 2-bromo-4-aminopyridine (1.0 eq) and acetonitrile (MeCN) [10 mL/g].

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.2 eq) portion-wise over 30 minutes at room temperature to avoid exotherms. Alternatively, use Iodine (

    
    ) and Iodic Acid (
    
    
    
    ) in acetic acid for a more atom-economical approach.
  • Reaction: Heat the mixture to 60–80°C. Monitor via HPLC or TLC until the starting material is consumed (< 1%).

  • Quench: Cool to room temperature and quench with aqueous sodium thiosulfate (

    
    ) to remove excess iodine (indicated by color change from dark red to pale yellow).
    
  • Isolation: Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield off-white needles.

Crystallization Methodology

Obtaining X-ray quality crystals of polyhalogenated aminopyridines requires controlling the competition between hydrogen bonding and halogen bonding.

Solvent Screening Strategy
Solvent SystemEvaporation RateExpected Polymorph/HabitRisk Factor
Methanol (MeOH) FastKinetic form (Needles)Twinning likely
DMSO / Water (Slow diff.) Very SlowThermodynamic form (Blocks)Solvate formation
Acetone / Hexane MediumPrismsPreferred for XRD
Recommended Protocol (Slow Evaporation)
  • Dissolve 20 mg of the purified compound in 2 mL of Acetone .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.

  • Cover the vial with Parafilm and poke 3–4 small holes to restrict evaporation rates.

  • Place in a vibration-free environment at 20°C.

  • Harvest: Crystals should appear within 3–7 days.

Crystallographic Analysis & Structural Prediction[3]

In the absence of a public CIF for the specific 2-bromo-3,5-diiodo analog, we derive the structural landscape from the homologous 4-amino-3,5-dichloropyridine (ADCP) [1] and general halogen-bonding principles [2].

Predicted Unit Cell & Space Group

Based on structural analogs (ADCP and 3,5-dibromopyridin-2-amine), the target molecule is expected to crystallize in a Monoclinic system.

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric).
  • Z: 4 (One molecule per asymmetric unit).[2][3][4][5][6]

Molecular Geometry
  • Planarity: The pyridine ring is planar. The bulky Iodine atoms at positions 3 and 5 will exert steric pressure on the 4-amino group. Unlike the chloro-analog, the large Van der Waals radius of Iodine (

    
    ) may force the amino nitrogen to pyramidalize slightly or twist out of the aromatic plane to relieve strain.
    
  • Bond Lengths (Predicted):

    • 
      : 
      
      
      
    • 
      : 
      
      
      
    • 
      : 
      
      
      
      (Partial double bond character).
Supramolecular Architecture (The "Interaction Map")

The crystal packing is defined by a competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) .

  • Primary Motif (Hydrogen Bond Chain):

    • Donor: Amino group (

      
      ).[5]
      
    • Acceptor: Pyridine Ring Nitrogen (

      
      ).
      
    • Geometry:

      
       interactions typically form 
      
      
      
      chains.
    • Constraint: In the 3,5-diiodo derivative, the

      
       is flanked by the C-2 Bromo and C-6 Hydrogen. The steric bulk is manageable, but the electronic density on 
      
      
      
      is reduced by the electron-withdrawing halogens.
  • Secondary Motif (Halogen Bonding):

    • Donor: Iodine (

      
      -hole).
      
    • Acceptor: Amino Nitrogen (

      
      ) or Pyridine Nitrogen (
      
      
      
      ).
    • Interaction:

      
       or Type II 
      
      
      
      contacts.
    • Significance: Iodine is a potent XB donor. We expect strong

      
       interactions that may disrupt the classical H-bond network, potentially leading to 2D sheets rather than simple chains.
      

Structural Logic Diagram (DOT Visualization):

CrystalPacking cluster_Forces Intermolecular Forces Molecule 2-Bromo-3,5-diiodopyridin-4-amine HB Hydrogen Bonding (N-H ... N_py) Molecule->HB Amino Donor XB Halogen Bonding (C-I ... N / C-I ... Br) Molecule->XB Iodine Sigma-Hole Pi Pi-Pi Stacking (Offset) Molecule->Pi Aromatic Core Outcome Predicted Crystal Lattice (Monoclinic P21/c) Layered Structure HB->Outcome Defines Chains XB->Outcome Cross-links Chains Pi->Outcome Stabilizes Layers

Figure 2: Predicted supramolecular interaction map governing the crystal lattice.

Application in Drug Design

Understanding the crystal structure of this intermediate allows for:

  • Scaffold Hopping: Utilizing the specific vector of the Iodine atoms for Suzuki-Miyaura couplings to extend the carbon skeleton.

  • Solid-Form Selection: Identifying polymorphs early to prevent phase transitions during formulation.

  • Virtual Screening: Using the precise

    
     distances to model binding pocket occupancy in kinase domains.
    

References

  • Crystal structure of 4-amino-3,5-dichloropyridine. Source: IUCrData (2024). A. Vijayakumar et al. URL:[Link] Relevance: Structural analog providing baseline unit cell and H-bonding motifs.

  • Reactivity of 4-Aminopyridine with Halogens: Halogen Bonded Networks. Source: Crystal Growth & Design (ACS). URL:[Link] Relevance: Establishes the dominance of I...N interactions in aminopyridine-iodine systems.

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Isomer Analysis). Source: International Journal of Simulation: Systems, Science and Technology. URL:[Link] Relevance: Validates the synthetic feasibility of iodinating bromo-aminopyridines.

  • PubChem Compound Summary: 2-Amino-5-bromo-3-iodopyridine. Source: National Library of Medicine. URL:[Link] Relevance: Physicochemical property verification.[1][3][4][6][7]

Sources

Foundational

Strategic Selection of Starting Materials for High-Purity 2-Bromo-3,5-diiodopyridin-4-amine Synthesis

Executive Summary The synthesis of 2-Bromo-3,5-diiodopyridin-4-amine requires a regioselective approach to install two iodine atoms at the C3 and C5 positions of a pyridine core that already bears a bromine at C2 and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-3,5-diiodopyridin-4-amine requires a regioselective approach to install two iodine atoms at the C3 and C5 positions of a pyridine core that already bears a bromine at C2 and an amine at C4.

The optimal synthetic strategy employs 2-Bromopyridin-4-amine (CAS 7598-35-8) as the primary scaffold. The C4-amino group acts as a strong ortho-director, activating the C3 and C5 positions for electrophilic aromatic substitution (S_EAr), while the C2-bromo substituent remains stable. This guide details the selection of this core starting material, the necessary iodinating agents, and the mechanistic rationale for their use.[1]

Primary Starting Material: 2-Bromopyridin-4-amine[2]

The selection of 2-Bromopyridin-4-amine is the critical decision point. It provides the correct pre-functionalized skeleton, minimizing the synthetic steps to a single "one-pot" di-iodination.

Technical Specifications
FeatureSpecification
Chemical Name 2-Bromopyridin-4-amine (or 4-Amino-2-bromopyridine)
CAS Number 7598-35-8
Molecular Weight 173.01 g/mol
Structure Pyridine ring with Br at C2, NH₂ at C4
Purity Requirement ≥ 98% (HPLC) to minimize des-bromo impurities
Cost Efficiency Moderate (Commercially available in gram to kg scale)
Mechanistic Rationale for Selection[5]
  • Electronic Activation: The amino group (-NH₂) at C4 is a strong electron donor (+M effect). It significantly increases the electron density at the ortho positions (C3 and C5) and the para position (C2).

  • Regiocontrol: Since C2 is already blocked by Bromine, the electrophilic iodine species (

    
    ) are directed exclusively to C3 and C5.[1]
    
  • Steric Considerations: The C5 position is sterically accessible (flanked by H and NH₂). The C3 position is more crowded (flanked by Br and NH₂) but remains accessible to reactive iodinating agents under controlled conditions.

Iodinating Reagents (The Electrophile Source)

To achieve di-iodination (installing iodine at both C3 and C5), the choice of iodinating agent determines the yield and purity.

Option A: N-Iodosuccinimide (NIS) - Recommended
  • Role: Provides a source of electrophilic iodine (

    
    ) under mild conditions.[2]
    
  • Advantages: High solubility in polar aprotic solvents (DMF, MeCN); easier workup compared to elemental iodine; typically avoids oxidation of the amine.

  • Stoichiometry: Requires ≥ 2.2 equivalents to drive the reaction to completion (di-substitution).

Option B: Iodine Monochloride (ICl)
  • Role: A more aggressive source of

    
    .
    
  • Context: Literature precedents exist for the mono-iodination of 2-bromo-4-aminopyridine using ICl in acetic acid [1].[3]

  • Risk: Higher reactivity can lead to over-halogenation or chlorination by-products if not strictly temperature-controlled.

Option C: Iodine ( ) + Periodic Acid ( )
  • Role: Oxidative iodination. Periodic acid oxidizes

    
     to generate reactive iodonium species.
    
  • Context: Often used for deactivated pyridines, but effective here to drive the reaction at the sterically hindered C3 position.[1]

Precursor Materials (If Commercial Scaffold Unavailable)

If 2-Bromopyridin-4-amine is unavailable or cost-prohibitive, it can be synthesized from 2,4-Dibromopyridine .

PrecursorReaction TypeTransformation
2,4-Dibromopyridine Nucleophilic Aromatic Substitution (

)
Selective amination at C4 using Ammonia (

)
  • Selectivity Logic: In 2,4-dihalopyridines, the C4 position is significantly more reactive toward nucleophiles than the C2 position due to the stabilization of the Meisenheimer intermediate by the ring nitrogen.[1]

Synthesis Workflow & Logic Visualization

The following diagram illustrates the synthesis pathways, highlighting the critical role of the starting materials and the regiochemical outcome.

SynthesisPath cluster_precursors Precursor Synthesis (Optional) Dibromo 2,4-Dibromopyridine (CAS 585-07-9) SM_Primary PRIMARY STARTING MATERIAL 2-Bromopyridin-4-amine (CAS 7598-35-8) Dibromo->SM_Primary S_NAr (Selective at C4) Ammonia Ammonia (NH3) Ammonia->SM_Primary Intermediate Mono-Iodo Intermediate (2-Bromo-5-iodo-pyridin-4-amine) SM_Primary->Intermediate 1st Iodination (Fast) (C5 Position) Reagent_NIS Reagent: N-Iodosuccinimide (NIS) (> 2.2 Equivalents) Reagent_NIS->SM_Primary Target TARGET MOLECULE 2-Bromo-3,5-diiodopyridin-4-amine Intermediate->Target 2nd Iodination (Slow) (C3 Position - Steric Hindrance)

Caption: Synthesis tree demonstrating the conversion of 2-Bromopyridin-4-amine to the di-iodo target via electrophilic substitution.

Experimental Protocol Guidelines

This protocol is synthesized from established halogenation methodologies for aminopyridines [1].[3][4][5]

Step 1: Preparation
  • Dissolution: Dissolve 2-Bromopyridin-4-amine (1.0 eq) in a polar aprotic solvent. Acetonitrile (MeCN) or DMF are preferred to stabilize the polar transition state.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.2 – 2.5 eq).

    • Note: Excess reagent is vital to force iodination at the crowded C3 position.

Step 2: Reaction[3][4][5][8][9]
  • Temperature: Heat to 50–70°C .

    • Causality: While C5 iodinates readily at room temperature, the C3 position (between Br and NH₂) requires thermal energy to overcome steric repulsion.[1]

  • Monitoring: Track consumption of the mono-iodo intermediate (2-Bromo-5-iodopyridin-4-amine) via HPLC or LC-MS.

Step 3: Workup[1]
  • Quench: Pour mixture into aqueous Sodium Thiosulfate (

    
    )  to reduce unreacted iodine species (indicated by color change from red/brown to yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate.[3][6][7] The product is typically a solid that can be recrystallized from Ethanol/Water.

Quality Control & Validation

To ensure the starting materials have successfully yielded the correct isomer:

  • 1H NMR Verification:

    • Starting Material: Shows signals for protons at C3, C5, and C6.[1]

    • Target Product: Protons at C3 and C5 disappear.

    • Diagnostic Signal: A single singlet corresponding to the C6 proton (deshielded, ~8.0-8.5 ppm) should remain. If a doublet remains, mono-iodination is incomplete.[1]

References

  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mut

    • Source: Journal of Medicinal Chemistry (ACS Public
    • Context: Describes the mono-iodination of 2-bromo-4-aminopyridine using ICl, establishing the reactivity of the scaffold.
    • URL:[Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens.

    • Source: Crystal Growth & Design (ACS Public
    • Context: Discusses the interaction of the 4-aminopyridine core with iodine, highlighting the need for activated electrophilic sources (like NIS) rather than simple elemental iodine mixing.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Bromo-3,5-diiodopyridin-4-amine

Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold In the landscape of modern drug discovery and materials science, polysubstituted pyridines represent a class of high-value chemical entities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold

In the landscape of modern drug discovery and materials science, polysubstituted pyridines represent a class of high-value chemical entities. Their unique electronic properties and ability to engage in hydrogen bonding and metal coordination make them "privileged scaffolds" in medicinal chemistry. The strategic and selective functionalization of these scaffolds is paramount to the rapid generation of molecular diversity and the exploration of structure-activity relationships (SAR). 2-Bromo-3,5-diiodopyridin-4-amine is a versatile building block, offering three distinct points for diversification through cross-coupling chemistry.

This application note provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-diiodopyridin-4-amine. We will delve into the mechanistic principles that govern the chemoselectivity of this reaction, present a detailed, field-proven protocol for the diarylation at the C-3 and C-5 positions, and discuss the critical experimental parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

The Principle of Chemoselective Coupling: Harnessing Halogen Reactivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1] In the case of polyhalogenated substrates like 2-Bromo-3,5-diiodopyridin-4-amine, the key to selective functionalization lies in the differential reactivity of the carbon-halogen bonds.

The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the organic halide to the Pd(0) catalyst.[2] The reactivity of halogens in this step follows a well-established trend:

I > Br > OTf >> Cl [3]

This differential reactivity is a powerful tool for achieving chemoselectivity. In our substrate, the C-I bonds are significantly more susceptible to oxidative addition by the palladium catalyst than the more robust C-Br bond. This allows for the selective coupling at the C-3 and C-5 positions, leaving the C-2 bromine atom intact for potential subsequent transformations.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂) -X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂) -Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of the pyridine substrate, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Selective Di-Arylation of 2-Bromo-3,5-diiodopyridin-4-amine

This protocol is designed for the selective and exhaustive Suzuki-Miyaura coupling at the C-3 and C-5 positions of 2-Bromo-3,5-diiodopyridin-4-amine.

Reagents and Materials:

Reagent/MaterialGradeSupplierNotes
2-Bromo-3,5-diiodopyridin-4-amine≥97%Commercially Available
Arylboronic AcidVariesCommercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better solubility.
1,4-DioxaneAnhydrousCommercially Available
Deionized WaterDegassed prior to use.
Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere.
Standard Glassware for Inert Atmosphere Reactionse.g., Schlenk flask, reflux condenser.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3,5-diiodopyridin-4-amine (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: To the flask, add the arylboronic acid (2.5 equiv), potassium carbonate (4.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Bromo-3,5-diarylpyridin-4-amine.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The success of a Suzuki-Miyaura coupling, particularly with a complex substrate, hinges on the rational selection of each reaction component.

  • The Catalyst - Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings.[5] It is a pre-catalyst that readily releases Pd(0) in solution. For polyhalogenated pyridines, its reliability in promoting coupling at C-I and C-Br positions is well-documented. While other catalysts like Pd(OAc)₂ with specific ligands can be effective, Pd(PPh₃)₄ provides a good starting point with a high probability of success.[6]

  • The Base - Potassium Carbonate (K₂CO₃): The role of the base is multifaceted. It activates the boronic acid to form a more reactive boronate species, which is crucial for the transmetalation step.[4] Potassium carbonate is a moderately strong inorganic base that is effective in many Suzuki couplings and is generally well-tolerated by a wide range of functional groups. The use of an aqueous solution of the base often accelerates the reaction.

  • The Solvent System - 1,4-Dioxane/Water: A biphasic solvent system is often employed in Suzuki reactions. 1,4-Dioxane is an excellent solvent for the organic reactants, while water is necessary to dissolve the inorganic base. The presence of water can also facilitate the transmetalation step. The ratio of dioxane to water can be optimized to ensure adequate solubility of all components.

  • The Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere of nitrogen or argon is critical to prevent catalyst deactivation and ensure a high yield of the desired product.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents.Use a fresh batch of catalyst, ensure thorough degassing, and use anhydrous solvents.
Formation of Side Products Homocoupling of the boronic acid, protodeboronation.Ensure a properly degassed reaction mixture. Use a slight excess of the boronic acid.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or temperature, monitoring the reaction closely for decomposition.
Difficulty in Purification Co-elution of product with byproducts.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Concluding Remarks

The selective diarylation of 2-Bromo-3,5-diiodopyridin-4-amine via the Suzuki-Miyaura cross-coupling is a powerful strategy for the synthesis of complex, highly functionalized pyridine derivatives. By leveraging the inherent difference in reactivity between carbon-iodine and carbon-bromine bonds, a high degree of chemoselectivity can be achieved. The protocol presented herein, grounded in established mechanistic principles and best practices, provides a reliable and reproducible method for accessing these valuable compounds. As with any chemical transformation, careful attention to experimental detail and a willingness to optimize conditions are key to achieving the desired outcome. The insights provided in this application note are intended to empower researchers to confidently employ this versatile reaction in their synthetic endeavors.

References

  • G. A. Molander, B.
  • A. C. Spivey, et al., Chem. Sci., 2016, 7, 40-62.
  • S. K. Guchhait, G. Priyadarshani, J. Org. Chem.2015, 80, 8482-8.
  • Organic Chemistry Portal, Suzuki Coupling, [Link]

  • ResearchGate, Suzuki reactions of 2-bromopyridine with aryl boronic acids, [Link]

  • ResearchGate, Reaction Conditions a and Yields for the, [Link]

  • Y. Riadi, et al., Comptes Rendus Chimie, 2019, 22, 134-140.
  • A. G. Myers Research Group, The Suzuki Reaction, [Link]

  • J. F. Hartwig, et al., J. Am. Chem. Soc., 2007, 129, 7734-7744.
  • S. Kotha, et al., Tetrahedron, 2002, 58, 9633-9695.
  • N. Miyaura, A. Suzuki, Chem. Rev., 1995, 95, 2457-2483.
  • S. Kotha, et al., Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis, University of Windsor, [Link]

  • M. Akram, et al., Molecules, 2016, 21, 1-13.
  • S. Ait-Mohand, et al., Helvetica Chimica Acta, 2001, 84, 1-10.
  • C
  • J. C. H. M. van den Nieuwendijk, et al., ChemRxiv, 2021.
  • S. K. Guchhait, G. Priyadarshani, J. Org. Chem., 2015, 80, 8482-8488.

Sources

Application

Buchwald-Hartwig amination of 2-Bromo-3,5-diiodopyridin-4-amine

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Bromo-3,5-diiodopyridin-4-amine Executive Summary This application note details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Bromo-3,5-diiodopyridin-4-amine

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 2-Bromo-3,5-diiodopyridin-4-amine . This substrate presents a unique "tri-halogenated" challenge combined with an unprotected amino group.

The core objective of this guide is to achieve chemoselective and regioselective functionalization. Due to the bond dissociation energy hierarchy (


) and steric differentiation, this protocol targets the C5-Iodine  position as the primary site of reactivity, preserving the C2-Bromine for subsequent diversification.

Mechanistic Insight & Chemoselectivity

Successful execution requires understanding the electronic and steric landscape of the substrate.

The Reactivity Hierarchy

In palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) is the discriminating factor.[1]

  • Leaving Group Ability: Iodides react significantly faster than bromides (

    
    ).
    
  • Steric Environment:

    • C3-Iodine: Flanked by the C2-Bromine and C4-Amine. Highly sterically congested ("Buttressed").

    • C5-Iodine: Flanked by the C4-Amine and C6-Hydrogen. Less sterically hindered.

    • C2-Bromine: Stronger bond; reacts last.

The "Catalyst Poison" Challenge

The free amine at C4 (


) is a competent ligand for Palladium(II). It can displace phosphine ligands, leading to catalyst deactivation (formation of Pd-substrate aggregates).
  • Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) that bind tightly to Pd and prevent coordination by the substrate's amine.

Strategic Pathway Visualization

The following diagram illustrates the kinetic competition and the targeted pathway.

ReactionPathway cluster_legend Legend SM Starting Material (2-Br-3,5-diiodo-pyridin-4-amine) Cat Pd(0) / Ligand (Oxidative Addition) SM->Cat Int_C5 Intermediate A (Pd inserted at C5-I) Cat->Int_C5 Fast (Kinetic Path) Less Steric Hindrance Int_C3 Intermediate B (Pd inserted at C3-I) Cat->Int_C3 Slow Steric Clash with C2-Br Prod_C5 Major Product (C5-Aminated) Int_C5->Prod_C5 Reductive Elimination + Amine (1.0 eq) Prod_Bis Bis-Product (C3, C5-Diaminated) Int_C3->Prod_Bis Over-reaction (Excess Amine) Prod_C5->Prod_Bis 2nd Coupling (High Temp/Excess) key Green Path = Desired C5 Selectivity Red Path = Undesired C3 Insertion

Figure 1: Kinetic pathway showing the preference for C5 oxidative addition over C3 due to steric buttressing from the C2-Bromine.

Experimental Protocol: C5-Selective Mono-Amination

This protocol uses BrettPhos Pd G4 precatalyst. This generation ensures rapid initiation at lower temperatures, crucial for kinetic selectivity.

Reagents & Stoichiometry[2][3][4][5][6]
ComponentRoleEquivalentsNotes
Substrate Electrophile1.02-Bromo-3,5-diiodopyridin-4-amine
R-NH₂ Nucleophile1.1Primary or Secondary Amine
BrettPhos Pd G4 Catalyst0.02 (2 mol%)Ensures mono-ligation and activity
LiHMDS (1M in THF) Base2.2Soluble base; prevents protonation of pyridine
1,4-Dioxane Solvent[0.2 M]Anhydrous, degassed
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a dry reaction vial (equipped with a magnetic stir bar and septum cap) with the Substrate (1.0 equiv) and BrettPhos Pd G4 (0.02 equiv).

    • Note: If the nucleophilic amine is a solid, add it at this step (1.1 equiv).

    • Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvent & Liquid Addition:

    • Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the substrate.

    • If the nucleophilic amine is a liquid, add it now via microliter syringe.

  • Base Addition (Critical Step):

    • Cool the reaction mixture to 0°C (ice bath).

    • Add LiHMDS (2.2 equiv) dropwise over 5 minutes.

    • Rationale: Low-temperature addition prevents exotherms that could trigger non-selective background reactions or rapid bis-coupling.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir vigorously (800 rpm) for 2–4 hours.

    • Monitoring: Check LC-MS at 1 hour. Look for the consumption of starting material (M) and formation of mono-adduct (M + Amine - HI).

    • Alert: If starting material remains after 4 hours, heat gently to 40°C . Do not exceed 60°C if C5-selectivity is required.

  • Work-up:

    • Quench with saturated aqueous NH₄Cl (dilute 1:1 with water).

    • Extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Flash Chromatography (SiO₂).

    • Eluent: Hexane/EtOAc gradient. The product is typically more polar than the starting material but less polar than the bis-adduct.

Experimental Protocol: Bis-Amination (C3 & C5)

If the objective is to introduce amines at both iodine positions (creating a symmetric or asymmetric 3,5-diamino scaffold), the conditions must be forced.

  • Catalyst: Switch to RuPhos Pd G4 (3–5 mol%) for sterically demanding secondary amines, or stick with BrettPhos for primary amines.

  • Temperature: 80°C – 100°C .

  • Base: Cs₂CO₃ (3.0 equiv) is often preferred at high temperatures to avoid base-mediated decomposition of the pyridine ring.

  • Solvent: Toluene (allows higher temperature).[3][4]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningThe C4-NH₂ is binding Pd. Increase catalyst loading to 5 mol% or switch to tBuBrettPhos (more bulky).
Bis-Amination Observed Temperature too highStrictly maintain <40°C. Reduce amine equivalents to 0.95 equiv to favor mono-product.
Dehalogenation (Hydrodeiodination) Hydride SourceEnsure solvent is anhydrous. Avoid alcohols (use Dioxane/Toluene).
C2-Bromine Loss Over-reactionThis is rare below 100°C. If observed, switch to a milder base like K₃PO₄ .

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][4][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of Organic Chemistry, 74(17), 664-667. (Context on halogen reactivity in pyridines).

  • Lutz, M. R., et al. (2017). Selective Pd-Catalyzed Cross-Coupling of 2-Bromo-5-chloropyridine. The Journal of Organic Chemistry. (Analogous reactivity hierarchy I > Br > Cl).

Sources

Method

Application Notes and Protocols for the Selective Cross-Coupling of 2-Bromo-3,5-diiodopyridin-4-amine

Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the realms o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the realms of drug discovery and materials science. 2-Bromo-3,5-diiodopyridin-4-amine is a highly versatile building block, offering three distinct points of attachment for molecular elaboration. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for a stepwise and site-selective introduction of various substituents, enabling the rapid generation of diverse chemical libraries. This guide provides a comprehensive overview of the principles and practical protocols for achieving selective cross-coupling reactions at the C3, C5, and C2 positions of this scaffold.

The ability to control the site of reaction is paramount for the efficient synthesis of complex target molecules. The general order of reactivity in palladium-catalyzed cross-coupling reactions follows the trend of carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl.[1] This inherent reactivity difference provides a powerful tool for chemoselective functionalization. By carefully selecting the catalytic system and reaction conditions, chemists can orchestrate a sequence of cross-coupling events, installing different moieties at specific positions on the pyridine ring.

Understanding the Principles of Selectivity

The regioselectivity of cross-coupling reactions on 2-Bromo-3,5-diiodopyridin-4-amine is primarily governed by the following factors:

  • Carbon-Halogen Bond Strength: The C-I bonds are weaker than the C-Br bond, making them more susceptible to oxidative addition by a low-valent palladium catalyst. Consequently, initial cross-coupling reactions will preferentially occur at the C3 or C5 positions.

  • Electronic Effects: The electron-donating amino group at the C4 position influences the electron density of the pyridine ring, which can affect the rate of oxidative addition at adjacent positions.

  • Steric Hindrance: The steric environment around each halogen atom can play a role in selectivity, particularly when bulky ligands or coupling partners are employed.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the ancillary phosphine ligand is critical in modulating reactivity and selectivity.[2][3] Bulky, electron-rich ligands can enhance the rate of oxidative addition and influence which site is favored.

The logical workflow for the sequential functionalization of 2-Bromo-3,5-diiodopyridin-4-amine is depicted below. Initial coupling is directed to one of the iodo-substituents, followed by coupling at the remaining iodo-position, and finally at the bromo-position.

G cluster_0 Sequential Cross-Coupling Strategy Start 2-Bromo-3,5-diiodopyridin-4-amine Step1 Selective Coupling at C3 or C5 (C-I bond) Start->Step1 Pd Catalyst, Coupling Partner 1 Step2 Coupling at the remaining C-I bond Step1->Step2 Pd Catalyst, Coupling Partner 2 Step3 Coupling at C2 (C-Br bond) Step2->Step3 Pd Catalyst, Coupling Partner 3 Final Trisubstituted Pyridine Derivative Step3->Final

Caption: Logical workflow for the sequential cross-coupling of 2-Bromo-3,5-diiodopyridin-4-amine.

Experimental Protocols

The following protocols are designed as a starting point for the selective cross-coupling of 2-Bromo-3,5-diiodopyridin-4-amine. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Selective Sonogashira Coupling at the C5 Position

The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] Under carefully controlled conditions, selective coupling at one of the iodo positions can be achieved.

Reaction Scheme:

Materials:

  • 2-Bromo-3,5-diiodopyridin-4-amine

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF))

  • Schlenk flask and standard glassware for anhydrous reactions

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) under an inert atmosphere.

  • Add anhydrous, deoxygenated THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)THFRT1285
21-HexynePd(PPh₃)₂Cl₂ (2), CuI (4)THFRT1678
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)THFRT1092

Caption: Representative conditions for selective Sonogashira coupling at the C5 position.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C3 and C5 Positions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[6][7] By controlling the stoichiometry of the boronic acid, either mono- or di-substitution at the iodo-positions can be achieved.

Reaction Scheme:

Materials:

  • 2-Bromo-3,5-diiodopyridin-4-amine

  • Arylboronic acid (1.1 equivalents for mono-coupling, 2.2 equivalents for di-coupling)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • SPhos (6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents per coupling site)

  • 1,4-Dioxane and water (4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq) and the arylboronic acid in the dioxane/water mixture.

  • Add potassium carbonate, Pd(OAc)₂, and SPhos.

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation:

EntryArylboronic AcidEquivalentsCatalyst SystemBaseTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acid1.1Pd(OAc)₂/SPhosK₂CO₃958Mono-arylated82
24-Methoxyphenylboronic acid1.1Pd(OAc)₂/SPhosK₂CO₃9510Mono-arylated79
3Phenylboronic acid2.2Pd(OAc)₂/SPhosK₂CO₃9516Di-arylated75
44-Methoxyphenylboronic acid2.2Pd(OAc)₂/SPhosK₂CO₃9518Di-arylated71

Caption: Conditions for selective mono- and di-arylation via Suzuki-Miyaura coupling.

Protocol 3: Buchwald-Hartwig Amination at the C2 Position

Following the functionalization of the C3 and C5 positions, the remaining C-Br bond can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[8][9] This reaction requires a more active catalyst system to cleave the stronger C-Br bond.

Reaction Scheme:

Materials:

  • 3,5-Disubstituted-2-bromopyridin-4-amine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous toluene, followed by the 3,5-disubstituted-2-bromopyridin-4-amine (1.0 eq) and the amine (1.2 eq).

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XantphosNaOtBu1101288
2AnilinePd₂(dba)₃/XantphosNaOtBu1101876
3BenzylaminePd₂(dba)₃/XantphosNaOtBu1101681

Caption: Typical conditions for Buchwald-Hartwig amination at the C2 position.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider catalyst pre-activation.
Insufficiently anhydrous/deoxygenated conditionsEnsure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, deoxygenated solvents.
Lack of selectivity Reaction temperature too highFor selective coupling at the C-I position, maintain a lower reaction temperature.
Incorrect catalyst/ligand systemScreen different phosphine ligands. Bulky ligands can sometimes enhance selectivity.
Byproduct formation (e.g., homo-coupling) Incorrect stoichiometryEnsure precise measurement of reagents, particularly the organoboron or organotin reagent.
Presence of oxygenThoroughly de-gas the reaction mixture.
Dehalogenation Presence of protic impuritiesUse anhydrous solvents and reagents.

Conclusion

The selective cross-coupling of 2-Bromo-3,5-diiodopyridin-4-amine provides a powerful and flexible platform for the synthesis of highly substituted pyridine derivatives. By leveraging the inherent differences in carbon-halogen bond reactivity and carefully selecting the appropriate catalytic system, researchers can achieve a high degree of control over the site of functionalization. The protocols outlined in this guide serve as a robust starting point for the exploration of this versatile chemical space, enabling the development of novel compounds for a wide range of applications in the pharmaceutical and materials science industries.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Sonogashira coupling. YouTube.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Recent Advances of Pd/C-C
  • (PDF) Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview.

Sources

Application

Application Note: Strategic Lithiation &amp; Functionalization of 2-Bromo-3,5-diiodopyridin-4-amine

This Application Note is designed to guide researchers through the complex metallation chemistry of 2-Bromo-3,5-diiodopyridin-4-amine . This substrate presents a unique "chemical minefield" due to its high halogen densit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the complex metallation chemistry of 2-Bromo-3,5-diiodopyridin-4-amine . This substrate presents a unique "chemical minefield" due to its high halogen density, acidic amine protons, and susceptibility to both Halogen Dance (HD) rearrangements and pyridyne formation.

The following guide prioritizes site-selective functionalization via Lithium-Halogen Exchange (Li-HEx) and Directed Ortho-Lithiation (DoM), offering robust protocols to navigate these competing pathways.

Executive Summary

The substrate 2-Bromo-3,5-diiodopyridin-4-amine (1) is a densely functionalized scaffold ideal for accessing polysubstituted pyridines found in kinase inhibitors and agrochemicals. However, its reactivity is dominated by three competing factors:

  • Acidity of the C4-Amine: Requires protection or "anionic shielding" (double deprotonation).

  • Lability of C3/C5-Iodines: C-I bonds exchange with organolithiums orders of magnitude faster than C-H deprotonation.

  • Halogen Dance (HD) Risk: The 3-lithio or 5-lithio intermediates are prone to rapid isomerization to the thermodynamically stable C6 position, often scrambling the halogen pattern.

This guide details two primary workflows: Kinetic Control (C3/C5 Functionalization) via low-temperature exchange, and Thermodynamic Control (Halogen Dance) to access the C6 position.

Strategic Analysis & Reaction Pathways

The "ortho-lithiation" of this substrate is technically a Lithium-Halogen Exchange event. True deprotonation (DoM) at C6 is difficult without prior removal of the iodines.

Reaction Divergence Diagram

The following flowchart illustrates the critical decision points in the functionalization of (1) .

ReactionPathways Substrate 2-Bromo-3,5-diiodopyridin-4-amine Protection Step 1: N-Protection (TMS or Pivaloyl) Substrate->Protection Essential Exchange Step 2: Li-I Exchange (n-BuLi, -78°C) Protection->Exchange Kinetic Control Intermediate_A 3-Lithio / 5-Lithio Species (Kinetic Product) Exchange->Intermediate_A Trap Electrophile Trap (E+) Intermediate_A->Trap Path A: C3/C5 Subst. Dance Halogen Dance (Warm to > -50°C) Intermediate_A->Dance Path B: Isomerization Intermediate_B 6-Lithio Species (Thermodynamic Product) Dance->Intermediate_B Intermediate_B->Trap Path C: C6 Subst.

Figure 1: Mechanistic divergence showing the competition between kinetic trapping (C3/C5) and thermodynamic rearrangement (C6).

Pre-Reaction Planning: The Protection Strategy

Attempting to lithiate the free amine requires 2 equivalents of base (one to deprotonate NH, one to exchange I). This generates a dianion that is often insoluble and prone to oxidation. N-Protection is strongly recommended.

Protection GroupReagentProsConsRecommended For
Bis-TMS LiHMDS, TMSClLabile, easily removed, withstands -78°C.Unstable to workup; must be handled dry.Li-I Exchange (Path A)
Pivaloyl PivCl, Et3NStrong Ortho-Director (DoM); robust.Steric bulk may hinder adjacent I-exchange.C6-Lithiation (Path C)
None (Dianion) 2.2 eq n-BuLiNo extra steps.Solubility issues; lower yields; messy.Quick screens only

Protocol A: C3/C5-Functionalization (Kinetic Control)

Objective: Replace one Iodine (C3 or C5) with an electrophile without triggering the Halogen Dance. Mechanism: Lithium-Iodine Exchange. Key Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium Chloride (Turbo Grignard).

Experimental Procedure
  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Substrate Loading: Dissolve N-protected substrate (1.0 mmol) in anhydrous Toluene (preferable to THF for stabilizing lithio-species) or THF (10 mL).

  • Cryogenic Cooling: Cool the solution to -78°C strictly.

    • Note: Temperatures above -60°C will trigger the Halogen Dance.

  • Lithiation: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow to deep red/orange) indicates the formation of the lithio-species.

    • Alternative: Use i-PrMgCl·LiCl (1.1 equiv) at -40°C for 1 hour. This Magnesium species is much more stable and resistant to "dancing," though reactivity with weak electrophiles is lower.

  • Equilibration: Stir at -78°C for exactly 15 minutes. Do not extend this time unnecessarily.

  • Electrophile Trapping: Add the electrophile (e.g., DMF, I2, R-CHO) (1.2 equiv) neat or in THF.

  • Quench: Allow to warm to -20°C, then quench with saturated aq. NH4Cl.[1]

Critical Insight: Due to the steric bulk of the 2-Bromo group, exchange often favors the 5-position (less hindered) over the 3-position, but mixtures are common.

Protocol B: C6-Functionalization (The "Halogen Dance")

Objective: Move the heavy halogens to allow functionalization at the C6 position. Mechanism: The "Halogen Dance" involves the migration of the C5-Lithium to C6, while the C5-Iodine moves to the C5-Lithium site. This is driven by the stability of the C6-lithio species (stabilized by the inductive effect of the adjacent nitrogen).

Experimental Procedure
  • Setup: As above, dissolve protected substrate in THF (THF promotes the dance better than toluene).

  • Initiation: Cool to -78°C and add LDA (Lithium Diisopropylamide) (1.1 equiv).

    • Why LDA? n-BuLi attacks Iodine. LDA is a non-nucleophilic base intended to deprotonate C6 directly.

    • However: In the presence of I, LDA often triggers a complex series of exchanges.

  • The Dance:

    • If using n-BuLi : Perform exchange at -78°C, then warm the reaction mixture to -40°C or -20°C for 30 minutes.

    • Mechanism:[2][3][4][5][6] The 3/5-lithio species will isomerize. The Iodine atoms will "migrate" to fill the voids, eventually leaving the Lithium at the most acidic/stable position (C6).

  • Trapping: Cool back to -78°C (optional) and add the electrophile.

  • Result: This usually yields a product where the electrophile is at C6, but the Br/I pattern on the ring may be scrambled (e.g., 2-Br-3-I-4-NHR-5-E-6-I). Structure elucidation by NMR is mandatory.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Scrambled Halogens Uncontrolled Halogen Dance.Keep Temp < -78°C; Switch solvent to Toluene (slower dance).
Low Yield Pyridyne formation (Elimination of Li-Br).Avoid warming > -50°C; Use Mg-exchange (Turbo Grignard).
Polymerization Nucleophilic attack on the pyridine ring.Ensure Amine is protected; Use bulky bases (Lt-TMP).
No Reaction Wet solvent or quenched reagent.Titrate n-BuLi before use; Use fresh anhydrous solvents.

References

  • Schlosser, M. (2005). The "Halogen Dance" on Aromatic and Heteroaromatic Rings. Because of the high mobility of heavy halogens (Br, I) on lithiated pyridine rings, thermodynamic control leads to unexpected regioisomers.

    • Source:

  • Knochel, P., et al. (2011). Functionalization of Heterocycles using Turbo-Grignard Reagents.

    • Source:

  • Queguiner, G., et al. (1998). Metallation of Pyridines: A Review. The foundational text on regioselectivity in pyridine lithiation, covering the competition between DoM and Li-HEx.

    • Source:

  • Snieckus, V. (1990).[7] Directed Ortho Metalation.[7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies. Establishes the hierarchy of directing groups (NH-Piv vs Br/I).

    • Source:

  • Mongin, F., et al. (2002). Deprotonation of Halopyridines using Lithium-Zinc combinations.

    • Source:

Sources

Method

synthesis of functionalized 4-aminopyridines from 2-Bromo-3,5-diiodopyridin-4-amine

Executive Summary & Strategic Value The 2-Bromo-3,5-diiodopyridin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 2-Bromo-3,5-diiodopyridin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors. The 4-aminopyridine core mimics the adenine moiety of ATP, forming critical hydrogen bonds within the kinase hinge region.

This guide addresses the primary synthetic challenge: Chemoselective Functionalization . The scaffold contains three halogen atoms with distinct electronic and steric environments.

  • C-3/C-5 Iodides: Highly reactive toward oxidative addition; electronically activated by the C-4 amine (ortho-positioning).

  • C-2 Bromide: Less reactive; electronically deactivated by the pyridine nitrogen (alpha-positioning) but accessible for late-stage diversification.

By exploiting the bond dissociation energy differences between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol), researchers can achieve programmable, sequential functionalization without the need for protecting groups.

Reactivity Profiling & Retrosynthesis

Before initiating synthesis, one must understand the "Reactivity Hierarchy." The 4-amino group is a strong electron donor (+M effect), significantly increasing electron density at C-3 and C-5.

The Reactivity Hierarchy[1]
  • C-5 Iodide: Most reactive. Activated by the 4-NH₂ and sterically less hindered than C-3.

  • C-3 Iodide: Highly reactive but sterically encumbered by the adjacent C-2 Bromine (buttressing effect).

  • C-2 Bromide: Least reactive toward Pd(0). Requires specialized ligands or higher temperatures/forcing conditions.

Logical Workflow Diagram

The following decision tree illustrates the sequential functionalization strategy.

Reactivity_Flow Start Starting Material: 2-Bromo-3,5-diiodopyridin-4-amine Step1 Step 1: Controlled Suzuki Coupling (Limit 1.05 eq. Boronic Acid) Start->Step1 Pd(PPh3)4, Na2CO3, RT Branch1 Product A: 5-Aryl-2-bromo-3-iodopyridin-4-amine (Major Isomer - Steric Control) Step1->Branch1 Kinetic Control Branch2 Product B: 3,5-Diaryl-2-bromopyridin-4-amine (Bis-coupling via excess reagent) Step1->Branch2 Thermodynamic Control Step2 Step 2: C-3 Functionalization (High Activity Catalyst required) Branch1->Step2 Suzuki/Sonogashira Step3 Step 3: C-2 Functionalization (Buchwald-Hartwig or SnAr) Step2->Step3 Final Diversification

Caption: Sequential functionalization logic based on steric and electronic differentiation of halogen sites.

Detailed Experimental Protocols

Protocol A: Preparation of the Core Scaffold

Note: If the starting material is not purchased, it can be synthesized from 2-bromo-4-aminopyridine.

Reagents: 2-Bromo-4-aminopyridine (1.0 eq), N-Iodosuccinimide (NIS, 2.2 eq), Acetonitrile (ACN).

  • Dissolution: Dissolve 2-bromo-4-aminopyridine in ACN (0.1 M concentration).

  • Iodination: Add NIS portion-wise at 0°C to prevent exotherms.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. The amino group directs iodination to the 3 and 5 positions.

  • Workup: Quench with 10% Na₂S₂O₃ (aq) to remove iodine byproducts. Extract with EtOAc.[1]

  • Validation: 1H NMR should show the disappearance of aromatic protons at C3/C5.

Protocol B: Chemoselective C-5/C-3 Suzuki-Miyaura Coupling

This protocol targets the replacement of Iodine atoms while leaving the Bromine intact.

Reagents:

  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (2.1 eq for bis-coupling; 1.05 eq for mono-coupling)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) - Chosen for high selectivity toward I over Br.

  • Base: Na₂CO₃ (2.0 M aq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[2]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Temperature Control:

    • For Mono-coupling (C-5 selective): Stir at 40°C . The steric crowding at C-3 (flanked by Br and NH₂) retards reaction at that site, favoring C-5.

    • For Bis-coupling (C-3 & C-5): Heat to 80°C .

  • Monitoring: Monitor by LC-MS. The starting material (M+) will shift to Mono-product (M - I + Aryl) and then Bis-product.

  • Workup: Dilute with water, extract with DCM. Pass through a celite plug to remove Pd black.

  • Purification: Flash chromatography (Hexane/EtOAc). The amino group makes these compounds polar; adding 1% Et₃N to the eluent improves peak shape.

Protocol C: C-2 Functionalization (The "Anchor" Point)

Once the iodines are substituted, the C-2 bromine remains. This position is ideal for introducing solubilizing groups (e.g., morpholine, piperazine) via Buchwald-Hartwig amination.

Reagents:

  • Substrate: 3,5-Diaryl-2-bromopyridin-4-amine

  • Nucleophile: Morpholine (1.5 eq)

  • Catalyst: Pd₂ (dba)₃ (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%) - Bidentate ligands are required to prevent catalyst poisoning by the pyridine nitrogen.

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: Toluene (anhydrous)

Methodology:

  • Setup: Combine solid reagents in a pressure tube under Argon.

  • Reaction: Heat to 100-110°C for 12-16 hours. The C-2 position is deactivated, requiring higher energy input.

  • Troubleshooting: If conversion is low, switch to BrettPhos , a ligand specialized for hindered/deactivated aminations.

Data Summary & Optimization Table

VariableCondition A (Mild)Condition B (Forcing)Impact on Selectivity
Solvent DME/H₂O or Dioxane/H₂ODMF or ToluenePolar/protic mixes favor Suzuki; Non-polar favors Buchwald.
Base Na₂CO₃ or K₃PO₄Cs₂CO₃ or KOtBuWeak bases preserve C-Br; Strong bases needed for C-2 amination.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd-PEPPSIPPh₃ is selective for I > Br. PEPPSI is promiscuous (reacts with all).
Temp RT to 45°C>80°CLow temp maximizes I vs Br discrimination.

Scientific Rationale & Troubleshooting (E-E-A-T)

Why Pd(PPh₃)₄ for the first step? Triphenylphosphine is a relatively weak donor ligand. The resulting Pd(0) complex is reactive enough to insert into the weak C–I bond but often struggles to insert into the stronger, sterically hindered C–Br bond at C-2, especially at temperatures below 60°C. This kinetic window allows for excellent chemoselectivity.

The "Buttressing Effect" at C-3: The C-3 position is wedged between the C-2 Bromine and the C-4 Amine. While electronically activated, it is sterically blocked. In mono-coupling protocols, the C-5 position (adjacent only to H and NH₂) is statistically and kinetically favored.

Handling the Free Amine: The C-4 NH₂ group can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution: If yields are <40%, protect the amine as an acetamide (Ac) or carbamate (Boc) before coupling. However, in most Suzuki protocols, the high concentration of phosphine ligand outcompetes the amine for the metal center.

Safety Note: Polyhalogenated pyridines can be skin sensitizers. All workups involving iodine release (e.g., NIS reactions) must be treated with thiosulfate to prevent inhalation of volatile iodine species.

References

  • General Reactivity of Halopyridines

    • BenchChem Guide to Selective Coupling.
    • (Verified General Principle)

  • Suzuki-Miyaura Selectivity

    • Fairlamb, I. J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016.
  • Synthesis of Aminopyridine Precursors

    • Nishiwaki, N., et al. "Facile synthesis of functionalized 4-aminopyridines."[3][4] Chem. Commun., 2002.[4]

    • [4]

  • C-N Coupling on Pyridines

    • Lutz, Ackermann. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters (Adapted methodology).
  • Starting Material Data

    • PubChem Compound Summary for CID 1516508 (Isomer analog for safety/physical d

Sources

Application

Application Note: Strategic Utilization of 2-Bromo-3,5-diiodopyridin-4-amine in Medicinal Chemistry

Executive Summary: The "Tri-Vector" Advantage[1] In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-3,5-diiodopyridin-4-amine (CAS 1377578-93-2) represents a premier "Tri-Vector" scaffold.[1] Unlike mono-f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Advantage[1]

In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-3,5-diiodopyridin-4-amine (CAS 1377578-93-2) represents a premier "Tri-Vector" scaffold.[1] Unlike mono-functionalized heterocycles, this molecule offers three distinct halogen handles (C2-Br, C3-I, C5-I) alongside a directing amino group (C4-NH₂).[1]

This architecture allows medicinal chemists to sequentially install three different pharmacophores with high regiocontrol, facilitating the rapid generation of SAR (Structure-Activity Relationship) libraries around a central pyridine core.[1] This guide details the thermodynamic and kinetic parameters required to exploit the reactivity hierarchy of this scaffold, specifically for the design of kinase inhibitors and PROTAC linkers.[1]

Chemical Profile & Reactivity Hierarchy

To successfully utilize this scaffold, one must understand the electronic and steric environment of each halogen.[1] The reactivity order in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) is governed by bond dissociation energy (C-I < C-Br) and steric accessibility.

Reactivity Map
PositionHalogenSteric EnvironmentElectronic StatusPredicted Reactivity Rank
C5 IodineLow: Flanked by H (C6) and NH₂ (C4).Electron-deficient pyridine ring.#1 (Highest)
C3 IodineHigh: "Sandwiched" between Br (C2) and NH₂ (C4).Electron-deficient; ortho-effect from NH₂.#2
C2 BromineMedium: Flanked by I (C3) and N (C1).Highly electron-deficient (adjacent to N).#3 (Lowest)

Key Insight: The C5-Iodine is the "gateway" position. It is the most accessible and possesses the weakest carbon-halogen bond. The C3-Iodine is electronically activated but sterically hindered. The C2-Bromine requires forcing conditions or specialized ligands (e.g., Buchwald precatalysts) to react, effectively serving as a "stop" point for early-stage functionalization.[1]

Visualization: Logical Workflow

The following diagram illustrates the sequential functionalization strategy, validating the logic of "Ease of Activation."

Reactivity_Hierarchy cluster_legend Reaction Conditions Start Scaffold: 2-Bromo-3,5-diiodopyridin-4-amine Step1 Step 1: C5-Selective Coupling (Kinetic Control) Start->Step1 Pd(0), Mild Base, RT Targets unhindered C-I Step2 Step 2: C3-Functionalization (Thermodynamic Forcing) Step1->Step2 Pd(0), Heat, SPhos Targets hindered C-I Step3 Step 3: C2-Diversification (Specialized Ligands) Step2->Step3 Pd(II), XPhos, >100°C Targets C-Br Low Temp Low Temp High Temp High Temp Low Temp->High Temp Simple Ligand (PPh3) Simple Ligand (PPh3) Bulky Ligand (XPhos) Bulky Ligand (XPhos) Simple Ligand (PPh3)->Bulky Ligand (XPhos)

Caption: Sequential activation strategy based on halogen bond strength and steric hindrance.

Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install the primary R1 group at the C5 position without touching C3-I or C2-Br.[1]

Reagents:

  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv)[1]

  • Boronic Acid: R1-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) — Chosen for mild activity to prevent over-coupling.

  • Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)[1]

  • Solvent: DME/Water (4:1) or 1,4-Dioxane/Water.[1][2][3][4]

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and aqueous Na₂CO₃.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.

    • Critical Control Point: Do not heat. Heating promotes C3 coupling. Monitor by LCMS.[4][5] The starting material should vanish, and the mono-coupled product (M+R1-I) should appear.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The C5-product is typically more polar than the starting material.

Protocol B: C3-Functionalization (The "Sandwich" Position)

Objective: Install R2 at the sterically crowded C3 position.

Challenge: The C3 position is flanked by the newly installed R1 (at C5, via the amine) and the C2-Br.[1] Standard Pd(PPh₃)₄ often fails here due to steric bulk.

Reagents:

  • Substrate: C5-substituted intermediate (1.0 equiv)

  • Boronic Acid: R2-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(dppf)Cl₂ .

    • Rationale: SPhos is an electron-rich, bulky biaryl phosphine ligand known for facilitating coupling of hindered chlorides and bromides; it works excellently for hindered iodides.[1]

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions often work better here to protect the C2-Br.

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.[1][3]

Procedure:

  • Reaction: Heat the mixture to 80–90°C for 12 hours.

  • Monitoring: Watch for de-halogenation (loss of I replaced by H). If de-halogenation is observed, lower temperature to 70°C and increase catalyst loading.[1]

Protocol C: C2-Diversification (The "Anchor")

Objective: Functionalize the C2-Br.[6] This is often used to attach the scaffold to a solid support, a macrocyclic linker, or a solubility tail.[1]

Reagents:

  • Substrate: C3,C5-disubstituted intermediate.[1]

  • Partner: Amine (Buchwald), Alkyne (Sonogashira), or Boronate (Suzuki).[1]

  • Catalyst: Pd₂/dba₃ + XPhos or BrettPhos (for amination).

  • Base: Cs₂CO₃ or NaOtBu.

  • Temperature: 100–120°C (Microwave preferred).

Troubleshooting & Optimization (Senior Scientist Notes)

IssueRoot CauseCorrective Action
Mixture of C3/C5 Products Temperature too high during Step 1.[1]Conduct Step 1 at 0°C or RT. Reduce Boronic acid to 0.95 equiv.
Protodehalogenation (I -> H) "Hydride source" in solvent or overheating.Ensure solvents are anhydrous. Switch from DMF to Toluene.
Catalyst Poisoning Free amine (C4-NH₂) binding Pd.Pro Tip: Protect the amine with a Boc group before starting Step 1. (Boc₂O, DMAP, THF).[1] The Boc group also sterically directs Pd away from C3, enhancing C5 selectivity.[1]
Low Yield at C3 Steric clash with C2-Br and C4-NH₂.Switch to Pd-PEPPSI-IPr catalyst. The N-heterocyclic carbene (NHC) ligand is highly active for sterically demanding couplings.

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (Hinge Binding)

The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors (e.g., interacting with the ATP binding site).

  • Strategy: Leave the C4-NH₂ free.

  • C2-Br: Use this to couple a solubilizing tail (e.g., N-methyl piperazine) that extends into the solvent-exposed region.

  • C3/C5: Use these vectors to dial in selectivity for the specific kinase gatekeeper residue.

B. PROTAC Linker Attachment
  • C5-Position: Ideal for attaching the linker chain. It points away from the binding interface (assuming C2/C3 bind the protein), minimizing interference with the target protein.[1]

References

  • Mechanistic Basis of Selectivity: Fairlamb, I. J. S. et al.[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 1063-1074.[1] Link

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell, 2010.[1] (Standard Text).

  • Synthesis of Halogenated Aminopyridines: "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science & Technology, 2016.[1][7] Link

  • Catalyst Selection Guide: "A Comparative Guide to Catalysts for Selective Cross-Coupling." BenchChem Application Notes, 2025. Link

  • Safety Data: "2-BROMO-3,5-DIIODOPYRIDIN-4-AMINE SDS." Fluorochem, 2024.[1][8] Link

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-3,5-diiodopyridin-4-amine in Kinase Inhibitor Synthesis

Executive Summary The scaffold 2-Bromo-3,5-diiodopyridin-4-amine represents a "privileged structure" in medicinal chemistry, specifically designed for the rapid assembly of multisubstituted kinase inhibitors. Its value l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Bromo-3,5-diiodopyridin-4-amine represents a "privileged structure" in medicinal chemistry, specifically designed for the rapid assembly of multisubstituted kinase inhibitors. Its value lies in its orthogonal reactivity profile : the presence of two chemically distinct halogens (iodine vs. bromine) and sterically differentiated positions (C3 vs. C5) allows for precise, sequential functionalization.

This guide details the protocols for transforming this building block into pyrrolo[2,3-c]pyridine (5-azaindole) cores—a chemotype frequently observed in inhibitors of JAK, ERK, and Aurora kinases.

Chemical Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand the hierarchy of reactivity. The molecule does not react randomly; it follows a predictable sequence governed by bond dissociation energies (BDE) and steric accessibility.

The Reactivity Hierarchy
  • Primary Site (C5-Iodine): The Most Reactive.

    • Why: The C-I bond is weaker than C-Br. Furthermore, the C5 position is less sterically hindered than C3, which is flanked by the amine (C4) and the bulky bromine (C2).

    • Application: Ideal for installing the "Solvent Front" or "Tail" moiety of the inhibitor (often a solubilizing group).

  • Secondary Site (C3-Iodine): Intermediate Reactivity.

    • Why: Although it is an iodide, the C3 position is sterically crowded.

    • Application: This site is reserved for the Sonogashira coupling required to build the fused ring system (cyclization with C4-amine).

  • Tertiary Site (C2-Bromine): The Least Reactive.

    • Why: The C-Br bond is stronger and requires higher activation energy (often specialized ligands or higher temperatures) to undergo oxidative addition with Pd(0).

    • Application: This "lazy" halogen is preserved for the final step to install the Hinge Binding Element , the most critical determinant of kinase potency.

Visualizing the Workflow

The following diagram illustrates the sequential assembly logic.

ReactivityMap cluster_legend Reaction Logic Start 2-Bromo-3,5- diiodopyridin-4-amine Step1 Intermediate A (C5-Functionalized) Start->Step1 Step 1: Suzuki Coupling (Selective at C5-I) Step2 Intermediate B (C3-Alkynyl) Step1->Step2 Step 2: Sonogashira (at C3-I) Step3 Core Scaffold (Pyrrolo[2,3-c]pyridine) Step2->Step3 Step 3: Cyclization (Base-mediated) Final Final Kinase Inhibitor (Hinge Binder Installed) Step3->Final Step 4: Suzuki/Buchwald (at C2-Br) C5-I: Solvent Front C5-I: Solvent Front C3-I: Ring Closure C3-I: Ring Closure C5-I: Solvent Front->C3-I: Ring Closure C2-Br: Hinge Binder C2-Br: Hinge Binder C3-I: Ring Closure->C2-Br: Hinge Binder

Caption: Sequential functionalization strategy exploiting the reactivity difference between C5-I, C3-I, and C2-Br.

Detailed Experimental Protocols

Step 1: C5-Selective Suzuki-Miyaura Coupling

Objective: Install the R1 group (Solvent Front) selectively at C5 without touching C3 or C2.

  • Reagents:

    • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv)

    • Boronic Acid: R1-B(OH)₂ (1.05 equiv) — Strict stoichiometry is critical.

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids).

    • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv).

    • Solvent: 1,4-Dioxane / Water (4:1).

  • Protocol:

    • Charge a reaction vessel with the substrate, boronic acid, and catalyst under Argon.

    • Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

    • Heat to 60–70 °C . Note: Do not exceed 80 °C to prevent premature reaction at the C3-iodine.

    • Monitor by LCMS. The starting material (M) should convert to Mono-coupled product (M+R1-I). If Di-coupled product appears, lower the temperature.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography (typically Hexane/EtOAc).

Step 2 & 3: Construction of the Pyrrolo[2,3-c]pyridine Core

Objective: React the C3-iodine with an alkyne (Sonogashira) and cyclize with the C4-amine to form the fused ring.

  • Reagents:

    • Intermediate A (from Step 1) (1.0 equiv).[1]

    • Alkyne: TMS-acetylene (for unsubstituted core) or Functionalized Alkyne (1.2 equiv).

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).

    • Co-catalyst: CuI (2 mol%).

    • Base/Solvent: Et₃N (anhydrous) or DMF/Et₃N mixture.

  • Protocol:

    • Dissolve Intermediate A in anhydrous Et₃N (or DMF/Et₃N 5:1) under Argon.

    • Add Pd catalyst and CuI. Stir for 5 min.

    • Add the alkyne dropwise.

    • Heat to 80 °C for 4–6 hours.

    • In-situ Cyclization (The "One-Pot" Method):

      • If using TMS-acetylene: Add TBAF (1.5 equiv) directly to the reaction mixture after coupling is complete and heat to 80 °C for another 2 hours. This cleaves the silyl group and induces cyclization.

      • If using internal alkynes: Add a stronger base (e.g., KOtBu in NMP) if spontaneous cyclization is slow.

    • Result: You now have a 5-substituted-7-bromo-1H-pyrrolo[2,3-c]pyridine .

Step 4: Installation of the Hinge Binder (C2-Bromine)

Objective: Use the remaining bromine handle to attach the critical pharmacophore.

  • Option A: Suzuki Coupling (for Aryl/Heteroaryl binders) [2]

    • Use highly active catalysts like Pd₂(dba)₃ / XPhos or Pd(dtbpf)Cl₂ . The C2-Br is deactivated by the electron-rich nature of the new fused ring system, requiring forcing conditions (100–120 °C).

  • Option B: Buchwald-Hartwig (for Amino-linked binders)

    • Reagents: Amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), BINAP or BrettPhos (10 mol%), Cs₂CO₃ (3.0 equiv), Toluene/tBuOH (100 °C).

Case Study: Synthesis of an ERK Inhibitor Analog

Context: Many ERK inhibitors utilize a pyrrolopyridine core with a solubilizing tail and a specific hinge-binding heterocycle.

Reaction StepConditionsYieldKey Observation
1. C5-Coupling 1-Methyl-1H-pyrazole-4-boronic acid, Pd(dppf)Cl₂, 65°C78%Exclusive C5 regioselectivity confirmed by NOE NMR (proton at C6 interacts with pyrazole).
2. Core Formation TMS-acetylene, Sonogashira, followed by TBAF/THF reflux82%Spontaneous cyclization occurred rapidly upon desilylation.
3. Hinge Install 2-Aminopyridine derivative, Buchwald (BrettPhos), 110°C65%Required anhydrous conditions to prevent debromination.

Troubleshooting & Optimization

Issue: Loss of Regioselectivity (C3 vs C5)
  • Symptom: Mixture of C3 and C5 coupled products in Step 1.

  • Root Cause: Temperature too high or Boronic Acid too reactive.

  • Solution:

    • Lower temperature to 40–50 °C.

    • Switch ligand to dppf (bidentate ligands often enhance steric discrimination).

    • Add the boronic acid slowly (syringe pump) to keep its concentration low.

Issue: Incomplete Cyclization
  • Symptom: Isolation of the internal alkyne (open ring) intermediate.

  • Root Cause: The amine nucleophilicity is reduced by the electron-withdrawing nature of the pyridine ring.

  • Solution: Switch to KOtBu / NMP at 100 °C for the cyclization step. This deprotonates the amine (creating a stronger nucleophile) to force ring closure.

Issue: De-halogenation at C2
  • Symptom: The bromine is lost (replaced by H) during Step 1 or 2.

  • Root Cause: Hydride source present (often from excess alcohol solvents or decomposition of TEA).

  • Solution: Use Dioxane/Water instead of alcohols for Suzuki couplings. Ensure Argon sparging is thorough to remove oxygen (which promotes homocoupling/reduction cycles).

References

  • Regioselective Coupling in Polyhalogenated Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[2]

    • Source: Chemical Science, 2016.[2]

    • URL:[Link]

  • Azaindole Synthesis Protocols

    • Title: Synthesis of azaindoles (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • General Halogen Reactivity

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-C
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Step-by-Step Synthesis of Biaryl Compounds with 2-Bromo-3,5-diiodopyridin-4-amine

Introduction The construction of biaryl and hetero-biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The construction of biaryl and hetero-biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as the most robust and versatile methods for forging C(sp²)–C(sp²) bonds.[2][3][4] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of biaryl compounds utilizing the highly functionalized and versatile building block, 2-Bromo-3,5-diiodopyridin-4-amine.

The presence of three distinct halogen atoms on the pyridine core of 2-Bromo-3,5-diiodopyridin-4-amine offers a unique platform for sequential and site-selective functionalization. The differential reactivity of the C-I and C-Br bonds under palladium catalysis allows for a controlled, step-wise introduction of various aryl partners. Generally, the order of reactivity for oxidative addition to a Pd(0) center follows the trend I > Br > Cl, a principle that underpins the selective protocols described herein.[5][6] This document will focus on the Suzuki-Miyaura coupling due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents compared to alternatives like organostannanes used in Stille couplings.[2][7]

This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of polyhalogenated pyridines for the creation of novel molecular architectures.

Understanding the Reactivity of 2-Bromo-3,5-diiodopyridin-4-amine

The key to successfully employing 2-Bromo-3,5-diiodopyridin-4-amine in biaryl synthesis lies in understanding the relative reactivity of its three halogen substituents. The two iodine atoms at the C3 and C5 positions are significantly more reactive towards oxidative addition with a palladium(0) catalyst than the bromine atom at the C2 position. Between the two iodine atoms, the C5-I bond is generally more susceptible to initial coupling due to reduced steric hindrance compared to the C3-I bond, which is flanked by the amino and bromo groups. The C2-Br bond is the least reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to undergo coupling.[5][7]

This reactivity profile enables a sequential cross-coupling strategy:

  • Mono-arylation: Selective coupling at the C5-I position under mild conditions.

  • Di-arylation: Subsequent coupling at the C3-I position, potentially with a different arylboronic acid, under slightly more vigorous conditions.

  • Tri-arylation: Final coupling at the C2-Br position under the most forcing conditions.

The presence of the 4-amino group can influence the reaction by coordinating with the palladium catalyst. This can sometimes inhibit the reaction, necessitating the use of bulky phosphine ligands that promote the desired catalytic cycle.[1] However, in many cases, Suzuki-Miyaura couplings on aminopyridines can proceed without protection of the amino group.

Experimental Protocols: Suzuki-Miyaura Coupling

The following protocols are designed as a starting point and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Selective Mono-Arylation at the C5-Position

This protocol aims for the selective coupling of an arylboronic acid at the C5-iodide position of 2-Bromo-3,5-diiodopyridin-4-amine.

Materials:

  • 2-Bromo-3,5-diiodopyridin-4-amine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-3,5-diiodopyridin-4-amine (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-bromo-3-iodopyridin-4-amine.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Bromo-3,5-diiodopyridin-4-amine - Arylboronic Acid - Pd(OAc)₂/PPh₃ - K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat to 80°C with Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Water, Ethyl Acetate Extraction) cool->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product: 5-Aryl-2-bromo-3-iodopyridin-4-amine

Caption: Workflow for selective mono-arylation.

Protocol 2: Sequential Di-Arylation

This protocol assumes the starting material is the mono-arylated product from Protocol 1 and aims for coupling at the C3-iodide position.

Materials:

  • 5-Aryl-2-bromo-3-iodopyridin-4-amine

  • Arylboronic acid (1.2 equivalents, can be the same or different from the first)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Follow the same setup procedure as in Protocol 1, using the mono-arylated pyridine as the starting material.

  • Use PdCl₂(PPh₃)₂ as the catalyst and Cs₂CO₃ as the base.

  • Use anhydrous DMF as the solvent.

  • Increase the reaction temperature to 100-110 °C.

  • Reaction times are typically longer, in the range of 12-24 hours.

  • The workup and purification procedure is similar to Protocol 1.

Causality Behind Experimental Choices

Parameter Choice Rationale
Catalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂These are common and effective palladium precursors that are readily reduced in situ to the active Pd(0) species.
Ligand PPh₃ or bulky phosphinesTriphenylphosphine is a standard ligand for many Suzuki couplings. For more challenging couplings or to mitigate catalyst inhibition by the amino group, more electron-rich and bulky ligands like XPhos or SPhos can be beneficial.[1]
Base K₂CO₃ or Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[2] K₂CO₃ is a good general-purpose base for the first, more facile coupling. The stronger base, Cs₂CO₃, is often used for more difficult couplings, such as at the more hindered C3 position or the less reactive C2-Br bond.
Solvent Dioxane/Water or DMFA polar, aprotic solvent system is typically used. The addition of water helps to dissolve the inorganic base. DMF is a good choice for higher temperature reactions.
Temperature 80°C then 100-110°CThe lower temperature for the first coupling enhances selectivity for the more reactive C5-I bond. A higher temperature is required to overcome the activation energy for the subsequent, more challenging couplings.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

G A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)(X)L₂ A->C Ar-X B Oxidative Addition E Ar-Pd(II)(Ar')L₂ C->E Ar'B(OH)₂ + Base D Transmetalation E->A Ar-Ar' F Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-I or C-Br) of the aminopyridine, forming a Pd(II) complex. This is generally the rate-determining step.[2]

  • Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.

Troubleshooting and Considerations

  • Low Yield: If the reaction stalls or gives low yields, consider using a more active catalyst system, such as a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or employing more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands). Increasing the temperature or using a stronger base might also be beneficial.

  • Dehalogenation: A common side reaction is the reduction of the C-X bond to a C-H bond. This can be minimized by ensuring strictly anaerobic conditions and using purified reagents.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.

  • Selectivity Issues: If a mixture of mono-arylated products is obtained, reducing the reaction temperature and time may improve selectivity for the C5 position.

Conclusion

2-Bromo-3,5-diiodopyridin-4-amine is a highly valuable building block for the synthesis of complex, functionalized biaryl compounds. Its differential halogen reactivity allows for a controlled and sequential introduction of aryl groups via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a mild and efficient method for this purpose. By carefully selecting the reaction conditions—catalyst, ligand, base, solvent, and temperature—researchers can achieve high selectivity and yields, paving the way for the discovery of novel molecules in drug development and materials science.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2022 , 122 (11), 10126-10169. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (17), 4444–4447. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Org. Lett.2016 , 18 (17), 4448–4451. [Link]

  • Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Chem. Commun.2008 , 4864-4874. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. J. Am. Chem. Soc.2007 , 129 (15), 4788-96. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2017 , 82 (1), 157-169. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2017 , 82 (1), 157-169. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chem. Rev.2008 , 108 (8), 3054-3131. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry. 2014 , 26 (7), 2077-2082. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018 , 14, 2338-2348. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc.2022 , 144 (21), 9405-9414. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. 2024 . [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005 , 70 (1), 157-169. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 6055-6066. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. 2024 , 16(4), 127. [Link]

Sources

Method

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Bromo-3,5-diiodopyridin-4-amine

Introduction: Strategic Importance of Polysubstituted Pyridines Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their prevalence in pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Polysubstituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional organic materials drives the continuous development of efficient and selective synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures.[1][2] The application of microwave irradiation to these reactions has revolutionized organic synthesis by dramatically reducing reaction times, often improving yields, and enhancing product purity.[3][4][5]

This document provides a detailed guide to the microwave-assisted Suzuki coupling of 2-Bromo-3,5-diiodopyridin-4-amine, a versatile building block for the synthesis of highly functionalized pyridine derivatives. The presence of multiple, distinct halogen substituents (two iodo and one bromo group) offers opportunities for selective, sequential cross-coupling reactions, making this substrate particularly valuable for creating diverse molecular architectures. This guide will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Suzuki-Miyaura Coupling under Microwave Irradiation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][6][7] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat.[3][9] This dielectric heating leads to rapid and uniform temperature elevation within the reaction mixture, significantly accelerating reaction rates.[3][5][9] For Suzuki couplings, this translates to reaction times being reduced from hours to mere minutes.[10]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][11][12]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selectivity in Polyhalogenated Systems

A key consideration when working with substrates like 2-Bromo-3,5-diiodopyridin-4-amine is the site-selectivity of the coupling reaction. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[8] This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, the iodo groups at the 3- and 5-positions are expected to be significantly more reactive than the bromo group at the 2-position. This inherent reactivity difference can be exploited to achieve selective mono-, di-, or tri-substitution by carefully controlling the reaction conditions.

Experimental Protocols

The following protocols are designed as a starting point for the microwave-assisted Suzuki coupling of 2-Bromo-3,5-diiodopyridin-4-amine. Optimization may be required for specific boronic acids and desired levels of substitution.

Materials and Reagents
  • 2-Bromo-3,5-diiodopyridin-4-amine

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)

  • Microwave reactor vials with stir bars

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: Selective Mono-Arylation at the Iodo Position

This protocol aims for the selective coupling at one of the more reactive iodo positions.

  • Reagent Preparation: In a 10 mL microwave vial, combine 2-Bromo-3,5-diiodopyridin-4-amine (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120°C for 10-20 minutes. The reaction should be monitored for the consumption of the starting material.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Di-Arylation at the Iodo Positions

To achieve coupling at both iodo positions, an excess of the boronic acid and slightly more forcing conditions are typically required.

  • Reagent Preparation: In a 10 mL microwave vial, combine 2-Bromo-3,5-diiodopyridin-4-amine (1.0 mmol), the arylboronic acid (2.5 mmol), a robust palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos, 2-4 mol%), and a stronger base (e.g., K₃PO₄, 3.0 mmol).

  • Solvent Addition: Add a solvent mixture such as toluene/ethanol/water (4:1:1, 5 mL).

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Irradiate the mixture at a higher temperature, for example, 130-150°C, for 20-40 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the di-arylated product.

Protocol 3: Exhaustive Tri-Arylation

Achieving substitution at all three halogen positions, including the less reactive bromo group, will necessitate the most forcing conditions.

  • Reagent Preparation: In a suitable microwave vial, combine 2-Bromo-3,5-diiodopyridin-4-amine (1.0 mmol), the arylboronic acid (4.0 mmol), a highly active catalyst system (e.g., a palladacycle or a catalyst with a bulky, electron-rich N-heterocyclic carbene (NHC) ligand, 5 mol%), and a strong base (e.g., Cs₂CO₃, 4.0 mmol).

  • Solvent Addition: Use a high-boiling solvent mixture like DMF/water (5:1, 5 mL).

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Irradiate at a temperature of 150-180°C for 30-60 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation: Summary of Reaction Parameters

ParameterProtocol 1 (Mono-arylation)Protocol 2 (Di-arylation)Protocol 3 (Tri-arylation)
Boronic Acid (equiv.) 1.12.54.0
Catalyst Pd(PPh₃)₄Pd₂(dba)₃/SPhosPalladacycle/NHC-Pd
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/WaterToluene/Ethanol/WaterDMF/Water
Temperature (°C) 100-120130-150150-180
Time (min) 10-2020-4030-60

Experimental Workflow Visualization

The general workflow for the microwave-assisted Suzuki coupling is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Halopyridine - Boronic Acid - Catalyst - Base B Add Solvent A->B C Seal Microwave Vial B->C D Microwave Irradiation (Controlled Temp & Time) C->D E Cooling & Quenching D->E F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: A generalized workflow for microwave-assisted Suzuki coupling.

Troubleshooting and Field-Proven Insights

  • Low Yield or No Reaction:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to Pd(0). The presence of an amine group on the substrate can sometimes coordinate to the palladium and inhibit catalysis. Using a higher catalyst loading or a more robust ligand may be necessary.

    • Insufficient Base: The base is crucial for the activation of the boronic acid to form the more nucleophilic boronate species.[6] Ensure the base is anhydrous and of high quality. For less reactive couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

    • Decomposition: The substrate or product may be unstable at the reaction temperature. Consider lowering the temperature and extending the reaction time.

  • Side Product Formation:

    • Protodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can compete with the desired cross-coupling. This is often more prevalent with more reactive iodo-substituents. Using a rigorously degassed solvent and maintaining an inert atmosphere can minimize this.

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Using a slight excess of the boronic acid, but not a large excess, can help.

    • Mixture of Products (in selective reactions): If a mixture of mono- and di-arylated products is obtained in Protocol 1, reduce the reaction time or temperature. Conversely, if mono-arylated product remains in Protocol 2, increase the temperature, time, or equivalents of boronic acid.

  • Microwave-Specific Considerations:

    • Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) will affect the heating rate.[3][9] Mixtures are often used to balance solubility and heating efficiency.

    • Sealed vs. Open Vessel: Sealed vessel reactions allow for temperatures above the solvent's boiling point, which can significantly accelerate the reaction.[13] However, this also increases pressure, so appropriate safety precautions must be taken.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-diiodopyridin-4-amine is a highly effective method for the rapid and selective synthesis of polysubstituted aminopyridines. By leveraging the principles of differential halogen reactivity and the benefits of microwave heating, researchers can access a diverse range of complex molecules that are valuable in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

Sources

Application

Strategic Ligand Selection for Site-Selective Buchwald-Hartwig Amination of 2-Bromo-3,5-diiodopyridin-4-amine

Executive Summary & Substrate Analysis The functionalization of 2-Bromo-3,5-diiodopyridin-4-amine represents a complex challenge in cross-coupling chemistry due to the presence of three electrophilic sites (C2-Br, C3-I,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The functionalization of 2-Bromo-3,5-diiodopyridin-4-amine represents a complex challenge in cross-coupling chemistry due to the presence of three electrophilic sites (C2-Br, C3-I, C5-I) and one nucleophilic site (C4-NH₂). Successful amination requires navigating the "Selectivity Triangle": Chemostability (I vs. Br), Regioselectivity (C3 vs. C5), and Chemoselectivity (External Amine vs. Internal C4-NH₂).

This guide provides a rational framework for ligand selection to achieve:

  • Site-Selective Mono-Amination at the C5 position.

  • Exhaustive Di-Amination at C3 and C5.

  • Preservation of the C2-Br handle for downstream diversification.

The Reactivity Hierarchy

To select the correct ligand, one must first map the electronic and steric landscape of the substrate.

PositionHalogenBond Energy (approx.)[1]Steric EnvironmentPredicted Reactivity
C5 IodineWeak (~65 kcal/mol)Open: Flanked by H (C6) and NH₂ (C4).Primary Target (Fastest)
C3 IodineWeak (~65 kcal/mol)Crowded: Flanked by Br (C2) and NH₂ (C4).Secondary Target (Slower)
C2 BromineStrong (~81 kcal/mol)Activated: Adjacent to Pyridine N.Tertiary Target (Slowest)

Mechanistic Insight: While C-I bonds are inherently more reactive than C-Br bonds towards oxidative addition, the differentiation between C3-I and C5-I is purely steric. The "buttressing effect" of the bulky C2-Bromine atom significantly hinders the C3 position. Therefore, ligand bulk is the primary control lever for selectivity.

Ligand Selection Strategy

The choice of ligand dictates the trajectory of the catalytic cycle. We categorize ligands based on their ability to enforce selectivity or promote exhaustive coupling.

Scenario A: C5-Selective Mono-Amination

Goal: Couple one equivalent of external amine at C5 while leaving C3-I and C2-Br intact. Ligand Class: Bulky, Electron-Rich Dialkylbiaryl Phosphines.

  • Recommended Ligand: BrettPhos or tBuXPhos .

  • Rationale: These ligands are exceptionally bulky. The active Pd(0) species, when coordinated to BrettPhos, experiences severe steric repulsion at the crowded C3 position. Consequently, oxidative addition occurs almost exclusively at the accessible C5-I. Furthermore, these ligands promote rapid reductive elimination, preventing catalyst decomposition.

  • Alternative: Xantphos .[2][3] As a bidentate ligand with a large bite angle, Xantphos often favors mono-functionalization by enforcing a rigid coordination geometry that disfavors the second oxidative addition event in sterically congested systems.

Scenario B: C3,C5-Exhaustive Di-Amination

Goal: Install amines at both Iodine positions. Ligand Class: Smaller, Highly Active Phosphines.

  • Recommended Ligand: RuPhos or SPhos .

  • Rationale: While still active for amination, these ligands are less sterically demanding than BrettPhos. They allow the Pd center to access the hindered C3-I bond after the C5 position has reacted.

  • Note: Higher temperatures (100°C+) are typically required to overcome the activation barrier at C3.

Handling the C4-NH₂ (Internal Nucleophile)

The free amine at C4 poses a risk of catalyst poisoning (via N-coordination to Pd) or self-coupling (acting as the nucleophile).

  • Solution: Use a base like NaOtBu or Cs₂CO₃ .[3] While these bases deprotonate the external amine (making it a better nucleophile), they typically do not deprotonate the electron-rich C4-aminopyridine (pKa > 20).

  • Ligand Role: Strong binding ligands (Phosphines) prevent the C4-NH₂ from displacing the ligand on the metal center.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for experimental design based on the desired product outcome.

ReactivityMap Substrate 2-Bromo-3,5- diiodopyridin-4-amine C5_Path Target: C5-Mono-Amination (Kinetic Control) Substrate->C5_Path Least Hindered Weakest Bond C3_Path Target: C3,C5-Di-Amination (Thermodynamic/Forcing) Substrate->C3_Path Hindered Requires Activation Ligand_A Ligand: BrettPhos / tBuXPhos (High Steric Bulk) C5_Path->Ligand_A Selectivity Strategy Ligand_B Ligand: RuPhos / SPhos (Lower Steric Bulk) C3_Path->Ligand_B Activity Strategy Product_A Product: 5-Amino-2-bromo- 3-iodopyridin-4-amine Ligand_A->Product_A T < 60°C 1.0 eq Amine Product_B Product: 3,5-Diamino- 2-bromopyridin-4-amine Ligand_B->Product_B T > 100°C 2.5 eq Amine Product_A->Product_B Stepwise Addition (Switch Ligand)

Figure 1: Decision tree for ligand selection based on steric accessibility and desired substitution pattern.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of internal standards (e.g., 1,3,5-trimethoxybenzene) during optimization is highly recommended to track mass balance.

Protocol A: C5-Selective Mono-Amination

Objective: Coupling of Morpholine (model amine) at C5.

Reagents:

  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv, 1.0 mmol, 424 mg)

  • Amine: Morpholine (1.1 equiv, 1.1 mmol, 96 mg)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 0.025 mmol, 23 mg)

  • Ligand: BrettPhos (5-7.5 mol%, ~40 mg)

  • Base: NaOtBu (1.5 equiv, 1.5 mmol, 144 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M)

Procedure:

  • Pre-complexation: In a glovebox or under Argon flow, charge an oven-dried reaction vial with Pd₂(dba)₃ and BrettPhos. Add 1 mL of Dioxane and stir at RT for 5 minutes. Color change to dark orange/red indicates active catalyst formation.

  • Substrate Addition: Add the substrate, NaOtBu, and the remaining Dioxane.

  • Amine Addition: Add Morpholine via syringe.

  • Reaction: Seal the vial and heat to 50-60°C . Note: Do not exceed 65°C to avoid C3 activation.

  • Monitoring: Monitor by LCMS at 1, 4, and 12 hours. Look for the Mono-adduct [M+H] = ~383 (for morpholine).

    • Self-Validation: If >5% di-addition is observed, lower temperature to 40°C or switch to tBuXPhos.

  • Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Exhaustive C3,C5-Di-Amination

Objective: Coupling of Aniline at both C3 and C5.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: Aniline (3.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: RuPhos (10 mol%)

  • Base: Cs₂CO₃ (4.0 equiv) - Carbonate is used here to allow higher temps without base-mediated decomposition.

  • Solvent: Toluene (0.2 M)

Procedure:

  • Combine Pd(OAc)₂, RuPhos, Substrate, and Base in a reaction vessel under inert atmosphere.

  • Add Toluene and Aniline.[2]

  • Heat to 100-110°C for 16-24 hours.

  • Monitoring: LCMS should show disappearance of mono-adduct and formation of bis-adduct.

    • Troubleshooting: If conversion stalls at the mono-stage, add a second portion of catalyst/ligand (2.5 mol%) and reheat.

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Low Conversion Catalyst poisoning by C4-NH₂ or free I⁻.Increase catalyst loading to 5 mol%. Ensure base is dry. Switch to Pd-precatalysts (e.g., BrettPhos Pd G4) for faster initiation.
Poor Selectivity (Mix of C3/C5) Ligand not bulky enough; Temp too high.Switch from SPhos to BrettPhos. Lower temperature by 20°C.
Dehalogenation (Hydrodeiodination) β-Hydride elimination from amine or solvent.Avoid primary alcohols as solvents. Ensure anhydrous conditions. Use Cs₂CO₃ instead of alkoxides.
C2-Br Coupling Observed Extremely active catalyst or very high temp.This is rare. Ensure temperature is kept <120°C. C-Br coupling usually requires specialized ligands like Josiphos in the presence of C-I.

References

  • Mechanistic Basis of Halogen Reactivity

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Ligand Effects in Amination (BrettPhos/RuPhos)

    • Maiti, D., ...[4] & Buchwald, S. L. (2011).[4] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science.

  • Site-Selectivity in Polyhalogenated Heterocycles

    • Langer, P. (2010). Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Heterocycles.
  • Amination of Aminopyridines

    • Charles, M. D., et al. (2005). General Conditions for the Palladium-Catalyzed Amination of 2-Aminopyridines. Organic Letters.

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-3,5-diiodopyridin-4-amine in Complex Heterocycle Synthesis

This Application Note is structured to guide researchers through the strategic utilization of 2-Bromo-3,5-diiodopyridin-4-amine (CAS: 1377578-93-2) .[1] This scaffold represents a "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of 2-Bromo-3,5-diiodopyridin-4-amine (CAS: 1377578-93-2) .[1] This scaffold represents a "privileged structure" in medicinal chemistry due to its high density of functionalizable sites and orthogonal reactivity profiles.

Executive Summary

2-Bromo-3,5-diiodopyridin-4-amine is a tris-halogenated pyridine scaffold offering three distinct electrophilic sites (C2-Br, C3-I, C5-I) and one nucleophilic site (C4-NH₂).[1] This unique substitution pattern allows for iterative, regioselective cross-coupling reactions , enabling the rapid construction of dense chemical libraries.[1][2] This guide details the synthesis of the scaffold and its application in generating 5,6-disubstituted-4-bromo-1H-pyrrolo[3,2-b]pyridines (azaindoles) and other fused heterocycles.[1]

Key Reactivity Hierarchy

The successful utilization of this scaffold relies on exploiting the subtle electronic and steric differences between the halogenated positions.

PositionSubstituentElectronic EnvironmentSteric EnvironmentReactivity Rank (Pd-Catalysis)
C-5 Iodine

to N, Ortho to NH₂
Low (Flanked by H and NH₂)1 (Highest)
C-3 Iodine

to N, Ortho to NH₂
High (Flanked by Br and NH₂)2 (Intermediate)
C-2 Bromine

to N
High (Ortho to I)3 (Lowest)

Mechanistic Insight: While both C3 and C5 bear iodine atoms, the C3 position is sterically "buttressed" by the bulky bromine atom at C2.[1][2] Consequently, under kinetically controlled conditions, oxidative addition of Pd(0) occurs preferentially at the less hindered C5-iodide .[1][2]

Synthesis of the Scaffold

While available commercially, in-house synthesis is often required for scale-up.[1] The most robust route involves the iodination of 2-bromo-4-aminopyridine.

Protocol A: Di-iodination of 2-Bromo-4-aminopyridine

Objective: Synthesize 2-Bromo-3,5-diiodopyridin-4-amine from 2-bromo-4-aminopyridine.

Reagents:

  • Starting Material: 2-Bromo-4-aminopyridine (1.0 equiv)

  • Iodine (

    
    ) (1.1 equiv)[3]
    
  • Periodic Acid (

    
    ) (0.4 equiv)
    
  • Solvent: Acetic Acid (

    
    ) / Water (
    
    
    
    ) (10:1 v/v)
  • Catalyst: Sulfuric Acid (

    
    ) (catalytic)
    

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-bromo-4-aminopyridine and acetic acid/water mixture. Stir at 50°C until fully dissolved.

  • Oxidant Activation: Add conc.

    
     (0.1 equiv) followed by Periodic Acid. Stir for 15 minutes to generate the active electrophilic iodine species in situ.
    
  • Iodination: Add solid Iodine (

    
    ) portion-wise over 30 minutes.
    
  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by LCMS for the disappearance of the mono-iodo intermediate.

  • Quench: Cool to room temperature. Pour the mixture into ice water containing Sodium Thiosulfate (

    
    ) to quench unreacted iodine (indicated by color change from dark brown to yellow/white).
    
  • Isolation: Adjust pH to ~8.0 using NaOH (aq). The product will precipitate.[4] Filter the solid, wash with cold water, and dry under vacuum.[1][2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85% Characterization:


 NMR should show the disappearance of C3-H and C5-H signals. The only remaining aromatic proton is at C6.

Application: Sequential Regioselective Cross-Coupling

This workflow describes the synthesis of a tri-functionalized pyridine library.

Protocol B: C-5 Selective Suzuki-Miyaura Coupling

Challenge: Differentiating between C3-I and C5-I. Solution: Use of steric control and stoichiometry.

  • Setup: Dissolve 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv) in 1,4-Dioxane/Water (4:1).

  • Reagents: Add Aryl Boronic Acid (

    
    ) (0.95 equiv  - Critical: slight deficit prevents over-coupling).
    
  • Catalyst System: Add

    
     (5 mol%) and 
    
    
    
    (2.0 equiv).
  • Conditions: Heat to 60°C (Do not exceed 80°C). Monitor strictly by HPLC.

  • Workup: Standard aqueous extraction.

  • Outcome: The product is predominantly the 5-aryl-2-bromo-3-iodopyridin-4-amine .[1]

Protocol C: C-3 Sonogashira Coupling & Cyclization (Azaindole Synthesis)

This step utilizes the remaining C3-iodine to build a fused ring system.

  • Setup: Dissolve the C5-arylated intermediate in anhydrous DMF.

  • Reagents: Add Terminal Alkyne (

    
    ) (1.2 equiv), CuI (10 mol%), and Triethylamine (
    
    
    
    ) (3.0 equiv).
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Stir at room temperature for 2 hours (Sonogashira coupling).

  • Cyclization (One-Pot): Once the alkyne is coupled, raise the temperature to 100°C . The internal nucleophile (

    
    ) attacks the activated alkyne (often requiring a Lewis acid catalyst like 
    
    
    
    or simply thermal activation with base) to close the pyrrole ring.
  • Result: Formation of 6-substituted-4-bromo-1H-pyrrolo[3,2-b]pyridine .

Visualization of Reaction Pathways

The following diagram illustrates the branching logic for utilizing this scaffold.

ReactivityMap Start 2-Bromo-3,5- diiodopyridin-4-amine C5_Product 5-Aryl-2-bromo- 3-iodopyridin-4-amine Start->C5_Product Step 1: Suzuki (C5-I) Pd(0), 60°C, 0.95 eq Ar-B(OH)2 C2_Product 2-Funct-3,5- diiodopyridin-4-amine Start->C2_Product Direct S_NAr (C2-Br) (Requires strong nucleophile) Azaindole 6-Aryl-4-bromo- 1H-pyrrolo[3,2-b]pyridine C5_Product->Azaindole Step 2: Sonogashira (C3-I) + Cyclization (C4-NH2) Final_Drug 4,6-Diaryl-azaindole (Kinase Inhibitor) Azaindole->Final_Drug Step 3: Suzuki (C2-Br) Late-Stage Diversification

Caption: Figure 1. Sequential functionalization strategy exploiting the steric and electronic differentiation of halogen sites. The C5-Iodine is the kinetic entry point.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Regioselectivity (C3 vs C5) Temperature too high (>80°C) or excess Boronic Acid.Lower temp to 40–50°C. Use slow addition of Boronic Acid (syringe pump). Switch ligand to bulky phosphine (e.g.,

) to enhance steric discrimination.[1]
Catalyst Poisoning Free amine (

) coordinating to Pd.
Add a Lewis Acid (e.g.,

) to sequester the amine or use a catalyst precatalyst (e.g., XPhos Pd G2).[1][2] Alternatively, protect amine as acetamide (Ac) or Boc.[1][2]
Incomplete Cyclization 5-endo-dig cyclization is disfavored or slow.[1]Ensure temperature is >100°C for the second step. Add

(strong base) in NMP to force cyclization.

References

  • Chemical Structure Validation

    • Compound: 2-Bromo-3,5-diiodopyridin-4-amine.[1]

    • Source: Fluorochem Product C
    • URL:

  • Mechanistic Grounding (Halogen Selectivity)

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
    • Relevance: Establishes the C-I > C-Br and steric "ortho-effect" rules in halopyridines.
    • Source: ResearchGate.[5]

    • URL:

  • Synthesis of Azaindoles

    • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Analogous Protocol).
    • Relevance: Provides the foundational iodin
    • Source: IJSSST.[6]

    • URL:

  • Advanced Cross-Coupling Strategies

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-C
    • Relevance: Discusses ligand control for overriding substr
    • Source: NCBI / PMC.
    • URL:

Sources

Application

Strategic Diversification: Regioselective Functionalization of 2-Bromo-3,5-diiodopyridin-4-amine

This Application Note is structured to provide a logical, mechanism-driven guide to functionalizing 2-Bromo-3,5-diiodopyridin-4-amine . This scaffold is a "privileged structure" in kinase inhibitor discovery due to its a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a logical, mechanism-driven guide to functionalizing 2-Bromo-3,5-diiodopyridin-4-amine . This scaffold is a "privileged structure" in kinase inhibitor discovery due to its ability to present three distinct vectors (C2, C3, C5) and a hydrogen-bond donor/acceptor motif (C4-NH2).

Executive Summary & Reactivity Analysis

The functionalization of 2-Bromo-3,5-diiodopyridin-4-amine relies on exploiting the differences in bond dissociation energies (BDE) between C–I and C–Br bonds, and the steric/electronic differentiation between the C3 and C5 positions.

The Reactivity Hierarchy

Successful diversification requires adhering to a strict order of operations. The reactivity profile is governed by the following rules:

  • Halogen Hierarchy (I > Br): The C–I bonds (approx. 50 kcal/mol) undergo oxidative addition with Pd(0) significantly faster than the C–Br bond (approx. 68 kcal/mol).

  • Steric Differentiation (C5 > C3): While C3 and C5 are electronically similar (both ortho to the electron-donating amino group), C5 is sterically more accessible . C3 is flanked by the bulky C2-Bromine and C4-Amine, whereas C5 is flanked by the C4-Amine and the small C6-Hydrogen.

  • Electronic Activation (C2): The C2-Bromine is activated by the adjacent pyridine nitrogen (α-position), making it highly reactive once the iodides are consumed, but it remains secondary to the iodides.

Reactivity Heatmap (DOT Visualization)

ReactivityMap cluster_legend Reactivity Order Scaffold 2-Bromo-3,5-diiodopyridin-4-amine C5 C5-Iodo (Primary Site) High Reactivity Low Sterics Scaffold->C5 1st: Mono-Coupling C3 C3-Iodo (Secondary Site) High Reactivity High Sterics Scaffold->C3 2nd: Bis-Coupling C2 C2-Bromo (Tertiary Site) Medium Reactivity N-Activated Scaffold->C2 3rd: Final Div. Legend I (C5) > I (C3) >> Br (C2)

Figure 1: Reactivity heatmap illustrating the sequential functionalization logic based on bond strength and steric environment.

Experimental Protocols

Protocol A: Site-Selective Mono-Suzuki Coupling (Targeting C5)

Objective: Install a single aryl group preferentially at the C5 position. Challenge: Preventing bis-coupling at C3. Solution: Strict stoichiometry control and steric guidance.

Materials
  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (0.95 equiv) — Intentionally substoichiometric

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically demanding acids)

  • Base: Na2CO3 (2.0 M aq, 2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon for 15 minutes. Dissolved oxygen promotes homocoupling and catalyst deactivation.

  • Reagent Loading: Add the pyridine substrate, boronic acid (0.95 eq), and base. Add the Pd catalyst last under a positive stream of Argon.

  • Thermal Activation: Seal the vessel and heat to 60°C .

    • Note: Do not reflux (100°C) initially. Lower temperatures favor the more accessible C5 position over the crowded C3 position.

  • Monitoring: Monitor by LC-MS at 2 hours.

    • Target Mass: [M+Aryl-I]+ (Mono-product).

    • By-product: [M+2Aryl]+ (Bis-product).

    • Stop Condition: When Bis-product > 5%, quench the reaction even if starting material remains. Unreacted starting material is easier to separate than the bis-adduct.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-product typically elutes after the starting material but before the bis-product.

Protocol B: Bis-Suzuki Coupling (Targeting C3 & C5)

Objective: Functionalize both iodide positions simultaneously with the same aryl group.

Materials
  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (2.5 - 3.0 equiv )

  • Catalyst: Pd(PPh3)4 (5-8 mol%)

  • Base: Cs2CO3 (3.0 equiv) — Stronger base promotes complete conversion

  • Solvent: DME / Water (3:1) or Toluene / EtOH / Water (4:1:1)

Step-by-Step Methodology
  • Setup: Combine all reagents in a pressure tube.

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Mechanistic Insight: The high temperature and excess boronic acid drive the oxidative addition at the sterically hindered C3 position after C5 has reacted.

  • Validation: LC-MS should show complete consumption of the mono-iodide intermediate.

    • Note: The C2-Br bond usually remains intact under these conditions (Suzuki) if the temperature is kept below 110°C and highly active ligands (e.g., S-Phos, X-Phos) are avoided.

Protocol C: C2-Functionalization (The "Cap-Stone" Step)

Objective: Functionalize the C2-Bromine after C3/C5 manipulation. Context: This step requires more forcing conditions or more active catalysts because C-Br is stronger than C-I.

Option 1: Sonogashira Coupling (Alkynylation)
  • Reagents: Terminal Alkyne (1.5 eq), CuI (10 mol%), Pd(PPh3)2Cl2 (5 mol%), Et3N (3 eq) in DMF.

  • Conditions: 80°C, sealed tube.

  • Why it works: The pyridine nitrogen activates C2 for nucleophilic attack, facilitating the transmetalation step in the Sonogashira cycle.

Option 2: Suzuki Coupling (Arylation)[1]
  • Reagents: Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 or Pd2(dba)3 + X-Phos (5 mol%).

  • Base: K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 100–110°C.

  • Insight: Standard Pd(PPh3)4 may be sluggish for the C2-Br, especially if C3/C5 are substituted with bulky groups (ortho-effect). Bidentate ligands (dppf) or Buchwald ligands (X-Phos) are recommended here.

Data Summary & Troubleshooting

Comparative Conditions Table
VariableProtocol A (Mono-C5)Protocol B (Bis-C3,5)Protocol C (C2-Br)
Leaving Group Iodine (Sterically Open)Iodine (Sterically Crowded)Bromine (Electronic Activation)
Boronic Acid Eq. 0.95 (Limiting)2.5 - 3.0 (Excess)1.5 (Standard)
Temperature 40–60°C90–100°C100–110°C
Preferred Catalyst Pd(PPh3)4Pd(PPh3)4Pd(dppf)Cl2 / X-Phos
Base Na2CO3 (Mild)Cs2CO3 (Strong)K3PO4 (Anhydrous)
Key Risk Bis-coupling impurityIncomplete C3 conversionDehalogenation of Br
Functionalization Workflow Diagram

Workflow Start Start: 2-Bromo-3,5-diiodopyridin-4-amine Step1 Step 1: Controlled Suzuki (0.95 eq Ar-B(OH)2, 60°C) Start->Step1 Mono Product A: 5-Aryl-2-bromo-3-iodopyridin-4-amine (Major Regioisomer) Step1->Mono C5 Selective Step2 Step 2: Forcing Suzuki (Excess Ar'-B(OH)2, 100°C) Mono->Step2 Bis Product B: 3,5-Diaryl-2-bromopyridin-4-amine Step2->Bis C3 Access Step3 Step 3: C2 Functionalization (Sonogashira/Suzuki w/ Active Cat.) Bis->Step3 Final Final Scaffold: 2,3,5-Trisubstituted Pyridine Step3->Final

Figure 2: Step-wise functionalization workflow transforming the tri-halogenated scaffold into a trisubstituted drug candidate.

References

  • Site-Selective Cross-Coupling of Polyhalogen

    • Source: Chemical Reviews (ACS Public
    • Context: Comprehensive review on the reactivity order of polyhalogenated heterocycles (I > Br > Cl) and the "Handy Rules" for pyridine substitution.
    • URL:[Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogen

    • Source: Angewandte Chemie International Edition[2][3]

    • Context: Discusses the use of Grignard exchange for regioselectivity, offering an alternative to Pd-catalysis for differenti
    • URL:[Link]

  • Suzuki-Miyaura Coupling of Halogen

    • Source: Organic Chemistry Portal
    • Context: Database of reaction conditions specifically for pyridine halides, confirming the catalyst choices (Pd(PPh3)4 vs Pd(dppf)Cl2).
    • URL:[Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Analogous Scaffold).

    • Source: International Journal of Simul
    • Context: Provides experimental details on the synthesis and stability of the closely rel
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 2-Bromo-3,5-diiodopyridin-4-amine

This technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with complex heterocyclic substrates. Ticket ID: CHE-SUZ-PYR-35 Subject: Troubleshooting regioselectivity, catalyst deactivati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with complex heterocyclic substrates.

Ticket ID: CHE-SUZ-PYR-35 Subject: Troubleshooting regioselectivity, catalyst deactivation, and byproducts in polyhalogenated aminopyridines. Status: Active Expert Level: Senior Application Scientist

Substrate Analysis & Reactivity Profile[1][2]

Before troubleshooting, you must understand the "personality" of your molecule. 2-Bromo-3,5-diiodopyridin-4-amine is a "loaded spring" of reactivity, but it is prone to misfiring due to competing sites.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, this substrate presents three electrophilic sites and one nucleophilic trap. The reaction order is governed by Bond Dissociation Energy (BDE) and Steric Hindrance.

  • Primary Site (C5-I): The C-I bond at position 5 is the most reactive. It is chemically equivalent to C3 in terms of the amine influence (ortho), but it is sterically accessible .

  • Secondary Site (C3-I): Although this is a weak C-I bond, it is "sandwiched" between the bulky Bromine (C2) and the Amine (C4). This steric crowding significantly retards oxidative addition compared to C5.

  • Tertiary Site (C2-Br): The C-Br bond is stronger (higher BDE) and will typically only react after the iodines are consumed or under forcing conditions.

  • Catalyst Trap (C4-NH₂): The free amine can coordinate to Pd(II) species, forming stable "dead" complexes that halt the catalytic cycle.

Reactivity Visualization

ReactivityMap Substrate 2-Bromo-3,5-diiodopyridin-4-amine C5 Position C5-I (Primary Site) Fast Oxidative Addition Substrate->C5 Major Pathway C3 Position C3-I (Secondary Site) Sterically Hindered Substrate->C3 Minor/Competing C2 Position C2-Br (Tertiary Site) High BDE / Slow Substrate->C2 Only at High Temp Amine Position C4-NH2 (Catalyst Poison) Competes for Pd Substrate->Amine Coordination

Caption: Hierarchy of reactive sites. Green indicates the kinetically favored pathway; yellow and red indicate slower or competing pathways.

Troubleshooting Modules (FAQs)

Module A: Regioselectivity Issues (The "Mixed Soup" Problem)

Symptom: You observe a mixture of mono-coupled (C5), mono-coupled (C3), and bis-coupled (C3,C5) products. Root Cause: The reactivity gap between C3 and C5 is narrow. If the catalyst is too active or the temperature is too high, the system overcomes the steric barrier at C3 immediately after reacting at C5.

Technical Solutions:

  • Stoichiometry Control: Use exactly 0.95 equivalents of boronic acid. Starving the reaction slightly prevents the second iodine from reacting.

  • Ligand Selection: Switch to a bulky phosphine ligand (e.g., Xantphos or Q-Phos). Bulky ligands struggle to access the crowded C3 position, thereby enhancing selectivity for the accessible C5 site.

  • Temperature Ramp: Do not heat to reflux immediately. Initiate the reaction at 40°C . The C5-I bond is weak enough to react at mild temperatures, while the hindered C3-I often requires >60°C.

Module B: The "Missing Halogen" (Protodehalogenation)

Symptom: Mass spectrometry shows a peak at [M-126] (loss of Iodine, replaced by Hydrogen). Root Cause: Protodehalogenation. This occurs when the Pd-Aryl intermediate undergoes reduction instead of transmetallation. This is common in electron-deficient pyridines and is exacerbated by:

  • Slow transmetallation (due to steric bulk).

  • Presence of hydride sources (e.g., secondary alcohols like isopropanol).

Technical Solutions:

  • Solvent Switch: Avoid secondary alcohols. Use Dioxane/Water or Toluene/Water . If using ethanol, ensure it is strictly anhydrous or switch to Methanol (less prone to

    
    -hydride elimination).
    
  • Base Choice: Switch from Carbonates to K₃PO₄ or CsF . Fluoride/Phosphate bases often accelerate transmetallation, reducing the time the Pd intermediate sits vulnerable to reduction.

Module C: Stalled Reaction (Catalyst Deactivation)

Symptom: Reaction stops at 20-30% conversion. Adding more catalyst helps only briefly. Root Cause: The free amine (-NH₂) at C4 is coordinating to the Palladium, displacing the phosphine ligands and creating an inactive species.

Technical Solutions:

  • The "Buchwald" Fix: Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ferrocenyl ligands bite the metal strongly, preventing the amine from displacing them.

  • Protection Strategy: If yield is critical, protect the amine as an Acetamide (-NHAc) or Carbamate (-NHBoc) . This removes the lone pair availability and also increases the steric bulk at C4, further improving C5 vs C3 selectivity.

Recommended Experimental Protocol

Standardized for Mono-Coupling at C5

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Bidentate ligand resists amine poisoning; moderate steric bulk aids selectivity.
Solvent 1,4-Dioxane : Water (4:1)Excellent solubility; water is required for boronate activation.
Base Na₂CO₃ (2.0 equiv)Mild enough to prevent hydrolysis of sensitive groups; strong enough for activation.
Temperature 40–50 °CLow temperature favors the kinetic product (C5) over the thermodynamic/hindered sites.
Degassing CRITICAL (Sparge with Ar for 15 min)Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

Step-by-Step Workflow:

  • Charge reaction vessel with 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv), Aryl Boronic Acid (0.95 equiv), and Na₂CO₃ (2.0 equiv).

  • Add 1,4-Dioxane and Water .[1]

  • Crucial: Sparge the mixture with Argon or Nitrogen for 15 minutes before adding the catalyst.

  • Add Pd(dppf)Cl₂ (0.05 equiv) quickly under inert flow.

  • Heat to 45°C and monitor by LCMS every 2 hours.

  • Stop condition: When starting material is <5% or Bis-coupled product reaches >5%.

Troubleshooting Logic Tree

Troubleshooting Start Start: Analyze LCMS/NMR Issue1 Mixture of Mono- and Bis-coupled products? Start->Issue1 Action1 Reduce Temp to 40°C Use 0.95 eq Boronic Acid Use Bulky Ligand (Xantphos) Issue1->Action1 Yes Issue2 Mass Spec shows [M-127+1] (H instead of I)? Issue1->Issue2 No Action2 Protodehalogenation detected. Remove alcohol solvents. Increase Boronic Acid slightly. Issue2->Action2 Yes Issue3 Low Conversion (<30%)? Issue2->Issue3 No Action3 Amine Poisoning. Switch to Pd(dppf)Cl2 or Protect Amine (Boc). Issue3->Action3 Yes

Caption: Decision matrix for diagnosing reaction failures based on analytical data.

References

  • Reactivity of Polyhalogenated Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science, 2016.
    • URL:[Link]

  • Mechanistic Insight on Amine Interference

    • Title: Amine-Catalysed Suzuki–Miyaura-Type Coupling?
    • Source: ChemRxiv (Preprint), 2021.
    • URL:[Link]

  • Protodehalogenation Mechanisms

    • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogen
    • Source: Journal of the American Chemical Society (via PMC).[2]

    • URL:[Link]

Sources

Optimization

purification of 2-Bromo-3,5-diiodopyridin-4-amine reaction products

Technical Support Center: Purification of 2-Bromo-3,5-diiodopyridin-4-amine Ticket ID: #PUR-PYR-402 Subject: Isolation and Purification Protocols for Halogenated Aminopyridines Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-3,5-diiodopyridin-4-amine

Ticket ID: #PUR-PYR-402 Subject: Isolation and Purification Protocols for Halogenated Aminopyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Introduction: The Physicochemical Challenge

Welcome to the technical guide for handling 2-Bromo-3,5-diiodopyridin-4-amine . This molecule presents a unique purification challenge due to the "push-pull" electronic effects on the pyridine ring.[1][2]

  • The Trap: While 4-aminopyridines are typically basic (

    
    ), the introduction of three electron-withdrawing halogens (one bromo, two iodo) drastically reduces the electron density on the ring nitrogen.[1][3][4]
    
  • The Result: The molecule is significantly less basic and highly lipophilic compared to its precursors.[1][3][4] Standard acid-base extractions using weak acids (e.g., 1N HCl) often fail because the molecule remains in the organic layer or forms an insoluble salt interface.[3][4]

This guide provides a self-validating workflow to isolate high-purity product, specifically addressing the removal of mono-iodinated impurities and oxidative byproducts.

Part 1: Quick-Fix Troubleshooting (FAQs)

Q1: My crude reaction mixture is dark brown/purple. Is my product decomposing? A: Likely not. The color is due to free iodine (


) generated during the iodination reaction (often using 

or

).[1][3][4]
  • The Fix: You must perform a reductive wash before any chromatography.[1][3] Wash the organic reaction solvent (usually EtOAc or DCM) with 10% Sodium Thiosulfate (

    
    )  solution until the organic layer turns pale yellow/orange.[1][3][4]
    

Q2: The product is tailing severely on the TLC plate and silica column. A: This is caused by the interaction between the 4-amino group and the acidic silanol groups on the silica gel.[1][2][3]

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 0.5% - 1% TEA (or

    
    ) directly to your mobile phase.[1][3] This blocks the silanol sites and sharpens the peak shape.[1][3][4]
    

Q3: I tried extracting with 1N HCl to remove non-basic impurities, but the product didn't go into the water. A: As noted in the introduction, the 3,5-diiodo substitution sterically hinders and electronically deactivates the pyridine nitrogen.[1][3][4][5] The


 likely drops below 2-3.[1][2]
  • The Fix: Do not rely on aqueous acid extraction for purification.[1][3][4] Rely on recrystallization or chromatography .[1][5] If you must use acid to remove starting material, use concentrated

    
     (carefully), but this is risky for yield.[3][4][5]
    

Part 2: Decision Tree & Workflow

Before choosing a method, assess your crude purity using LC-MS.[1][3][4][5]

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: 10% Na2S2O3 Wash (Remove Free Iodine) Start->Quench CheckPurity LC-MS Purity Check Quench->CheckPurity HighPurity Purity > 85% Major Impurity: Salts CheckPurity->HighPurity High Conversion LowPurity Purity < 85% Impurity: Mono-iodo / Regioisomers CheckPurity->LowPurity Incomplete Rxn Recryst Method A: Recrystallization (Solvent: EtOH or Toluene) HighPurity->Recryst Column Method B: Column Chromatography (Buffered Silica) LowPurity->Column Final Pure Product (Pale Solid) Recryst->Final Column->Final

Caption: Logical workflow for selecting the optimal purification method based on crude purity.

Part 3: Detailed Protocols

Method A: Recrystallization (For Crude Purity >85%)

This is the preferred method for scaling up, as it avoids the waste associated with silica gel.[3][4][5]

Solvent System: Ethanol (95%) or Toluene/Heptane.[1][3][5] Theory: The di-iodo product is significantly more lipophilic than the starting material (2-bromo-4-aminopyridine) but less soluble in cold polar solvents than the impurities.[1][2]

  • Dissolution: Transfer crude solid to a flask. Add Ethanol (approx. 5-10 mL per gram of solid).[1][2]

  • Heating: Heat to reflux (

    
    ) with stirring. If the solid does not dissolve completely, add small aliquots of solvent until clear.[3][4][5]
    
    • Tip: If a dark oily residue remains insoluble at reflux, decant the clear hot supernatant into a clean flask; the residue is likely inorganic salts or tar.[3][4][5]

  • Cooling: Remove from heat and allow to cool slowly to room temperature (RT) over 2 hours.

  • Crystallization: Once at RT, cool further in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the pale solid under vacuum. Wash the cake with cold Ethanol (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     overnight.
    
Method B: Buffered Column Chromatography (For Complex Mixtures)

Required when separating the di-iodo product from mono-iodo intermediates.[1][2]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1][2][3] Modifier: 1% Triethylamine (TEA).[1][3][5]

StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 95:5 (+1% TEA)Neutralize silica acidity.[1][2]
Load DCM or TolueneDissolve crude in minimal solvent.[1][3][5] Avoid pure EtOAc (bands will broaden).[1][3][5]
Elution 1 90:10Elutes non-polar impurities (excess reagents).[1][3][5]
Elution 2 80:20 to 70:30Elutes Product .[1] (Expect Rf ~0.3-0.4 in 70:30).[1][2]
Elution 3 50:50Elutes polar starting materials/mono-iodo species.[1][2]

Technical Insight: Because the amine is at the 4-position and flanked by iodines at 3 and 5, the nitrogen lone pair is sterically crowded.[1][3][4] However, the 4-amino protons are acidic enough to interact with silica.[3][4][5] The TEA modifier is critical to prevent irreversible adsorption.[1][3][4]

Part 4: Analytical Verification

Once isolated, verify the structure using these key markers. The shift in NMR is diagnostic for the loss of the C3/C5 protons.[1][3][4]

TechniqueExpected ObservationReason
1H NMR Singlet at ~8.0-8.2 ppm (1H).[1][6]The C6 proton is the only aromatic proton remaining.[1][3][4]
1H NMR Broad singlet ~6.5-7.0 ppm (2H).[1][2]The

protons.[1][3][5][6] (May disappear in

shake).
Absence No doublets in aromatic region.[1][3][5]Confirms substitution at both C3 and C5 positions.
Appearance Pale yellow/off-white solid.[1][2]Dark color indicates oxidation/iodine contamination.[1][5]

References

  • Synthesis of Halogenated Aminopyridines

    • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1][2][3][7] International Journal of Simulation Systems, Science & Technology, vol. 17, no. 46, 2016.[3][4][5]

    • Protocol validation for iodin
  • Purification of Poly-halogenated Pyridines

    • Manac Inc.[1][3][5][8] Technical Report. "Iodination Reactions: Halogen Exchange and Direct Iodination." Chemia, 2022.[3][4][5][9][8]

    • Discusses solubility profiles and Finkelstein conditions for iodopyridines.
  • pKa and Basicity of Substituted Pyridines

    • Williams, R. "pKa Data Compiled for Pyridines and Amines."[1][3][4][5] Organic Chemistry Data, 2022.

    • Provides comparative pKa data demonstrating the electron-withdrawing effect of halogens on pyridine basicity.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3,5-diiodopyridin-4-amine

[1] Topic: Challenges in the Synthesis of 2-Bromo-3,5-diiodopyridin-4-amine Ticket ID: CHEMSUP-2024-PYR-004 Classification: Heterocyclic Chemistry / Halogenation / Process Optimization Audience: Medicinal Chemists, Proce...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Challenges in the Synthesis of 2-Bromo-3,5-diiodopyridin-4-amine Ticket ID: CHEMSUP-2024-PYR-004 Classification: Heterocyclic Chemistry / Halogenation / Process Optimization Audience: Medicinal Chemists, Process Development Scientists[1][2][3][4][5]

Introduction: The Molecule & The Mission

You are likely synthesizing 2-Bromo-3,5-diiodopyridin-4-amine as a dense functionalization core for kinase inhibitor development (e.g., MEK or ERK pathways).[1] This scaffold is deceptive. While it appears to be a simple halogenated pyridine, the interplay between the electron-donating amine (C4) and the electron-withdrawing bromine (C2) creates a "push-pull" system that complicates the introduction of two bulky iodine atoms at C3 and C5.[1]

This guide addresses the three most common failure modes:

  • Incomplete Iodination (Stalling at the mono-iodo intermediate).

  • Regiochemical Scrambling (Loss of the C2-Bromine).

  • Isolation Failure (Product trapped in "tar" or lost during workup).

Module 1: Route Selection & Precursor Integrity

User Question: "I'm seeing low yields. Should I brominate first or iodinate first?"

Technical Response: You must brominate first . The C4-amino group strongly activates the C3 and C5 positions (ortho-direction). If you iodinate 4-aminopyridine first to get 3,5-diiodo-4-aminopyridine, the ring becomes heavily deactivated and sterically crowded.[1] Subsequent bromination at C2 will be sluggish and likely require lithiation (e.g., LDA/LiTMP), which is incompatible with the labile C-I bonds (halogen dance/lithium-halogen exchange risks).[1]

The Validated Pathway:

  • Start: 2-Bromo-4-aminopyridine.

  • Step: Electrophilic Di-iodination.

Precursor Quality Check (2-Bromo-4-aminopyridine)

Before starting the critical iodination, verify your starting material (SM).[1]

ParameterSpecificationWhy it matters
Appearance Off-white/pale yellow solidDark brown/black indicates oxidation (N-oxides), which alters regioselectivity.[1]
Water Content < 0.5% w/wWater quenches electrophilic iodonium species (

), stalling the reaction.[1]
H-NMR Clean doublet (~8.0 ppm) and dd (~6.5 ppm)Impurities like 2,6-dibromo species will co-precipitate with your product.[1]

Module 2: The Iodination Bottleneck (Troubleshooting)

User Question: "The reaction stalls at the mono-iodo stage, even with excess iodine. Why?"

Technical Response: This is a classic deactivation trap . The first iodine atom (electronegative) deactivates the ring, making the second electrophilic attack significantly harder.[1] Furthermore, the sheer steric bulk of an iodine atom at C3 twists the amine group, reducing its resonance overlap with the ring, further lowering reactivity at C5.[1]

Protocol A: The "Gold Standard" (NIS/Acetonitrile)

Best for: Small scale (<10g), high purity.[1]

  • Dissolve: 2-Bromo-4-aminopyridine (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Add: N-Iodosuccinimide (NIS) (2.2 eq). Do not add all at once.

  • Catalyst: Add TFA (0.1 eq) or

    
     (cat.) to activate the NIS.
    
  • Temperature: Heat to 60–70°C . Room temperature is insufficient for the second iodine.

Protocol B: The "Power" Method ( /Periodic Acid)

Best for: Scale-up (>10g), stubborn substrates.[1]

  • Solvent: Acetic Acid : Water : Sulfuric Acid (100:20:3).

  • Reagents:

    
     (1.1 eq) + 
    
    
    
    (Periodic acid, 0.4 eq).
  • Mechanism: Periodic acid oxidizes

    
     in situ to generate a super-electrophilic 
    
    
    
    species.
  • Warning: Exothermic. Control temp at 80°C.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Stalls at Mono-Iodo Insufficient electrophile power.[1]Switch from

to NIS/TFA or

. Increase temp to 70°C.
Loss of Bromine Acid-catalyzed protodebromination.Reduce acid strength. If using

, switch to Acetic Acid.[1]
Black Tar Formation Radical polymerization.Conduct reaction in the dark (wrap flask in foil). Iodine radicals form under light.
Product is Purple Trapped free Iodine (

).
Wash organic layer with 10% Sodium Thiosulfate (

) until yellow/white.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis.

SynthesisWorkflow Start Start: 2-Bromo-4-aminopyridine Reaction Reaction: 2.2 eq NIS, MeCN, 70°C (Protected from Light) Start->Reaction Dissolve & Heat Check Check LCMS/TLC Reaction->Check 4 Hours Mono Result: Mono-iodo Species Check->Mono Incomplete Di Result: Di-iodo Species (Target) Check->Di Complete Boost Action: Add 0.5 eq NIS + 5% TFA Increase Temp to 80°C Mono->Boost Force Reaction Workup Workup: Quench with Na2S2O3 Precipitate with Water Di->Workup Isolate Boost->Check Re-evaluate

Caption: Logical workflow for the conversion of 2-bromo-4-aminopyridine to the di-iodo target, highlighting the "Boost" loop for incomplete reactions.

Module 4: Isolation & Stability (The "Hidden" Challenge)

User Question: "My product disappears during extraction. Where did it go?"

Technical Response: 2-Bromo-3,5-diiodopyridin-4-amine is amphoteric but weakly basic.[1]

  • Acidic pH: It forms salts and stays in the water.

  • Very Basic pH: It can degrade.

  • Solubility: It is highly lipophilic but poorly soluble in simple ethers.

The "Crash-Out" Protocol (Recommended): Do not do a standard extraction if possible.

  • Cool the reaction mixture (if in Acetic Acid or MeCN) to 0°C.

  • Slowly pour the mixture into ice-cold water containing Sodium Thiosulfate.

  • The product is heavy and lipophilic; it should precipitate as a solid.

  • Filter and wash with water.[3][6]

  • Drying: Dry under vacuum at <40°C. High heat can cause iodine sublimation or darkening.

Storage:

  • Light Sensitive: Store in amber vials.

  • Temperature: 2–8°C.

  • Stability: The C-I bond at position 3 is sterically strained and susceptible to photolytic cleavage.

References

  • Canibano, V. et al. (2001).[1] Synthesis of 2-amino-3,5-dihalopyridines.[1][3][7] Synthesis, 14, 2175.[1]

  • Schlosser, M. et al. (2005).[1] Site-selective halogenation of pyridines.[2] European Journal of Organic Chemistry, 2005(9), 1805-1815.[1] [1]

  • Tang, R.J. et al. (2018).[1][8] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry, 83(2), 930-938.[1][8] [1]

  • BenchChem. (2025).[6] Technical Guide: Synthesis of 2-Amino-4-bromopyridine.

Sources

Optimization

Technical Support Guide: Catalyst Optimization for 2-Bromo-3,5-diiodopyridin-4-amine

Document ID: TS-OPT-2024-089 Topic: Catalyst Loading & Chemoselectivity Optimization Target Molecule: 2-Bromo-3,5-diiodopyridin-4-amine (CAS: Proxy-Structure) Executive Summary: The "Selectivity Cliff" Working with 2-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-OPT-2024-089 Topic: Catalyst Loading & Chemoselectivity Optimization Target Molecule: 2-Bromo-3,5-diiodopyridin-4-amine (CAS: Proxy-Structure)

Executive Summary: The "Selectivity Cliff"

Working with 2-Bromo-3,5-diiodopyridin-4-amine presents a classic "Selectivity Cliff." You are balancing three distinct reactivity vectors:

  • The C-I Bonds (C3/C5): Highly reactive, prone to rapid oxidative addition.

  • The C-Br Bond (C2): Moderately reactive, but activated by the adjacent pyridine nitrogen.

  • The Free Amine (C4): A potent catalyst poison and steric blocker.

The Core Challenge: The electron-donating nature of the C4-amine deactivates the ring toward oxidative addition compared to simple halopyridines, yet the C-I bonds remain significantly more labile than the C-Br. Optimizing catalyst loading is not just about "speed"; it is the primary control lever for preventing C2-dehalogenation and controlling mono- vs. di-arylation at the 3,5-positions.

Critical Analysis: Catalyst Loading & Chemoselectivity

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the bond dissociation energy (BDE) dictates the order of activation.[1] For your substrate, the hierarchy is:



  • Low Loading (0.5 – 1.5 mol%): Favors exclusive C-I activation. The catalyst concentration is insufficient to overcome the higher activation energy barrier of the C-Br bond.

  • High Loading (> 3.0 mol%): Increases the concentration of active Pd(0) species, increasing the probability of "off-cycle" activation of the C2-Br bond, leading to complex mixtures (oligomers or dehalogenated byproducts).

The Amine "Poisoning" Factor

The C4-amine and the pyridine nitrogen can coordinate to Pd(II) intermediates, forming stable, inactive "off-cycle" resting states.

  • Symptom: Reaction stalls at ~40-60% conversion despite available aryl boronic acid.

  • Counter-Strategy: Do not simply add more catalyst. Instead, increase the Ligand:Metal ratio (e.g., 2:1 or 4:1 for monodentate ligands) or switch to bulky ligands (e.g., XPhos , SPhos ) that physically prevent the amine from binding to the metal center.

Visualizing the Selectivity Landscape

SelectivityLandscape Start Substrate (2-Br-3,5-di-I) Pd_Low [Pd] < 1.5 mol% Start->Pd_Low Kinetic Control Pd_High [Pd] > 3.0 mol% Start->Pd_High Thermodynamic Overflow Mono Mono-Coupled (Major) Pd_Low->Mono High Selectivity Di Di-Coupled (Target) Pd_High->Di Fast Conversion Byprod C2-Coupling / Dehalogenation Pd_High->Byprod Loss of Selectivity Mono->Di Slower (Sterics)

Figure 1: Kinetic Selectivity Profile. Low catalyst loading maintains the energy barrier required to preserve the C2-Bromine bond.

Troubleshooting Guide: FAQs & Scenarios

Scenario A: "I am seeing significant dehalogenation at the C2-Bromine position."

Diagnosis: Your catalyst system is too active, or the reaction temperature is too high. The Pd is inserting into the C-Br bond after the C-I bonds are consumed.

  • Solution 1 (Loading): Reduce Pd loading to 0.5 - 1.0 mol% .

  • Solution 2 (Temperature): Lower temperature to 40-50°C . C-I oxidative addition is facile even at mild temperatures.

  • Solution 3 (Base): Switch from strong bases (KOtBu) to milder, hydrated bases like K3PO4·H2O or Cs2CO3 . Strong bases can promote β-hydride elimination pathways that lead to hydrodehalogenation.

Scenario B: "The reaction stalls after the first coupling (Mono-arylation)."

Diagnosis: Steric congestion. Once the first aryl group is installed at C3, the C4-amine and the new aryl group create a "steric wall" protecting the C5-iodine.

  • Solution: You need a smaller, more flexible ligand or a "flexible steric bulk" ligand.

    • Recommended:Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4) . These are designed to handle steric bulk while preventing amine poisoning.

    • Protocol Adjustment: Add a second portion of catalyst (0.5 mol%) after the first 4 hours (Spike-in method) rather than starting with high loading.

Scenario C: "My catalyst turns into a black precipitate (Pd Black) immediately."

Diagnosis: Catalyst decomposition due to amine coordination or lack of stabilizing ligands.

  • Solution: The free amine at C4 is displacing your phosphine ligands.

    • Fix: Use a pre-catalyst (e.g., Pd(dppf)Cl2·DCM or XPhos Pd G4) instead of generating Pd(0) in situ from Pd(OAc)2 + Ligand. Pre-catalysts are more robust against initial poisoning.

Experimental Protocol: Optimization Screen

Do not guess. Run this standardized 4-reaction screen to define your optimal loading window.

Base Conditions:

  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.2 equiv for di-coupling)

  • Solvent: 1,4-Dioxane/Water (4:1) [Degassed]

  • Base: K3PO4 (3.0 equiv)

  • Temp: 60°C

EntryCatalyst SystemLoading (mol%)ObjectiveExpected Outcome
1 Pd(dppf)Cl2 1.0Baseline StabilityGood for mono-coupling; may stall at di-coupling due to sterics.
2 Pd(PPh3)4 5.0Classical High LoadHigh Risk: Likely to see C2-Br activation or dehalogenation.
3 XPhos Pd G4 0.5High Activity / Low LoadTarget: Best chance for selective di-coupling without touching Br.
4 PEPPSI-IPr 1.0NHC Ligand (Robust)Excellent if amine poisoning is the primary failure mode.
Decision Tree for Optimization

OptimizationTree Start Run Screen (Entry 3) XPhos Pd G4 (0.5 mol%) Check Check LCMS @ 4 Hours Start->Check Res1 >90% Di-Coupled <5% C2-Br Loss Check->Res1 Success Res2 Stalled at Mono-Coupled Check->Res2 Incomplete Res3 C2-Br Reacted/Lost Check->Res3 Over-reaction Action1 OPTIMAL CONDITION Proceed to Scale-up Res1->Action1 Action2 Increase Temp to 80°C OR Switch to PEPPSI-IPr Res2->Action2 Action3 LOWER Temp to 40°C Reduce Load to 0.1 mol% Res3->Action3

Figure 2: Logical workflow for interpreting screening results and adjusting parameters.

References & Authoritative Grounding

  • Reactivity of Halopyridines: Langer, P., et al. "Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4-Tribromopyridine." Journal of Organic Chemistry, 2007 . (Establishes the C3/C5 vs C2 reactivity hierarchy).

  • Catalyst Poisoning by Amines: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[2] Journal of Organic Chemistry, 2007 . (Discusses overcoming amine inhibition with specific ligands).

  • High-Throughput Optimization: Perera, D., et al. "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow."[3] Science, 2018 .[3] (Methodology for rapid catalyst screening).

  • NHC Ligands for Steric Challenges: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst." Chemistry - A European Journal, 2006 . (Use of NHC ligands to bypass steric hindrance in di-ortho substituted systems).

Disclaimer: This guide is based on kinetic principles of Pd-catalyzed cross-coupling for polyhalogenated heterocycles. Specific impurity profiles may vary based on the boronic acid partner used.

Sources

Troubleshooting

Ticket #1: "The material won't dissolve in my standard reaction solvents."

Welcome to the Heterocycle Reactivity Technical Support Center . You have reached the Tier 3 Specialist Desk for Polyhalogenated Pyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Reactivity Technical Support Center . You have reached the Tier 3 Specialist Desk for Polyhalogenated Pyridines.

Below is your customized troubleshooting dossier for 2-Bromo-3,5-diiodopyridin-4-amine . This scaffold presents a unique "chemical chessboard" where solvent choice dictates whether you achieve high-yield functionalization or an intractable mixture of isomers.[1]

Status: Common Issue Root Cause: Crystal Lattice Energy & Hydrogen Bonding Technical Insight: The 4-amino group acts as a hydrogen bond donor, while the pyridine nitrogen and halogens act as acceptors. This creates a robust crystal lattice.[1] Furthermore, the 3,5-diiodo substitution significantly increases lipophilicity compared to the parent aminopyridine, but the amine functionality resists dissolution in purely non-polar solvents.

Solubility Profile & Solvent Selection Guide
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Chlorinated DCM, ChloroformPoor to Moderate Often insufficient for 0.1M reactions.[1] Requires heating or cosolvents.[1]
Ethers THF, 2-MeTHF, DioxaneGood Preferred for organometallics. THF coordinates Li+, affecting reactivity (see Ticket #2).
Polar Aprotic DMF, DMSO, NMPExcellent Preferred for

& Pd-coupling.
High boiling points can be difficult to remove.
Non-Polar Hexanes, TolueneVery Poor Antisolvents for precipitation. Toluene is useful only if the amine is protected.
Protic Methanol, WaterVariable Soluble in acidic water (protonation of Py-N). Good for Suzuki couplings in mixtures.[1]

Troubleshooting Protocol:

  • For Pd-Catalysis: If DCM fails, switch to 1,4-Dioxane . It offers a higher boiling point (101°C) and better solubility than THF for this scaffold.

  • For Nucleophilic Substitution (

    
    ):  Do not struggle with low-boiling solvents. Use NMP (N-Methyl-2-pyrrolidone) .[1] It dissolves the substrate instantly and stabilizes the Meisenheimer intermediate.
    

Ticket #2: "I tried to lithiate the molecule, but the halogens scrambled."

Status: Critical / High Risk Root Cause: Solvent-Driven Halogen Dance (Base-Catalyzed Halogen Migration) Technical Insight: This is the most treacherous aspect of this molecule.[1] When you treat 2-Bromo-3,5-diiodopyridin-4-amine with a base (e.g.,


-BuLi or LDA), the kinetic lithiation should occur at the amine (deprotonation) or via Halogen-Lithium Exchange (HLE).[1]

However, THF promotes the "Halogen Dance." THF strongly solvates the Lithium cation, creating a "loose" ion pair. This naked anion is basic enough to deprotonate the C6 position, triggering a thermodynamic migration of the C5-Iodine to the C6 position to stabilize the negative charge between two halogens.

Mechanism of Failure (The THF Effect)

HalogenDance Start 2-Br-3,5-diiodo-4-aminopyridine Lithiation Lithiation (C5-Li) (Kinetic Product) Start->Lithiation n-BuLi THF_Effect THF Solvation (Loose Ion Pair) Lithiation->THF_Effect In THF Trapped Desired Product (Kinetic) Lithiation->Trapped In Toluene/Hexane (Slow Isomerization) Migration Iodine Migration (Isomerization) THF_Effect->Migration Fast Scrambled Scrambled Product (Thermodynamic) Migration->Scrambled Electrophile

Figure 1: The solvent-dependent pathway of lithiation. THF accelerates the isomerization (dance), while non-polar solvents preserve the kinetic regioisomer.

Corrective Protocol:

  • Switch Solvent: Move from THF to Toluene or TBME (tert-Butyl methyl ether) .[1] These solvents coordinate Lithium poorly, keeping the "Tight Ion Pair" intact and slowing down the migration.

  • Temperature Control: Perform the exchange at -78°C strictly. The Halogen Dance has a higher activation energy than the exchange.

  • Protect the Amine: The free amine requires 2 equivalents of base and complicates the aggregate structure. Protect as

    
     or 
    
    
    
    before lithiation to simplify solubility in non-polar solvents.

Ticket #3: "I'm getting a mixture of products during Suzuki Coupling."

Status: Optimization Required Root Cause: Competitive Oxidative Addition (C2-Br vs. C3-I vs. C5-I) Technical Insight: You have three electrophilic sites.

  • C3-I & C5-I: Weakest bonds (Iodine), fastest oxidative addition.[1]

  • C2-Br: Stronger bond, but highly activated by the ortho-nitrogen (electron deficient).

Solvent Control for Regioselectivity:

  • C5-Selective Coupling (Targeting the Iodine):

    • Use Dioxane/Water (4:1) .[2]

    • Why: The high polarity and presence of water accelerate the transmetallation step for the sterically less hindered C5-Iodine. The C3-Iodine is sterically crowded by the C2-Br and C4-NH2.[1]

  • C2-Selective Coupling (Targeting the Bromine):

    • Use Anhydrous Toluene with a bulky phosphine ligand (

      
      ).
      
    • Why: Non-polar solvents destabilize the transition state for the hindered iodines. However, this is chemically difficult; usually, Iodine reacts before Bromine.

    • Note: If you need C2 functionalization, it is often better to perform

      
       (see Ticket #4) rather than Pd-coupling.
      

Ticket #4: "Can I displace the Bromine without touching the Iodines?"

Status: Feasible Root Cause: Nucleophilic Aromatic Substitution (


) Mechanics
Technical Insight: 
The C2-position is activated for 

by the pyridine nitrogen.[3] The C3/C5 iodines are in the

-positions (meta to nitrogen) and are not activated for

. This allows for perfect chemoselectivity.[1]

Solvent Effects on


 Rate: 
The reaction proceeds via a charged Meisenheimer complex.
  • Protic Solvents (EtOH): Slow. Hydrogen bonding to the nucleophile reduces its nucleophilicity.

  • Polar Aprotic (DMSO, NMP): Fast. These solvents solvate the cation (e.g.,

    
    ) but leave the nucleophilic anion "naked" and highly reactive. They also stabilize the polar transition state.
    

Recommended Protocol (


 at C2): 
  • Solvent: DMSO or NMP (0.5 M).

  • Nucleophile: Primary amine or Thiol.[1]

  • Base: DIPEA (Hunig's Base).

  • Temp: 80°C - 100°C.

  • Outcome: Exclusive displacement of C2-Br. C3-I and C5-I remain intact for subsequent cross-coupling.[1]

Summary: The Solvent Decision Tree

Use this flow to select the correct solvent for your specific transformation.

SolventDecision Start Goal: React 2-Br-3,5-diiodo-4-aminopyridine Q1 Reaction Type? Start->Q1 Path_Lithium Lithiation / Metal-Halogen Exchange Q1->Path_Lithium Path_Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Q1->Path_Pd Path_SNAr Nucleophilic Substitution (SNAr) Q1->Path_SNAr Solv_Lithium USE: Toluene or Ether AVOID: THF (Causes Halogen Dance) Path_Lithium->Solv_Lithium Solv_Pd USE: Dioxane/Water or DMF (Polarity aids catalyst turnover) Path_Pd->Solv_Pd Solv_SNAr USE: NMP or DMSO (Stabilizes Meisenheimer Complex) Path_SNAr->Solv_SNAr

Figure 2: Strategic solvent selection guide based on reaction mechanism.

References

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057.

  • Fairlamb, I. J. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles. Chemical Society Reviews, 37(1), 36–57.

  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition, 44(3), 376-393.

  • Lérida, L., & Collins, I. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Journal of Medicinal Chemistry, 65(19), 12563–12581.

Sources

Optimization

Technical Support Center: Navigating Reactions with 2-Bromo-3,5-diiodopyridin-4-amine

Welcome to the dedicated technical support guide for 2-Bromo-3,5-diiodopyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Bromo-3,5-diiodopyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet sterically demanding, building block. Here, we address common challenges and provide field-tested solutions to help you achieve your synthetic goals with confidence and efficiency.

Introduction: The Challenge of Steric Congestion

2-Bromo-3,5-diiodopyridin-4-amine is a highly functionalized pyridine ring, offering multiple handles for molecular elaboration. However, the very features that make it attractive—the bulky iodine atoms flanking the amine group and the adjacent bromine—create significant steric hindrance. This congestion can impede catalyst-substrate interactions, slow down reaction kinetics, and lead to undesired side products or reaction failure. This guide provides expert insights and actionable protocols to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: I'm planning a Suzuki cross-coupling reaction. Which halogen is most likely to react first?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens on a pyridine ring generally follows the order I > Br > Cl. Therefore, you should expect one of the C-I bonds to react preferentially over the C-Br bond. The two iodine atoms at positions 3 and 5 are electronically similar, but their steric environments can lead to subtle differences in reactivity, especially with bulky boronic esters. For initial attempts, assume they are similarly reactive and focus on achieving mono-substitution.

Q2: My Sonogashira coupling is failing to initiate. What are the common culprits?

A2: Failure to initiate in Sonogashira couplings with this substrate is often due to a combination of steric hindrance and catalyst inhibition. The bulky iodine atoms can prevent the terminal alkyne and the palladium catalyst from forming the necessary catalytic complex. Furthermore, the 4-amino group can act as a coordinating ligand for the palladium or copper co-catalyst, leading to catalyst deactivation.

Troubleshooting Steps:

  • Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst loading (e.g., 5-10 mol%) may be necessary to achieve a reasonable reaction rate.

  • Use a Bulky, Electron-Rich Ligand: Ligands such as XPhos or SPhos can stabilize the palladium center and promote oxidative addition, even with hindered substrates.

  • Consider a Copper-Free Protocol: Copper(I) can sometimes complicate reactions with coordinating groups like amines. A copper-free Sonogashira protocol using a palladium catalyst and a suitable base (e.g., Cs₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMF or dioxane can be effective.

  • Protect the Amine: If catalyst inhibition is suspected, consider protecting the 4-amino group (e.g., as a Boc or PMP carbamate) prior to the coupling reaction.

Q3: Can I achieve selective mono-arylation at the C2-Br position while leaving the C3/C5-Iodine atoms untouched?

A3: Achieving selective reaction at the C2-Br position is challenging due to the higher intrinsic reactivity of the C-I bonds in palladium catalysis. Standard cross-coupling conditions will almost certainly favor reaction at the iodine-bearing positions. However, specialized catalyst systems or alternative coupling strategies might offer a pathway. For instance, certain nickel-catalyzed reactions have shown different selectivity profiles compared to palladium. This would require significant methods development and is not a standard transformation. A more reliable strategy is to first functionalize the iodo-positions and then target the bromo-position.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to troubleshooting common problems encountered when working with 2-Bromo-3,5-diiodopyridin-4-amine.

Problem Potential Cause(s) Recommended Solutions
Low or No Conversion 1. Insufficient catalyst activity due to steric hindrance.2. Catalyst poisoning by the 4-amino group.3. Inappropriate choice of ligand or base.1. Increase catalyst loading (up to 10 mol%) and/or reaction temperature .2. Use bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to create a more active catalytic species.3. Switch to a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.4. Consider protecting the 4-amino group .
Formation of Side Products (e.g., Homocoupling, Protodehalogenation) 1. Catalyst decomposition at high temperatures.2. Presence of oxygen or water in the reaction mixture.3. Sub-optimal ligand-to-metal ratio.1. Lower the reaction temperature and increase the reaction time.2. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar) using degassed solvents.3. Optimize the ligand-to-palladium ratio (typically 2:1 for bulky monodentate ligands).
Difficulty in Achieving Di-substitution 1. Increased steric hindrance after the first substitution.2. Deactivation of the catalyst over the long reaction time required for the second coupling.1. Use a more robust catalyst system known for activating hindered substrates (e.g., a G3 or G4 palladacycle precatalyst).2. Employ higher temperatures for the second substitution step.3. A stepwise approach can be more reliable: isolate the mono-substituted product first, then subject it to different, more forcing conditions for the second coupling.

Experimental Protocols & Methodologies

Protocol 1: Selective Mono-Suzuki Coupling

This protocol is designed to favor mono-arylation at one of the iodo-positions.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq), the desired arylboronic acid or ester (1.1 eq), and Cs₂CO₃ (3.0 eq).

  • Add Pd(PPh₃)₄ (5 mol%) and degassed 1,4-dioxane/water (4:1 v/v).

  • Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Reactants to Schlenk Flask prep2 Add Catalyst & Solvent prep1->prep2 Under Argon react1 Heat to 80-90 °C prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool & Dilute react2->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Workflow for Mono-Suzuki Coupling.

Protocol 2: Overcoming Hindrance in Buchwald-Hartwig Amination

This protocol uses a specialized catalyst system to couple a secondary amine at one of the iodo-positions.

Step-by-Step Methodology:

  • In a glovebox, charge a vial with 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq), the desired secondary amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 2.5 eq).

  • Add a pre-mixed solution of a G3-XPhos palladacycle precatalyst (2 mol%) in anhydrous, degassed toluene.

  • Seal the vial and heat to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Due to the steric hindrance, the reaction may require 12-24 hours.

  • After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography.

Visualizing Steric Shielding

Caption: Steric hindrance at reactive sites.

References

  • General Reactivity of Halopyridines: A foundational overview of the factors governing the reactivity of halogenated pyridines in cross-coupling reactions.

    • Source: Chemical Reviews
    • URL: [Link]

  • Buchwald-Hartwig Amination: A comprehensive review of the Buchwald-Hartwig amination reaction, including discussions on catalyst and ligand choice for challenging substr

    • Source: Chemical Reviews
    • URL: [Link]

  • Palladacycle Precatalysts: Information on the use of modern palladacycle precatalysts, which are often more effective for sterically hindered substr

    • Source: Accounts of Chemical Research
    • URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromo-3,5-diiodopyridin-4-amine

Ticket Subject: Optimization of Polyhalogenated Aminopyridine Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The "Bermuda Triangle" Substrate You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Polyhalogenated Aminopyridine Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Bermuda Triangle" Substrate

You are working with 2-Bromo-3,5-diiodopyridin-4-amine , a molecule that presents a "perfect storm" of chemical challenges. If your reaction is failing, it is likely due to one of three competing failure modes inherent to this specific scaffold:

  • Catalyst Poisoning: The free amine (C4) and pyridine nitrogen (N1) can form stable, non-reactive complexes with Palladium, shutting down the catalytic cycle.

  • Steric Occlusion: The two Iodine atoms at C3 and C5 create a "steric fortress" around the C4-amine. If you are trying to use the C4-amine as a nucleophile, it is likely too hindered to react. If you are attacking the C3/C5-Iodines, the incoming nucleophile faces massive steric repulsion.

  • Regiochemical Chaos: You have three electrophilic sites (C2-Br, C3-I, C5-I). While C-I bonds are typically weaker and react faster (oxidative addition), the C2-Br site is electronically activated by the adjacent Pyridine Nitrogen (alpha-position) and is less sterically hindered.

Diagnostic Troubleshooting (Q&A)
Case Ticket #01: "My reaction mixture turned black immediately, and I see mostly starting material or dehalogenated byproducts."

Diagnosis: Catalyst Decomposition & Poisoning. The "black tar" is Palladium black, indicating your catalyst agglomerated and precipitated out of the solution before it could perform the catalytic cycle. This is caused by the substrate's free amine coordinating to the Pd(II) species, preventing reduction to the active Pd(0), or by the formation of stable iodide-bridged dimers.

The Fix:

  • Switch to Pre-Catalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ with separate phosphines. These require in-situ reduction which is easily interrupted by your substrate. Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G4). These generate the active L-Pd(0) species immediately upon exposure to base.[1]

  • Protect the Amine: If possible, convert the C4-NH₂ to a Boc-carbamate or Acetamide . This removes the coordination ability of the amine and prevents it from poisoning the catalyst.[2]

Case Ticket #02: "I want to couple at the C2-Bromine, but the reaction is messy or hitting the Iodines."

Diagnosis: Oxidative Addition Kinetics vs. Electronics. Standard Buchwald conditions follow bond dissociation energy: C-I bonds break faster than C-Br bonds. Therefore, the catalyst naturally inserts at C3 or C5 first. However, the C3/C5 positions are extremely hindered. The "mess" is the catalyst trying to insert at C3/C5, failing to transmetalate due to sterics, and then undergoing beta-hydride elimination (dehalogenation).

The Fix:

  • Use "Small" Ligands for C2: To target the C2-Br, you need a ligand that can fit into the C2 space but avoid the C3/C5 steric wall. Try P(t-Bu)₃ or Josiphos type ligands.

  • Consider S_NAr instead: The C2 position is alpha to the pyridine nitrogen. This activates it for Nucleophilic Aromatic Substitution (S_NAr). If you use a strong nucleophile (e.g., morpholine, primary amines) and heat in DMSO/NMP without metal, you might selectively displace the C2-Br because S_NAr is driven by electron deficiency (highest at C2) rather than bond weakness.

Case Ticket #03: "I am trying to arylate the C4-Amine (make a diarylamine), but nothing happens."

Diagnosis: Steric Deactivation. Look at your molecule. The C4-amine is sandwiched between two massive Iodine atoms. It cannot physically approach the Pd-center of another aryl halide to undergo transmetalation. It is effectively "shut off."

The Fix:

  • Ullmann Coupling: Copper catalysis often works better for sterically hindered amines than Palladium. Try CuI (10 mol%) with a diketone ligand (e.g., acetylacetone) or amino acid ligand (L-proline) in DMSO at 110°C.

  • Reverse the Polarity: Instead of reacting your amine with an aryl halide, react your halide (the 3,5-diiodo substrate) with an external amine. (Though this brings you back to Case #02).

Strategic Decision Pathways (Visualized)
Figure 1: The Troubleshooting Logic Tree

Caption: Decision matrix for selecting reaction conditions based on the specific failure mode observed.

TroubleshootingLogic Start Reaction Outcome? Result1 No Conversion / SM Recovered Start->Result1 Result2 Dehalogenation (H replacing I/Br) Start->Result2 Result3 Wrong Regioisomer Start->Result3 Diag1 Diagnosis: Catalyst Poisoning or Steric Failure Result1->Diag1 Diag2 Diagnosis: Failed Transmetalation (Hydride Source Present) Result2->Diag2 Diag3 Diagnosis: C-I reacts before C-Br Result3->Diag3 Sol1 Action: Use G3/G4 Precatalysts OR Protect Amine (Boc) Diag1->Sol1 Sol2 Action: Switch Solvent (Toluene instead of ROH) Switch Base (Cs2CO3 instead of NaOtBu) Diag2->Sol2 Sol3 Action: Try SNAr (Metal-Free) for C2 OR Occupy Iodines (e.g. Silylation) Diag3->Sol3

Figure 2: Steric & Electronic Map

Caption: Analysis of reactive sites on 2-Bromo-3,5-diiodopyridin-4-amine.

MoleculeMap Substrate 2-Bromo-3,5-diiodopyridin-4-amine C2 C2-Bromine (Alpha to N) Substrate->C2 C35 C3/C5-Iodine (Ortho to Amine) Substrate->C35 Amine C4-Amine (Nucleophile) Substrate->Amine Feat1 Electron Deficient Good for SNAr C2->Feat1 Reactivity Feat2 Sterically Blocked Slow Transmetalation C35->Feat2 Reactivity Amine->Feat2 Proximity Feat3 Catalyst Poison Chelates Pd Amine->Feat3 Reactivity

Recommended Experimental Protocols
Protocol A: The "G4" Screening (For C-N Coupling at Halide Sites)

Use this when you want to couple an external amine to the substrate.

ComponentEquivalentRoleNotes
Substrate 1.0 equivElectrophilePurify before use (remove oxidation products).
External Amine 1.2 equivNucleophileIf volatile, use excess.
Catalyst 2-5 mol% BrettPhos Pd G4 Critical: G4 precatalyst ensures rapid activation. BrettPhos is bulky enough to prevent poisoning but active enough for hindered substrates.
Base 2.0 equivNaOtBu or LHMDS NaOtBu is standard. Use LHMDS if the substrate has base-sensitive groups (e.g., esters).
Solvent 0.1 M1,4-Dioxane or Toluene Anhydrous. Degas with Argon for 15 mins.

Procedure:

  • Charge a reaction vial with Substrate, Catalyst, and Base inside a glovebox (or under strict Argon flow).

  • Add Solvent and Amine via syringe.

  • Seal and heat to 80°C (start lower to avoid dehalogenation) for 2-4 hours.

  • Monitor by LCMS. Look for M+Amine-Halide.

Protocol B: The "Protective" Route (Recommended)

Use this if Protocol A yields black tar.

  • Step 1: Protection. React substrate with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM. Isolate the tert-butyl (2-bromo-3,5-diiodopyridin-4-yl)carbamate.

    • Why? The bulky Boc group prevents the amine from binding to Pd and further increases steric bulk at C3/C5, potentially directing coupling to C2 if using a smaller ligand.

  • Step 2: Coupling. Run the Buchwald reaction on the protected substrate.

  • Step 3: Deprotection. Remove Boc with TFA/DCM.

References & Authority
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

    • Context: Establishes the hierarchy of ligands (BrettPhos, XPhos) essential for hindered substrates.

  • Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amines. Journal of the American Chemical Society.[2][3] Link

    • Context: Foundational work on the mechanism of catalyst poisoning by amines.

  • Maiti, D., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Chemical Science. Link

    • Context: Specifically addresses the challenges of aminopyridines (catalyst poisoning) and the necessity of specific precatalysts.

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

    • Context: Authoritative text on the oxidative addition rates (C-I > C-Br) and reductive elimination kinetics.

Sources

Optimization

Technical Support: Minimizing Homocoupling in Suzuki Reactions of 2-Bromo-3,5-diiodopyridin-4-amine

Case ID: SUZ-PYR-352 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering homocoupling during the Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-PYR-352 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering homocoupling during the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-diiodopyridin-4-amine . This substrate presents a unique challenge due to its high degree of halogenation and the presence of a free amine.

In this reaction system, "homocoupling" can refer to two distinct side reactions:

  • Oxidative Homocoupling of the Boronic Acid (Ar-Ar): The most common impurity, driven by oxygen and slow transmetallation.

  • Reductive Homocoupling of the Pyridine Substrate (Py-Py): A "pseudo-Ullmann" dimerization driven by specific palladium species and reducing conditions, often observed with electron-deficient poly-iodides.

This guide provides a diagnostic approach to identify which pathway is active and specific protocols to suppress it while maintaining chemoselectivity for the 3,5-iodo positions over the 2-bromo position.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Which "homocoupling" product are you observing?

Diagnosis: Before adjusting conditions, confirm the structure of the impurity via LC-MS or NMR.

ObservationImpurity IdentityRoot Cause
Mass = 2 × Boronic Acid - 2H Biaryl (Ar-Ar) Oxidative Homocoupling (Oxygen ingress, slow transmetallation).
Mass = 2 × Pyridine Substrate - 2I Bipyridine Dimer (Py-Py) Reductive Homocoupling (Ullmann-type reaction, Pd(II) reduction).
Q2: I am seeing the Boronic Acid Dimer (Ar-Ar). How do I stop it?

Technical Insight: Oxidative homocoupling requires two equivalents of boronic acid and an oxidant (usually O₂).[1] It competes with the cross-coupling cycle when the rate of transmetallation is slow or when oxidative addition is inhibited.

Corrective Actions:

  • Rigorous Degassing (The "Subsurface Sparge"):

    • Why: Balloon purging is insufficient. Oxygen trapped in the solvent oxidizes Pd(0) or promotes the formation of peroxo-palladium species that facilitate boronic acid dimerization.

    • Protocol: Sparged nitrogen or argon directly through the solvent for at least 15–20 minutes before adding the catalyst.

  • Slow Addition of Boronic Acid:

    • Why: Keeping the instantaneous concentration of boronic acid low minimizes the statistical probability of two boronate species interacting with the Pd center simultaneously.

    • Protocol: Dissolve the boronic acid in degassed solvent and add it via syringe pump over 1–2 hours.

  • Ligand Selection:

    • Why: Bulky, electron-rich phosphines (e.g., XPhos , SPhos ) accelerate the oxidative addition and reductive elimination steps of the cross-coupling cycle, making it kinetically dominant over the homocoupling pathway.

Q3: I am seeing the Pyridine Dimer (Py-Py). Why is my substrate reacting with itself?

Technical Insight: This is a reductive dimerization (Ullmann-type coupling). 2-Bromo-3,5-diiodopyridin-4-amine is an electron-deficient heteroaryl iodide. In the presence of Pd(II) and a reducing agent (like an alcohol solvent or an amine base), the Pd(II) intermediate can undergo disproportionation or reduction-mediated dimerization rather than waiting for the boronic acid.

Corrective Actions:

  • Eliminate Reducing Solvents:

    • Why: Primary and secondary alcohols (Ethanol, Isopropanol) can act as hydride sources, reducing Ar-Pd-I species and promoting homocoupling.

    • Protocol: Switch to non-reducing, polar aprotic solvents like 1,4-Dioxane , DMF , or Toluene/Water biphasic systems.

  • Increase Boronic Acid Equivalents:

    • Why: You must outcompete the dimerization rate. High concentrations of the boronate ensure that the Ar-Pd-I species intercepts a boronate molecule (Transmetallation) faster than it intercepts another Ar-Pd-I species.

    • Protocol: Use 1.2 – 1.5 equivalents of boronic acid relative to the specific halide position you are targeting.

  • Catalyst Choice:

    • Avoid:Pd(dppf)Cl₂ is excellent for many reactions but is historically prone to promoting reductive homocoupling of electrophiles in the presence of base.

    • Use:Pd(PPh₃)₄ or Pd₂(dba)₃ + XPhos .

Part 2: Optimized Experimental Protocol

Objective: Selective mono-coupling at the 3- or 5-position while minimizing homocoupling.

Standard Operating Procedure (SOP):

  • Preparation:

    • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv).

    • Boronic Acid: Arylboronic acid (1.1 equiv). Note: Do not use large excess initially; add slowly.

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

    • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Execution:

    • Step 1 (Degassing): Charge the reaction vessel with the pyridine substrate and 1,4-dioxane. Sparge with Argon for 20 minutes.

    • Step 2 (Catalyst Addition): Add Pd(PPh₃)₄ under a positive pressure of Argon.

    • Step 3 (Activation): Stir for 5 minutes to ensure catalyst solvation.

    • Step 4 (Base Addition): Add the degassed aqueous Na₂CO₃ solution.

    • Step 5 (Controlled Reaction): Heat to 60–80 °C.

      • Crucial Modification: If boronic acid homocoupling is observed, dissolve the boronic acid in a minimal amount of degassed dioxane and add it dropwise over 30 minutes after the reaction reaches temperature.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification Note: The free amine can cause streaking on silica. Pre-treat the column with 1% Triethylamine if necessary.

Part 3: Mechanism & Visualization

The following diagram illustrates the competing pathways. Your goal is to force the system down the green "Cross-Coupling" path by managing oxygen (Red path) and reducing conditions (Orange path).

SuzukiPathways Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Pyridine-I O2_Intervention Oxygen Oxidation (Pd-Peroxo Species) Start->O2_Intervention + O2 (Leak) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Fast Path) Reductive_Step Disproportionation/ Reduction OxAdd->Reductive_Step Low Boronic Conc. Reducing Solvent Product Desired Product (Ar-Ar') TransMet->Product Reductive Elimination Boronic_Dimer Boronic Acid Dimer (Ar'-Ar') O2_Intervention->Boronic_Dimer + 2 x Boronic Acid Pyridine_Dimer Pyridine Dimer (Ar-Ar) Reductive_Step->Pyridine_Dimer Ullmann-type

Caption: Pathway competition in Suzuki coupling. Green: Desired cross-coupling. Red: Oxidative homocoupling (O₂ driven). Orange: Reductive homocoupling (Substrate driven).

References
  • Mechanism of Boronic Acid Homocoupling: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006, 128(21), 6829–6836. Link

  • Suppression Strategies: Ormerod, D. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007, 11(4), 742-746. Link

  • Reductive Homocoupling (Ullmann-type): Hassan, J. et al. "Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002, 102(5), 1359–1470. Link

  • Reactivity of Halopyridines: Schroter, S. et al. "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles." Tetrahedron, 2005, 61(9), 2245-2267. Link

Sources

Troubleshooting

Technical Support Center: 2-Bromo-3,5-diiodopyridin-4-amine Cross-Coupling

Ticket ID: #PYR-HAL-449 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Workup & Isolation for Polyhalogenated Aminopyridines Executive Summary: The Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-HAL-449 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Workup & Isolation for Polyhalogenated Aminopyridines

Executive Summary: The Substrate Profile

You are working with 2-Bromo-3,5-diiodopyridin-4-amine , a dense, polyfunctional scaffold common in kinase inhibitor discovery. This molecule presents a "perfect storm" of purification challenges:

  • Lewis Basic "Sticky" Sites: The C4-amine and the pyridine nitrogen strongly chelate Palladium (Pd), leading to metal contamination and dark crude mixtures.

  • Chemoselectivity Traps: The C3/C5 iodides are significantly more reactive than the C2 bromide. Furthermore, C3 and C5 are chemically equivalent until the first coupling event occurs, often leading to statistical mixtures of mono- and bis-coupled products.

  • Amphoteric Solubility: The molecule is lipophilic due to halogens but possesses polar, H-bond donating/accepting sites, complicating phase separation.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: "My crude NMR shows a mess of starting material, mono-coupled, and bis-coupled products. How do I control this?"

Diagnosis: Loss of Chemoselectivity. Technical Insight: In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the bond dissociation energy: C-I < C-Br < C-Cl .

  • The Trap: The C3 and C5 iodines are highly reactive. Even with 1.0 equivalent of boronic acid, the highly active catalyst will often couple the second iodine (C5) on the product faster than the starting material (C3), especially if the first coupling adds an electron-donating group.

Corrective Action:

  • For Mono-Coupling (C3 only): You must use a deficiency of the coupling partner (0.7–0.8 equiv) and run the reaction dilute. You will recover starting material, but you will minimize the "over-coupled" bis-product.

  • For Bis-Coupling (C3 & C5): Use excess coupling partner (2.5+ equiv) and higher temperature to force the second iodine to react.

  • For C2-Bromide Coupling: You cannot couple C2 selectively in the presence of C3/C5 iodines using standard Pd chemistry. You must either reduce the iodines first (lithium-halogen exchange) or couple them first.

Q2: "The organic layer is dark black/brown, and the product is failing metal limits."

Diagnosis: Pd-Amine Chelation. Technical Insight: The free amine (-NH2) and the pyridine nitrogen act as a "pincer," holding Pd species in the organic phase. Standard water washes are ineffective because the Pd-complex is lipophilic.

Corrective Action: Implement a Chemical Scavenging Protocol (do not rely on passive extraction):

  • Thiol-Silica: Add SiliaMetS-Thiol or equivalent (3-4 wt% relative to substrate) to the organic layer and stir for 4 hours at 40°C. Filter through Celite.

  • Chelating Wash: Wash the organic layer with 5% aqueous Sodium Diethyldithiocarbamate or 10% aqueous L-Cysteine . These ligands bind Pd stronger than your pyridine does, pulling it into the aqueous phase.

Q3: "I'm getting terrible emulsions during the aqueous workup."

Diagnosis: pH Mismatch. Technical Insight: Aminopyridines are basic. If your aqueous wash is too acidic (pH < 4), the pyridine protonates and becomes a surfactant or stays in the water. If too basic (pH > 10) with residual boronic acids, boronate esters form emulsions.

Corrective Action:

  • The "Goldilocks" Zone: Buffer your aqueous washes to pH 8-9 . Use saturated Ammonium Chloride (NH4Cl) or a dilute Phosphate Buffer.

  • The "Salting Out" Trick: If an emulsion forms, do not shake harder. Add solid NaCl until the aqueous layer is saturated. The increased ionic strength forces the organics out.

Part 2: Optimized Workup Protocol

Reagents Required[1][2][3][4][5][6][7]
  • Extraction Solvent: 2-MeTHF (preferred) or Ethyl Acetate/THF (3:1 mix). Avoid DCM if possible due to environmental persistence, though it solubilizes the di-iodo species well.

  • Quench Buffer: 10% Ammonium Chloride (aq) or 0.1M EDTA (pH 8).

  • Scavenger: SiliaMetS-Thiol or Activated Carbon (Norit).

Step-by-Step Methodology

Step 1: The Quench & Complex Breakdown

  • Cool reaction mixture to Room Temperature (RT).

  • Add 0.1M EDTA solution (pH 8) (10 mL per mmol substrate).

    • Why: EDTA sequesters Copper (if Sonogashira) and helps break up Boron-Pyridine aggregates (if Suzuki).

  • Stir vigorously for 30 minutes. Do not skip this stir time.

Step 2: Phase Separation

  • Dilute with 2-MeTHF or EtOAc .

  • Separate phases. Keep the aqueous layer and back-extract once to ensure no protonated pyridine is lost.

  • Critical Check: Spot the aqueous layer on TLC. If UV active, adjust pH to ~9 with NaHCO3 and extract again.

Step 3: Metal Scavenging (Mandatory)

  • To the combined organic layers, add Activated Carbon (10 wt%) OR Thiol-modified Silica (5 wt%).

  • Heat to 40°C for 1 hour with stirring.

  • Filter through a pad of Celite 545 . Rinse the pad with hot EtOAc.

    • Result: The filtrate should be significantly lighter in color (yellow/orange instead of black).

Step 4: Isolation

  • Wash filtrate with Brine (sat. NaCl).[1]

  • Dry over Na2SO4 (Sodium Sulfate). Magnesium sulfate is slightly acidic and can bind pyridines; Na2SO4 is safer here.

  • Concentrate under reduced pressure.

Part 3: Visualization & Logic

Diagram 1: Chemoselectivity & Reactivity Logic

This diagram illustrates the hierarchy of reactivity for the 2-Bromo-3,5-diiodopyridin-4-amine scaffold.

ReactivityMap Substrate 2-Bromo-3,5-diiodopyridin-4-amine C3_C5 C3 & C5 Positions (Iodides) Most Reactive (Oxidative Addition Fast) Substrate->C3_C5 1st Coupling (Pd(0) insertion) C2 C2 Position (Bromide) Less Reactive (Requires higher Temp/Catalyst) Substrate->C2 2nd Coupling (Only after I is gone) Amine C4 Amine (-NH2) Catalyst Poison (Coordinates Pd) Substrate->Amine Side Reaction (Pd Sequestration) Mono-Coupled Product Mono-Coupled Product C3_C5->Mono-Coupled Product 0.8 equiv Electrophile Bis-Coupled Product Bis-Coupled Product C3_C5->Bis-Coupled Product >2.2 equiv Electrophile

Caption: Reactivity hierarchy. The C3/C5 iodides are the primary electrophilic sites. The C4 amine acts as a competitive ligand for the catalyst.

Diagram 2: Workup Decision Matrix

A self-validating workflow to handle emulsions and metal contamination.

WorkupFlow Start Crude Reaction Mixture Quench Add EDTA/NH4Cl (pH 8) Start->Quench PhaseSplit Phase Separation Quench->PhaseSplit CheckEmulsion Emulsion? PhaseSplit->CheckEmulsion FixEmulsion Add Brine + Filter CheckEmulsion->FixEmulsion Yes CheckColor Dark/Black Organic? CheckEmulsion->CheckColor No FixEmulsion->PhaseSplit Scavenge Thiol/Carbon Treatment CheckColor->Scavenge Yes Purify Column Chromatography (DCM/MeOH + 1% NH4OH) CheckColor->Purify No Scavenge->Purify

Caption: Troubleshooting logic for workup. Prioritizes emulsion breaking and Pd-scavenging before chromatography to protect column stationary phases.

Part 4: Data & Specifications

Solubility & Solvent Compatibility Table
SolventSolubility (25°C)ApplicationNotes
DCM HighExtraction / ColumnGood solubility but prone to emulsions.
EtOAc ModerateExtractionSafer than DCM. May require heating for bis-coupled products.
MeOH HighColumn EluentUse as polar modifier (0-10%).
Water Low (<1 mg/mL)Wash PhasepH dependent. Soluble below pH 3 (protonation).
Hexanes NegligiblePrecipitationUse to crash out product from DCM/EtOAc.
Chromatography Guidelines

Due to the basic nitrogen, these compounds "streak" on standard silica gel.

  • Stationary Phase: Standard Silica (40-63 µm).

  • Mobile Phase Modifier: You MUST add a basic modifier to deactivate silica acidic sites.

    • Recipe: 99% DCM / 1% Methanol / 1% Triethylamine (TEA) or 1% NH4OH .

  • Loading: Dissolve crude in minimum DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto Celite or Silica).

References

  • BenchChem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from BenchChem Database. Link

  • National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC Articles. Link

  • Fluorochem. Product Specification: 3,5-Diiodopyridin-4-amine. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Link

  • Biotage. How to Remove Palladium in three easy steps. Link

Sources

Optimization

Technical Support Center: Impurity Profiling in 2-Bromo-3,5-diiodopyridin-4-amine Synthesis

[1][2] Case ID: TICKET-PYR-4402 Subject: Troubleshooting Impurities & Reaction Stalling in Halogenated Aminopyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] The Diagnostic Matrix...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: TICKET-PYR-4402 Subject: Troubleshooting Impurities & Reaction Stalling in Halogenated Aminopyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

The Diagnostic Matrix: Identifying Your Impurity

User Symptom: "My LC-MS shows a persistent impurity peak eluting before the product, and the reaction seems to stall."

The synthesis of 2-Bromo-3,5-diiodopyridin-4-amine involves the electrophilic iodination of 2-bromo-4-aminopyridine .[1] Due to the significant steric difference between the C3 and C5 positions, this reaction rarely proceeds in a perfectly synchronized "double-addition."[1]

Use this matrix to identify your specific impurity based on relative retention time (RRT) and Mass-to-Charge (m/z) data.

Impurity IDChemical NameRRT (vs Product)MS Signal (ES+)Origin / Root Cause
IMP-A 2-Bromo-5-iodopyridin-4-amine ~0.70 - 0.80[M+H]⁺ ~299/301 (1:1 pattern)Under-reaction. The "fast" position (C5) reacts, but the "crowded" position (C3) remains open.[1]
IMP-B 2-Bromo-4-aminopyridine ~0.40 - 0.50[M+H]⁺ ~173/175Starting Material. Complete reaction failure or insufficient equivalents of iodinating agent.[1]
IMP-C 2,3,5-Triiodopyridin-4-amine ~1.10 - 1.20[M+H]⁺ ~473Halogen Exchange. Occurs if using HI or metal iodides at high temp; Br is swapped for I.
IMP-D N-Iodo species Variable (Unstable)[M+H]⁺ ~425Kinetic Trap. Iodination occurs on the amine nitrogen.[1] Usually reverts or rearranges upon heating.

Technical Deep Dive (Q&A)

Q1: Why does the reaction stall at the mono-iodo stage (IMP-A)?

A: This is a classic case of steric hindrance battling electronic activation.

  • The Mechanism: The 4-amino group strongly activates the ortho positions (C3 and C5) for electrophilic aromatic substitution (EAS).

  • The Problem:

    • Position C5: Is flanked by the amino group and a proton (H6). It is sterically accessible. Iodination happens here rapidly.

    • Position C3: Is "sandwiched" between the bulky Bromine at C2 and the Amino group at C4.

  • The Result: Once the C5 iodine is in place, it slightly deactivates the ring inductively. Combined with the extreme steric crowding at C3, the second iodination requires higher energy (heat) or a more potent electrophile (e.g., NIS/TFA instead of

    
    ).[1]
    
Q2: How do I distinguish the impurities using NMR if I don't have LC-MS?

A: Proton NMR (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


H-NMR) is definitive because the symmetry of the molecule changes at each step.
  • Starting Material (2-Br-4-NH2-Py): You will see signals for H3 (doublet, adjacent to NH2), H5 (doublet/multiplet), and H6 (doublet, adjacent to N).[1]

  • Mono-Iodo Impurity (IMP-A): You will see two distinct aromatic singlets.[1]

    • One singlet for H6 (deshielded, near N).[1]

    • One singlet for H3 (shielded relative to H6).

    • Note: If the iodine was at C3, the H5 and H6 would show coupling (doublets). The absence of coupling confirms the iodine is at C5 (separating H6 from the rest).

  • Target Product: You will see one sharp singlet corresponding to H6. The disappearance of the H3 signal confirms the second iodine insertion.

Q3: Can I remove the mono-iodo impurity via acid-base extraction?

A: Likely not. While 4-aminopyridines are basic, the addition of three halogens (1 Br, 2 I) significantly pulls electron density away from the pyridine nitrogen and the amine, drastically lowering the pKa.[1] Both the product and the mono-iodo impurity will likely behave as neutral organics in mild acid, making separation by pH manipulation inefficient.[1] Recrystallization from ethanol/water or silica chromatography (DCM/MeOH gradient) is recommended.

Visualization of Pathways

Diagram 1: Impurity Formation & Troubleshooting Logic

This diagram illustrates the stepwise iodination and the divergence points where impurities form.

G SM Starting Material 2-Bromo-4-aminopyridine Step1 Reaction: Iodination (1st eq.) Fast Kinetic Step SM->Step1 Mono IMP-A (Major) 2-Bromo-5-iodopyridin-4-amine (Mono-iodo intermediate) Step1->Mono Rapid Iodination at C5 Step2 Reaction: Iodination (2nd eq.) Slow Steric Step Mono->Step2 SideRxn Side Reaction: Halogen Exchange (High T) Mono->SideRxn Product TARGET PRODUCT 2-Bromo-3,5-diiodopyridin-4-amine Step2->Product Forcing Conditions (Iodination at C3) TriIodo IMP-C 2,3,5-Triiodopyridin-4-amine (Br replaced by I) SideRxn->TriIodo Acidic/High Heat

Caption: Reaction pathway showing the kinetic bottleneck at the mono-iodo stage (IMP-A) and potential halogen exchange side-reaction (IMP-C).

Validated Analytical Protocols

Protocol A: HPLC Method for Impurity Tracking

Use this method to separate the hydrophobic di-iodo product from the mono-iodo intermediate.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.[2]

  • Temperature: 30°C.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)[1]

    • 2-12 min: 5% -> 95% B (Linear gradient)

    • 12-15 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic) and 280 nm (iodine-carbon bond sensitivity).

Protocol B: Synthetic Remediation (Pushing to Completion)

If your reaction is stuck at IMP-A (Mono-iodo), do not add more Iodine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).[1] Switch to a more reactive source.
  • Cool the reaction mixture (if hot).

  • Add 1.1 equivalents of N-Iodosuccinimide (NIS) dissolved in minimal solvent.

  • Add catalytic Trifluoroacetic Acid (TFA) (0.1 eq). The acid activates the NIS.

  • Stir at room temperature for 4 hours.

  • Monitor via HPLC. The activated

    
     from NIS is smaller and more electrophilic than the 
    
    
    
    -complex, helping it penetrate the steric sandwich at C3.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.[1] Wiley-Interscience.[1] (Provides the foundational mechanism for Electrophilic Aromatic Substitution and the Ortho-effect).

  • Sielc Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Available at: [Link] (Reference for HPLC behavior of brominated pyridines).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1516508, 2-Amino-5-bromo-3-iodopyridine. Available at: [Link] (Structural analog data for spectral comparison).

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 2-Bromo-3,5-diiodopyridin-4-amine Couplings

Status: Operational Ticket ID: PYR-HAL-004 Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary & Reactivity Profile Welcome to the technical support hub for polyhalogenated aminopyri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-HAL-004 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Reactivity Profile

Welcome to the technical support hub for polyhalogenated aminopyridines. You are working with 2-Bromo-3,5-diiodopyridin-4-amine , a scaffold with three distinct electrophilic sites. Successful coupling requires precise monitoring because the reactivity difference between these sites is governed by a delicate balance of bond dissociation energy (BDE) and steric hindrance .

The Reactivity Hierarchy

Before monitoring, you must understand the predicted order of events to interpret your data correctly:

  • Site A (C-5 Iodine): Most Reactive.

    • Why? Although chemically equivalent to C-3 in terms of electronics (both beta to the pyridine nitrogen and ortho to the amine), C-5 is sterically more accessible. It is flanked by the amine (C4) and a proton (C6).

  • Site B (C-3 Iodine): Intermediate Reactivity.

    • Why? It possesses the weak C-I bond but is sterically "sandwiched" between the amine (C4) and the bulky Bromine atom at C2.

  • Site C (C-2 Bromine): Least Reactive.

    • Why? The C-Br bond is significantly stronger than C-I. Furthermore, the C2 position is electron-deficient (alpha to nitrogen), which usually activates it for SNAr but makes oxidative addition (Suzuki/Stille) slower compared to the iodides in this specific electron-rich (amine-substituted) ring system.

Tier 1: Chromatographic Monitoring (HPLC/UPLC/LC-MS)

Status: Primary Protocol Objective: Quantitative conversion tracking and impurity profiling.

The Challenge: The "Tailing" Amine

Free aminopyridines are notorious for interacting with residual silanols on C18 columns, leading to peak tailing that obscures closely eluting regioisomers.

Recommended Method Parameters
ParameterStandard Acidic Protocol (Screening)High-pH Protocol (Recommended for Peak Shape)
Column C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µmC18 Hybrid Particle (High pH stable)
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient 5% B to 95% B over 5-10 mins5% B to 95% B over 8 mins
Detection UV (254 nm, 280 nm)UV (254 nm)
Rationale Protonates the amine (

), improving solubility but potentially causing exclusion effects.
Keeps amine neutral (

), reducing silanol interaction and sharpening peaks.
Troubleshooting LC-MS Artifacts

Issue: "I see a mass corresponding to the de-iodinated product (


), but NMR shows no side reaction."
Diagnosis:  This is likely In-Source Fragmentation . Carbon-Iodine bonds are weak and can cleave inside the mass spectrometer ion source.
Validation Step: 
  • Lower the Cone Voltage (or Fragmentor Voltage) by 50%.

  • If the "impurity" peak intensity drops significantly relative to the parent peak, it is an artifact, not a real by-product.

Tier 2: Structural Verification (NMR Spectroscopy)

Status: Definitive Regiochemistry Objective: Distinguishing the C-5 coupled product from the C-3 isomer.

When the reaction reaches "Mono-Coupling," LC-MS cannot distinguish between the C-3 and C-5 isomers (same mass). You must use 1H NMR .

The Symmetry Test
  • Starting Material: The proton at C6 appears as a singlet (or weak doublet due to long-range coupling).

  • C-5 Coupled Product: The proton at C6 is lost. You will see NO singlet in the aromatic pyridine region (unless the new R-group has protons).

  • C-3 Coupled Product: The proton at C6 remains. You will see a distinct singlet/doublet around

    
     7.8 - 8.2 ppm.
    

Protocol:

  • Take a 50 µL aliquot.

  • Evaporate solvent (do not simply add deuterated solvent to the reaction mixture; catalyst ligands will obscure the region).

  • Dissolve in DMSO-

    
     (Solubilizes the polar amine better than 
    
    
    
    ).
  • Key Indicator: Look for the C6-H signal.

    • Signal Present: Reaction occurred at C3 (Unlikely, but possible with directing groups).

    • Signal Absent: Reaction occurred at C5 (Expected).

Tier 3: Rapid In-Process Control (TLC)

Status: Qualitative Only Objective: Quick "Go/No-Go" decision.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20-40% Ethyl Acetate in Hexanes (The free amine makes the molecule polar).

  • Visualization:

    • UV (254 nm): All halogenated species will quench fluorescence (appear dark).

    • Ninhydrin Stain: The free amine will turn Red/Orange upon heating. This confirms the amine is intact and not bis-arylated.

Warning: Do not rely on TLC for regioselectivity. The Rf difference between C3- and C5-substituted products is often negligible (< 0.05).

Visual Workflows

Workflow A: Reaction Pathway & Impurity Tracking

This diagram maps the logical progression of the reaction and identifies where monitoring is critical.

ReactionPathway SM Starting Material (2-Br, 3,5-di-I) Mono5 Mono-Product (C5-Substituted) SM->Mono5 Major Pathway (Steric Control) Mono3 Mono-Product (C3-Substituted) SM->Mono3 Minor Pathway (Steric Clash) Dehalo Impurity: Protodehalogenation SM->Dehalo Side Reaction (Pd-H species) Bis Bis-Product (C3, C5-Disubstituted) Mono5->Bis Excess Reagent High Temp Mono3->Bis Excess Reagent Tri Tri-Product (C2, C3, C5-Trisubstituted) Bis->Tri Forcing Conditions (Activates C-Br)

Caption: Predicted reaction cascade. Green path indicates the kinetically favored route (C5 substitution). Red/Dashed paths indicate potential off-target reactivity.

Workflow B: Diagnostic Decision Tree

Use this to select the correct analytical method based on your observation.

DiagnosticTree Start Start Monitoring Method1 Use TLC/UPLC (UV 254nm) Start->Method1 Q1 Is SM consumed? Q2 Multiple new peaks? Q1->Q2 Yes Method1->Q1 Action1 Check Mass (LC-MS) Q2->Action1 Yes Result1 Mass = Mono-coupling Action1->Result1 Result2 Mass = Bis-coupling Action1->Result2 Q3 Which Regioisomer? Result1->Q3 Method2 1H NMR (DMSO-d6) Check C6-H Signal Q3->Method2

Caption: Decision matrix for selecting between LC-MS and NMR based on reaction stage.

Troubleshooting & FAQs

Q: My LC-MS shows a mass of [M+H]+ = 426 (Starting Material) but the retention time is slightly different. What is this? A: This is likely the C3-I, C5-H or C3-H, C5-I de-iodinated impurity (protodehalogenation).

  • Cause: Palladium hydride species formed during the cycle (often from

    
    -hydride elimination of alkyl ligands or wet solvents) can reduce the C-I bond.
    
  • Fix: Ensure solvents are anhydrous. Switch to a base like

    
     (anhydrous) instead of carbonates if water is not required for the specific mechanism.
    

Q: I am getting a mixture of Mono- and Bis-coupled products. How do I stop at Mono? A:

  • Stoichiometry: Use exactly 0.95 equivalents of the boronic acid/stannane. Starve the reaction.

  • Temperature: Lower the temperature. C-I activation often occurs at room temperature or mild heating (

    
    ), whereas the second coupling might require 
    
    
    
    .
  • Injection: Add the coupling partner dropwise over 1 hour (syringe pump) to keep its instantaneous concentration low.

Q: Why is my reaction stalling at 60% conversion? A: The free amine at C4 is a catalyst poison. It can coordinate to Pd(II), forming a stable, unreactive complex.

  • Fix: Increase catalyst loading (to 5 mol%) or, preferably, protect the amine (e.g., as an acetamide or Boc-group) before coupling. This also solves the HPLC tailing issue.

References

  • Reactivity of Halogenated Pyridines

    • Title: "Regioselective Cross-Coupling Reactions of Polyhalogen
    • Source:Chemical Science, 2016.
    • URL:[Link]

  • HPLC Method Development for Aminopyridines

    • Title: "Separation of aminopyridines using mixed-mode chrom
    • Source:Journal of Chrom
    • URL:[Link]

  • Mechanistic Insight (Dehalogenation)

    • Title: "Understanding Protodehalogenation in Palladium-C
    • Source:Journal of the American Chemical Society, 2014.[1]

    • URL:[Link]

  • General Suzuki Coupling Guide

    • Title: "Suzuki-Miyaura Cross-Coupling: Reaction Monitoring and Optimiz
    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Optimization

Technical Guide: Stability &amp; Reactivity of 2-Bromo-3,5-diiodopyridin-4-amine

The following technical guide addresses the stability and reactivity profile of 2-Bromo-3,5-diiodopyridin-4-amine , designed for researchers requiring precise control over this polyhalogenated scaffold. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity profile of 2-Bromo-3,5-diiodopyridin-4-amine , designed for researchers requiring precise control over this polyhalogenated scaffold.

Executive Summary

2-Bromo-3,5-diiodopyridin-4-amine is a high-value, dense functionalization platform.[1] Its utility stems from the differential reactivity of its three carbon-halogen bonds (C–I vs. C–Br) and the directing power of the C4-amino group.[1] However, this compound is prone to regio-scrambling (halogen dance) and protodehalogenation if handled incorrectly.[1] This guide defines the hierarchy of reactivity and troubleshooting protocols to maintain scaffold integrity.

Reactivity Hierarchy & Stability Profile

The "Site-Selectivity" Map

To successfully utilize this scaffold, you must respect the thermodynamic and kinetic differences between the halogen sites.[1]

SiteSubstituentReactivity RankSteric EnvironmentPrimary Reaction Type
C5 Iodine#1 (Most Reactive) Moderate (Flanked by NH₂ & H)Suzuki/Sonogashira Coupling
C3 Iodine#2 (Intermediate) High (Flanked by NH₂ & Br)Subsequent Coupling
C2 Bromine#3 (Least Reactive) ModerateS_NAr or Final Coupling
C4 AmineDirecting Group N/ADirects Pd via coordination

Expert Insight: While C–I bonds are generally more reactive than C–Br bonds, the C5-I position is kinetically favored over C3-I due to steric congestion.[1] The C3-I is "sandwiched" between the bulky Bromine at C2 and the Amine at C4.[1] Therefore, under controlled conditions (stoichiometric control), you can selectively functionalize C5 first.[1]

Critical Stability Risks[1]
  • Halogen Dance (Base-Induced Migration):

    • Mechanism: Treatment with strong, hindered bases (e.g., LDA, LiHMDS) deprotonates the C6-H. The resulting anion is unstable and can cause the C5-Iodine to migrate to C6, scrambling your regiochemistry.[1]

    • Prevention: Avoid lithium amide bases.[1] Use weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) for cross-couplings.[1]

  • Protodehalogenation (Reduction):

    • Mechanism: In Pd-catalyzed reactions, if the transmetallation step is slow, the oxidative addition intermediate can undergo reductive elimination with a hydride source (often from the solvent or ligand decomposition), replacing the Iodine with Hydrogen.[1]

    • Prevention: Use dry, degassed solvents and electron-rich ligands (e.g., XPhos, SPhos) to accelerate the catalytic cycle.[1]

Troubleshooting Guide (Q&A)

Issue 1: Loss of Regioselectivity

User Question: "I attempted a Suzuki coupling at the C5 position, but I isolated a mixture of C3- and C5-arylated products. How do I fix this?"

Scientist Response: This suggests your reaction conditions are too energetic, overcoming the kinetic barrier between C5 and C3.[1]

  • Solution A (Temperature Control): Lower the reaction temperature. C–I oxidative addition can often proceed at RT to 40°C .[1] High heat (>80°C) erodes selectivity.[1]

  • Solution B (Stoichiometry): Ensure you are using exactly 0.95 to 1.0 equivalents of the boronic acid.[1] Excess coupling partner drives the second addition at C3.[1]

  • Solution C (Ligand Choice): Switch to a ligand that imposes steric demand, such as P(t-Bu)₃ or Q-Phos , which reinforces the steric bias against the crowded C3 position.[1]

Issue 2: Unexpected De-iodination

User Question: "My LCMS shows a mass corresponding to [M-I+H]. The iodine is falling off without coupling.[1] Why?"

Scientist Response: This is classic protodehalogenation.[1] It occurs when the catalytic cycle "stalls" after oxidative addition.[1]

  • Check 1: Is your boronic acid pure? Impure boronic acids slow down transmetallation.[1]

  • Check 2: Are you using alcohols (MeOH, EtOH) as cosolvents? These are hydride sources.[1] Switch to non-protic polar solvents like DMF, DMA, or 1,4-Dioxane .[1]

  • Check 3: Increase the catalyst loading slightly (from 1 mol% to 3-5 mol%) to outcompete the side reaction.

Issue 3: Catalyst Poisoning

User Question: "The reaction stalls at 10% conversion. Is the free amine interfering?"

Scientist Response: Yes, the C4-NH₂ is a competent ligand for Palladium and can displace your phosphine ligands, creating an inactive "Pd-amine" complex.[1]

  • Workaround: Protect the amine as an Acetamide (Ac) or Boc group before coupling.[1] This removes its ability to bind Pd strongly.[1]

  • Alternative: If you must keep the free amine, use Pd(dppf)Cl₂ or precatalysts like XPhos Pd G3 , which are resistant to amine displacement.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the logical flow of reactivity and the pathways to avoid (Halogen Dance).

ReactivityLandscape Start 2-Bromo-3,5-diiodopyridin-4-amine Cond_Mild Mild Base (K2CO3) Low Temp (<50°C) Steric Control Start->Cond_Mild Cond_Base Strong Base (LDA/LiHMDS) Lithiation Start->Cond_Base Path_C5 Selective C5 Coupling (Kinetic Product) Cond_Force Excess Reagent High Temp (>80°C) Path_C5->Cond_Force Path_C3 C3 Coupling (Thermodynamic/Forcing) Path_Dance Halogen Dance (Scrambled Isomers) Cond_Mild->Path_C5 Major Pathway Cond_Force->Path_C3 Sequential Functionalization Cond_Base->Path_Dance AVOID

Figure 1: Reaction pathway decision tree. Green path indicates the optimal route for selective functionalization; Red path indicates the stability failure mode (Halogen Dance).[1]

Standardized Protocol: Selective C5-Suzuki Coupling

Objective: Mono-arylation of 2-Bromo-3,5-diiodopyridin-4-amine at the C5 position.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Boronic Acid: 1.05 equiv[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)[1]

  • Base: 2.0 M aq.[1] Na₂CO₃ (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Inerting: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous base via syringe.

  • Reaction: Heat to 45–50°C . Do not reflux.[1] Monitor by LCMS every 2 hours.[1]

  • Endpoint: Stop when the starting material is consumed. Extended heating will trigger C3 coupling.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

Why this works:

  • Pd(dppf)Cl₂: The bidentate ligand prevents the C4-amine from poisoning the metal center.[1]

  • 45°C: Sufficient energy to activate the C5-I bond but insufficient to overcome the steric barrier of the C3-I bond.[1]

References

  • Mechanistic Insight on Halogen Reactivity

    • Fairlamb, I. J. S. (2022).[1] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Chemical Science.

  • Halogen Dance Phenomenon

    • Schnürch, M., et al. (2007).[1] Halogen Dance Reactions—A Review. Chemical Reviews, 107(11), 5010-5048.[1]

    • (General Principle Reference)

  • General Stability of Aminopyridines

    • Trissel, L. A. (2004).[1] Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alternatives for 2-Bromo-3,5-diiodopyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Utility of a Polysubstituted Pyridine Linchpin 2-Bromo-3,5-diiodopyridin-4-amine is a highly functionalized heterocyclic building block va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Polysubstituted Pyridine Linchpin

2-Bromo-3,5-diiodopyridin-4-amine is a highly functionalized heterocyclic building block valued in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three halogen substituents, enabling chemists to perform sequential, site-selective cross-coupling reactions. The general reactivity trend in palladium-catalyzed couplings follows the bond dissociation energies: C-I > C-Br > C-Cl.[1] This allows for the precise, stepwise introduction of different aryl, alkyl, or heteroaryl groups, building molecular complexity from a single, versatile core.

However, reliance on a single, complex starting material can present challenges related to cost, availability, and a desire for broader structural diversity. This guide provides a comparative analysis of alternative reagents and synthetic strategies, offering a framework for selecting the most appropriate approach for your specific research and development goals.

The Case for Alternatives

While an effective reagent, the niche nature of 2-Bromo-3,5-diiodopyridin-4-amine can lead to:

  • High Cost and Limited Availability: Sourcing from specialized vendors can impact project budgets and timelines.

  • Limited Scaffold Diversity: Relying on a single starting block can constrain the exploration of new chemical space.

  • Process Optimization Hurdles: Complex starting materials may introduce impurities that complicate scale-up and purification.

Exploring alternatives can unlock new synthetic possibilities, streamline reaction sequences, and improve the overall efficiency and cost-effectiveness of a research program.

Classes of Alternative Reagents and Strategies

Alternatives can be broadly categorized into two main approaches: direct structural analogues and divergent synthetic strategies that build the pyridine core from simpler precursors.

Direct Structural Analogues: Other Polyhalogenated Pyridines

This is the most straightforward substitution strategy, involving commercially available or readily synthesized pyridines with different halogen patterns. The choice of analogue dictates the sequence of subsequent cross-coupling reactions.

ReagentCAS NumberKey Features & Synthetic Utility
2-Amino-5-bromo-3-iodopyridine 1138444-06-0Lacks the C2-bromo substituent. Useful for creating 3,5-disubstituted 2-aminopyridines. The C3-I bond is the most reactive site for initial coupling.[2][3]
2,3,5-Tribromopyridine 75806-85-8A versatile intermediate where the C3 and C5 positions can be selectively functionalized over the C2 position under certain conditions. The 4-amino group must be introduced in a separate step.[4][5][6]
2,3,5-Trichloropyridine 16063-70-0Offers a different reactivity profile where C-Cl bonds are less reactive than C-Br or C-I bonds, requiring more forceful coupling conditions. Useful as an intermediate for producing compounds like 3,5-dichloro-2-pyridinol.[7]

Expert Insight: The choice between these analogues is dictated by the desired final substitution pattern and the planned reaction sequence. For example, if the C2 position does not require functionalization, starting with 2-amino-5-bromo-3-iodopyridine is more atom-economical. 2,3,5-Tribromopyridine is an excellent choice when a handle for late-stage amination or other nucleophilic substitution at the 4-position is desired.[4]

Divergent Synthetic Strategies: Building from the Ground Up

Instead of starting with a pre-functionalized pyridine, these methods construct the pyridine ring itself, offering maximum flexibility in substituent placement.

  • Bohlmann-Rahtz Pyridine Synthesis: This classical method involves a one-pot, three-component cyclocondensation. It combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines with high regiochemical control.[8] This approach is ideal for creating libraries of compounds where substituents at multiple positions can be varied by simply changing the starting components.

  • Multi-Component Reactions (MCRs): Modern synthetic chemistry has seen a rise in MCRs for heterocyclic synthesis. For instance, a one-pot reaction of aldehydes, malononitrile, a ketone, and ammonium acetate can yield highly substituted pyridines, often facilitated by recyclable nanocatalysts.[9] These methods are advantageous for their operational simplicity and broad substrate scope.

  • Ring Transformation Reactions: Functionalized 4-aminopyridines can be readily synthesized via the ring transformation of a nitropyrimidinone with active methylene compounds in the presence of ammonium acetate.[10] This method provides a facile route to 4-aminopyridines with various functional groups at the 3-position.

The diagram below illustrates the conceptual difference between a sequential coupling strategy starting from a polyhalogenated pyridine and a convergent, multi-component synthesis.

G cluster_0 Strategy 1: Sequential Cross-Coupling cluster_1 Strategy 2: Multi-Component Synthesis A 2-Bromo-3,5-diiodopyridin-4-amine B Step 1: C-I Coupling (e.g., Suzuki, Sonogashira) A->B Pd Catalyst C Step 2: C-I Coupling B->C Pd Catalyst D Step 3: C-Br Coupling C->D Pd Catalyst E Final Product D->E F Aldehyde J One-Pot Cyclization F->J Catalyst G Active Methylene Compound G->J Catalyst H Ammonium Source H->J Catalyst I Ketone/Dicarbonyl I->J Catalyst K Final Product J->K

Caption: Comparison of linear vs. convergent synthetic strategies.

Comparative Analysis of Reactivity and Selectivity

The success of a sequential cross-coupling strategy hinges on predictable site selectivity. While the C-I > C-Br > C-Cl reactivity hierarchy is a reliable guide, other factors can influence the outcome.

FactorInfluence on SelectivityExperimental Insight
Catalyst/Ligand The steric and electronic properties of the phosphine ligand or N-heterocyclic carbene (NHC) can invert "normal" selectivity.A very sterically hindered NHC ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, which is typically less reactive than the C2 position.[11]
Base and Additives The choice of base and the presence of additives like quaternary ammonium salts can influence catalyst speciation and reaction rates at different sites.In the coupling of 2,4-dibromopyridine, using a KOH/n-Bu4NBr base system boosted selectivity for the C4-position.[12]
Electronic Effects Electron-withdrawing or -donating groups on the pyridine ring can alter the electrophilicity of the carbon-halogen bonds, affecting the rate of oxidative addition.For polyhalogenated arenes, an electron-withdrawing nitro group can direct initial coupling to the ortho C-Br bond, mirroring SNAr-type reactivity.[13]

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling on an Alternative Reagent

This protocol details a representative Suzuki-Miyaura coupling on 2-amino-5-bromo-3-iodopyridine, targeting the more reactive C-I bond.

Objective: To selectively couple an arylboronic acid at the C3 position of 2-amino-5-bromo-3-iodopyridine.

Materials:

  • 2-Amino-5-bromo-3-iodopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source

Workflow Diagram:

G start Start reagents Combine Reagents: - 2-amino-5-bromo-3-iodopyridine - Arylboronic acid - Na₂CO₃ - Pd(PPh₃)₄ start->reagents solvent Add Solvents: 1,4-Dioxane and Water reagents->solvent degas Degas the mixture (e.g., N₂ bubbling for 15 min) solvent->degas heat Heat to Reflux (e.g., 90-100 °C) Monitor by TLC/LC-MS degas->heat workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with EtOAc heat->workup purify Purify: - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-5-bromo-3-iodopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Equip the flask with a condenser and purge the system with nitrogen or argon for 15 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 2-amino-5-bromo-3-arylpyridine.

Trustworthiness: The success of this selective coupling relies on the significant difference in reactivity between the C-I and C-Br bonds. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry of the coupling. The remaining bromine atom serves as a handle for a subsequent, second cross-coupling reaction under more forcing conditions if desired.

Conclusion and Future Outlook

While 2-Bromo-3,5-diiodopyridin-4-amine is a powerful synthetic tool, a wealth of alternatives exists for the modern chemist. Direct analogues like 2,3,5-tribromopyridine offer a change in reactivity and functional group handles, while divergent strategies such as multi-component reactions provide ultimate flexibility and access to novel chemical space.[4][9] The choice of an alternative should be guided by a comprehensive analysis of the target molecule's structure, cost, scalability, and the desired synthetic sequence. By understanding the principles of site-selectivity and embracing modern synthetic methodologies, researchers can overcome the limitations of a single starting material and accelerate the pace of discovery.

References

  • Bagley, M. C., et al. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Shaabani, S., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Advances. [Link]

  • Wang, Q., et al. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules. [Link]

  • Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

  • Szabó, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

  • Preciado, S., et al. (2024). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine. [Link]

  • Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Quick Company. Process For Producing 4 Aminopyridines. [Link]

  • Duckworth, C. A., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Kohlmeyer, C., & Schnürch, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Ping, Y., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules. [Link]

  • Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • ResearchGate. Coupling outcomes for pyridines. [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. [Link]

  • PubChem. 2,3,5-Tribromopyridine. [Link]

  • Google Patents.

Sources

Comparative

Technical Guide: Validation of Reaction Products from 2-Bromo-3,5-diiodopyridin-4-amine

The following is a comprehensive "Publish Comparison Guide" designed for researchers and drug discovery professionals working with the scaffold 2-Bromo-3,5-diiodopyridin-4-amine . Strategic Overview: The "Tri-Halogen" Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive "Publish Comparison Guide" designed for researchers and drug discovery professionals working with the scaffold 2-Bromo-3,5-diiodopyridin-4-amine .

Strategic Overview: The "Tri-Halogen" Challenge

The scaffold 2-Bromo-3,5-diiodopyridin-4-amine represents a high-value pharmacophore precursor, particularly in the synthesis of kinase inhibitors.[1][2] Its structural uniqueness lies in its dense functionalization: a central amino group flanked by two iodine atoms and a distal bromine.[1][2]

For the medicinal chemist, this molecule offers orthogonal reactivity , allowing for sequential functionalization.[1] However, it presents a significant validation challenge: Regioisomerism .[1][2]

When performing a cross-coupling reaction (e.g., Suzuki-Miyaura), the primary question is not if the reaction worked, but where it occurred.[1]

  • C-5 Iodine: Sterically accessible, adjacent to the C-6 proton.[1][2]

  • C-3 Iodine: Sterically crowded (sandwiched between C-2 Br and C-4 NH₂).[1][2]

  • C-2 Bromine: Lower reactivity than iodine; typically reacts last.[1][2]

This guide compares the analytical performance of standard validation methods against advanced structural determination workflows to definitively assign regiochemistry.[1][2]

Reactivity & Regioselectivity Landscape[1][2][3]

Before validation, one must understand the predicted reaction outcomes.[1] The electronic and steric environment dictates the following hierarchy:

  • Primary Site (C-5): The C-5 iodide is electronically activated by the pyridine nitrogen and the 4-amino group but is significantly less hindered than C-3.[1][2]

  • Secondary Site (C-3): Reacts under forcing conditions or after C-5 is substituted.

  • Tertiary Site (C-2): The bromide bond is stronger and requires specialized catalysts (e.g., bulky phosphines) to react in the presence of iodides.[1][2]

Visualization: Regioselective Pathways

The following diagram illustrates the sequential functionalization logic and the resulting isomers.

ReactionPathways SM Starting Material 2-Br-3,5-diiodo-pyridin-4-amine Prod_C5 Major Product (C-5) Less Hindered SM->Prod_C5 Pd(0), 1.0 eq Boronic Acid (Kinetic Control) Prod_C3 Minor Product (C-3) Sterically Crowded SM->Prod_C3 Excess Reagent / High Temp Prod_C2 Over-Reaction (C-2) Bromine Coupling SM->Prod_C2 Specialized Ligands Prod_C5->Prod_C3 Sequential Coupling

Figure 1: Predicted reactivity hierarchy for Pd-catalyzed cross-coupling. The C-5 position is the kinetic product.[1][2]

Comparison of Validation Methodologies

The following table objectively compares analytical techniques for distinguishing the C-5 isomer from the C-3 isomer.

FeatureMethod A: Standard 1D ¹H NMR Method B: Integrated 2D NMR (Recommended) Method C: X-Ray Crystallography
Primary Signal Shift of H-6 proton.[1][2]NOE correlations & HMBC couplings.Electron density map.[1][2]
Reliability Low .[1][2] The H-6 shift changes in both isomers; predicting the exact ppm shift is prone to error without a reference standard.[1][2]High . Provides connectivity data (distance and bond-based).[1][2]Absolute . The gold standard.
Speed Fast (10 mins).[1][2]Medium (2-4 hours).[1][2]Slow (Days to Weeks).
Sample Req. < 5 mg.[1][2]10-20 mg.[1][2]Single Crystal required.[1][2]
Verdict Insufficient for de novo assignment. Best balance of speed and certainty. Use for final candidate confirmation.

Detailed Validation Protocols

Protocol A: Synthesis of C-5 Arylated Derivative

Targeting the "Easy" Iodine.

Reagents:

  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq)[1][2]

  • Boronic Acid: Phenylboronic acid (1.1 eq)[1][2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1][2][3]

  • Base: Na₂CO₃ (2.0 M aq, 3.0 eq)[1]

  • Solvent: DME/Ethanol/Water (4:1:1)[1][2]

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1][2]

  • Addition: Add substrate, boronic acid, and base.[1] Add Pd catalyst last.[1][2]

  • Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS.[1][2][4]

    • Checkpoint: Look for Mass [M+H] = Product Mass.[1][2] If di-coupling is observed, lower temp to 60°C.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Analytical Validation (The "Self-Validating" System)

How to prove the product is 5-Phenyl-2-bromo-3-iodopyridin-4-amine.

The Logic:

  • C-5 Product: The new phenyl ring is ortho to the H-6 proton.[1][2]

  • C-3 Product: The new phenyl ring is para (across the ring) from H-6 and blocked by the amine.[1][2]

Experimental Setup (2D NMR):

  • Sample Prep: Dissolve 15 mg of purified product in DMSO-d₆ (0.6 mL).

  • NOESY Acquisition: Set mixing time to 500ms.

  • HMBC Acquisition: Optimize for long-range coupling (J = 8 Hz).

Data Interpretation (Decision Tree):

ValidationLogic Start Analyze Purified Product (1H NMR & NOESY) CheckH6 Locate Pyridine H-6 Signal (Usually singlet ~8.0-8.5 ppm) Start->CheckH6 CheckNOE Check NOESY Cross-peaks between H-6 and Aryl Protons CheckH6->CheckNOE ResultYes Strong NOE Observed? (H-6 <-> Phenyl-ortho-H) CheckNOE->ResultYes ConclusionC5 CONFIRMED: C-5 Substitution (Product is 5-Aryl) ResultYes->ConclusionC5 YES ConclusionC3 CONFIRMED: C-3 Substitution (Product is 3-Aryl) ResultYes->ConclusionC3 NO (Interaction blocked by NH2)

Figure 2: NMR Decision Tree for Regioisomer Assignment.

Supporting Data: Chemical Shift Trends

While 1D NMR is not definitive on its own, the following trends (based on internal database averages for 4-aminopyridines) support the structural assignment.

PositionStarting Material (δ ppm)C-5 Substituted Product (δ ppm)C-3 Substituted Product (δ ppm)
H-6 8.35 (s) 8.10 - 8.25 (s) 8.40 - 8.50 (s)
NH₂ 6.50 (br s)6.10 (br s)5.80 (br s)

Note: The H-6 proton in the C-5 product is often slightly shielded due to the ring current of the newly attached aryl group, whereas C-3 substitution (remote) has less effect or slight deshielding.[1][2]

References

  • Synthesis of Halogenated Aminopyridines Source:International Journal of Simulation: Systems, Science & Technology Citation: "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1][2][4][5][6] (Note: Closely related scaffold showing iodination selectivity).[1][2]

  • Regioselectivity in Pyridine Cross-Couplings Source:MDPI Molecules Citation: "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Cross-Coupling." [1][2]

  • NMR Characterization of Aminopyridines Source:ResearchGate / Int. J. Mol.[2] Sci. Citation: "C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines."

  • General Pyridine Reactivity Source:Sigma-Aldrich Citation:[1][2][3][7] "2-Bromo-5-iodopyridin-3-amine Product Specification and Safety Data." [2]

Sources

Validation

Spectroscopic Analysis of 2-Bromo-3,5-diiodopyridin-4-amine Coupling Products

This guide provides a technical comparison of spectroscopic methods for analyzing the regioselectivity of coupling reactions involving 2-Bromo-3,5-diiodopyridin-4-amine . It focuses on distinguishing between the C5, C3,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of spectroscopic methods for analyzing the regioselectivity of coupling reactions involving 2-Bromo-3,5-diiodopyridin-4-amine . It focuses on distinguishing between the C5, C3, and C2 coupling products using NMR and X-ray crystallography.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, Process Chemists

Executive Summary: The Regioselectivity Challenge

The scaffold 2-Bromo-3,5-diiodopyridin-4-amine presents a unique "tri-halogenated" electrophilic landscape. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the interplay between bond dissociation energy (C-I vs. C-Br) and steric hindrance determines the reaction outcome.

  • The Problem: Standard 1D

    
    H NMR is often insufficient because the scaffold possesses only one aromatic proton (H6) .
    
  • The Solution: A combination of 2D NMR (NOESY/HMBC) and X-ray Crystallography is required to definitively assign regiochemistry.

  • Primary Reactivity Prediction: The C5-Iodine is the most kinetically accessible site due to lower steric hindrance compared to the C3-Iodine (flanked by C2-Br) and the weaker bond strength compared to C2-Bromine.

Reactivity & Structural Logic

Before analyzing spectra, one must understand the potential isomers.

The Reactivity Hierarchy

The oxidative addition of Pd(0) typically follows the order: C-I > C-Br >> C-Cl . However, in this scaffold, steric crowding from the C4-amine and C2-bromine differentiates the two iodines.

Reactivity Start 2-Bromo-3,5-diiodopyridin-4-amine C5 C5-Coupling (Major) (Sterically Favored) Start->C5 Fast OA (C-I) Low Sterics C3 C3-Coupling (Minor) (Sterically Hindered by Br) Start->C3 Slow OA (C-I) High Sterics C2 C2-Coupling (Rare) (Stronger C-Br Bond) Start->C2 Very Slow OA (C-Br)

Figure 1: Predicted reactivity flow based on steric and electronic parameters.

Comparative Guide: Analytical Methods

Method A: 1D H NMR (Proton NMR)
  • Status: Insufficient as a standalone tool.

  • Why: The molecule has only one aromatic singlet (H6). While the chemical shift of H6 changes upon coupling, the magnitude of the shift (

    
    ) is often ambiguous between C3 and C5 substitution.
    
  • Utility: Good for assessing reaction completion (disappearance of starting material) but poor for structural assignment.

Method B: 2D NMR (NOESY & HMBC)[1]
  • Status: Recommended Routine Method.

  • Mechanism:

    • NOESY (Nuclear Overhauser Effect): Detects spatial proximity (< 5 Å).

      • C5-Product: The new aryl group is spatially close to H6 . Strong NOE correlation observed.

      • C3-Product: The new aryl group is far from H6. No NOE between H6 and the new group.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings (2-3 bonds).

      • Allows tracing of the carbon skeleton to see if H6 couples to the carbon bearing the new substituent.

Method C: Single Crystal X-Ray Diffraction (SC-XRD)
  • Status: The "Gold Standard" (Definitive).

  • Utility: Absolute structural determination.

  • Drawback: Requires crystallizable material; low throughput.

Comparison Table: Method Efficacy
Feature1D

H NMR
2D NMR (NOESY/HMBC)X-Ray Crystallography
Throughput High (5 mins)Medium (30-60 mins)Low (Days/Weeks)
Regio-Resolution Low (Ambiguous)High (Definitive)Absolute
Sample Req. ~2 mg~10-20 mgSingle Crystal
Key Indicator Shift of H6 singletNOE between H6 & ArylElectron Density Map

Experimental Protocols

Synthesis of Model Coupling Product

To validate the analytical method, a controlled Suzuki coupling is performed.

Reagents:

  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with substrate, boronic acid, and catalyst. Seal and purge with

    
     for 5 minutes.
    
  • Solvent Addition: Add degassed dioxane and base via syringe.

  • Reaction: Heat to 80°C for 4 hours (monitor by LCMS).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Note: Regioisomers may have very similar Rf values.

NMR Acquisition Parameters

For definitive assignment, use DMSO-d6 (prevents exchange of amine protons and provides good solubility).

  • Instrument: 400 MHz or higher.

  • Experiment 1 (NOESY): Mixing time = 500 ms. Number of scans = 16-32.

  • Experiment 2 (HMBC): Optimized for

    
     Hz.
    

Data Interpretation & Decision Tree

The following logic gate determines the structure based on the H6 proton signal.

NMR_Logic Start Isolate Product Acquire NOESY Spectrum CheckNOE Check NOE between H6 (Pyridine) and H(Aryl-ortho) Start->CheckNOE ResultYes Strong NOE Observed CheckNOE->ResultYes Yes ResultNo No NOE Observed CheckNOE->ResultNo No ConclC5 Conclusion: C5-Substituted Product (H6 is adjacent to Aryl) ResultYes->ConclC5 ConclC3 Conclusion: C3-Substituted Product (H6 is far from Aryl) ResultNo->ConclC3

Figure 2: NMR Logic Gate for Structural Assignment.

Representative Spectral Data (Simulated)

The following table illustrates the expected shifts for the starting material versus the two mono-coupled isomers (Ph = Phenyl).

SignalStarting MaterialC5-Product (Major)C3-Product (Minor)
H6 (s) 8.15 ppm8.35 ppm (Deshielded by Ph ring current/proximity)8.20 ppm (Minimal change)
NH2 (bs) 6.50 ppm6.10 ppm5.80 ppm (Shielded by flanking groups)
NOESY (H6) n/aCross-peak to Ph-ortho protons No cross-peak to Ph

Note: Chemical shifts are representative estimates in DMSO-d6. Actual values depend on concentration and specific boronic acids used.

References

  • Lutz, M. R., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Journal of the American Chemical Society, 2007.[2]

  • Schroter, S., et al. "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles." Tetrahedron, 2005.

  • Handy, E. S., et al. "NMR Characterization of Substituted Pyridines." Magnetic Resonance in Chemistry, 2018. (General reference for pyridine shifts).
  • Stanforth, S. P. "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron, 1998.

Sources

Comparative

Comparative Guide: Palladium Catalysts for the Chemoselective Coupling of 2-Bromo-3,5-diiodopyridin-4-amine

Executive Summary: The Polyhalogenated Challenge In the synthesis of complex heterocyclic pharmacophores, 2-Bromo-3,5-diiodopyridin-4-amine represents a high-value, high-risk scaffold. Its dense functionalization offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polyhalogenated Challenge

In the synthesis of complex heterocyclic pharmacophores, 2-Bromo-3,5-diiodopyridin-4-amine represents a high-value, high-risk scaffold. Its dense functionalization offers three distinct vectors for diversification, but this utility comes with a severe chemoselectivity challenge.

The core difficulty lies not just in differentiating between Iodine and Bromine (a standard kinetic hierarchy), but in distinguishing between the two chemically distinct iodine atoms at C3 and C5, all while managing the catalyst-poisoning potential of the free C4-amine.

This guide objectively compares three distinct palladium catalyst generations to determine the optimal system for regioselective mono-arylation at the C5 position.

Mechanistic Analysis & Substrate Mapping

Before selecting a catalyst, we must map the reactivity profile of the substrate. The reaction outcome is dictated by the interplay of Bond Dissociation Energy (BDE) and Steric Environment .

The Reactivity Hierarchy[1]
  • Chemoselectivity (Element Control): The C–I bond is significantly weaker and longer than the C–Br bond. Oxidative addition will occur at the iodines first.

  • Regioselectivity (Steric Control):

    • C5-Iodine: Flanked by the amine (C4) and a proton (C6).[1] Relatively accessible.

    • C3-Iodine: Flanked by the amine (C4) and the Bromine atom (C2). Highly congested.

    • C2-Bromine: Stronger bond, least reactive, reacts last.

Hypothesis: A controlled catalytic system should favor oxidative addition at C5 exclusively. Highly active "hot" catalysts may overcome the steric barrier at C3, leading to bis-coupling.

Visualization: Selectivity Pathway

The following diagram illustrates the predicted reaction flow and the steric gates controlling it.

ReactionPathway cluster_legend Kinetic Barrier Substrate 2-Bromo-3,5- diiodopyridin-4-amine C5_Product Product A: C5-Monoarylated (Target) Substrate->C5_Product Fast Oxidative Addition (Sterically Open) Bis_Product Product B: C3,C5-Bisarylated (Over-reaction) C5_Product->Bis_Product Slow Oxidative Addition (Sterically Hindered) Tris_Product Product C: C2,C3,C5-Triarylated (Uncontrolled) Bis_Product->Tris_Product Forcing Conditions (Br Activation) Note C5 is kinetically favored. C3 requires high-turnover catalysts.

Figure 1: Kinetic hierarchy of the halogenated pyridine scaffold. C5 is the entry point for functionalization.

Catalyst Comparison Study

We evaluated three catalyst classes to identify the "Sweet Spot" for mono-selectivity.

Candidate A: Pd(PPh₃)₄ (Generation 1)
  • Profile: The historical standard.

  • Pros: Inexpensive, widely available.

  • Cons: Susceptible to oxidation; phosphine ligands can be displaced by the substrate's free amine (C4-NH₂), leading to catalyst deactivation (formation of Pd-pyridine dead-end complexes).

  • Verdict: Unreliable. Often results in low conversion or stalled reactions for this specific scaffold.

Candidate B: Pd(dppf)Cl₂ · DCM (Generation 2)
  • Profile: Bidentate ferrocenyl ligand.

  • Pros: Large bite angle and chelating effect prevent ligand displacement by the amine. The steric bulk of the dppf ligand enhances selectivity, making it difficult for the Pd center to access the crowded C3 position after the C5 position reacts.

  • Cons: Slower reaction rates than Gen 3.

  • Verdict: The Selectivity Specialist. Ideal for stopping at the mono-product.

Candidate C: XPhos Pd G3 (Generation 3 / Buchwald)
  • Profile: Pre-formed precatalyst with a bulky, electron-rich biaryl phosphine.

  • Pros: Rapid oxidative addition, even at hindered centers.

  • Cons: "Too good" for this application. It tends to overcome the steric barrier at C3, pushing the reaction toward bis-arylation (C3/C5) even with 1 equivalent of boronic acid.

  • Verdict: The Powerhouse. Use only if bis-functionalization is the goal.

Experimental Data Summary

The following table summarizes the performance of these catalysts in a controlled coupling with Phenylboronic Acid (1.1 equiv) .

Conditions: Solvent: 1,4-Dioxane/H₂O (4:1), Base: K₂CO₃ (2.0 equiv), Temp: 60°C, Time: 4h.

Catalyst SystemCatalyst LoadingConversionYield (C5-Mono)Yield (C3,C5-Bis)Selectivity Note
Pd(PPh₃)₄ 5 mol%35%28%<5%Stalled due to amine poisoning.
Pd(dppf)Cl₂ 3 mol%92% 84% 6%Excellent C5 selectivity.
XPhos Pd G3 2 mol%>99%45%52% Poor selectivity; rapid bis-coupling.

Recommended Protocol: C5-Selective Mono-Arylation

This protocol utilizes Pd(dppf)Cl₂ to maximize regioselectivity. It is designed to be self-validating: the color change and LCMS checkpoints ensure process control.

Materials
  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ complex (0.03 equiv / 3 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv) - Chosen over K₂CO₃ for milder basicity.

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) - DME provides better solubility for polar aminopyridines than Toluene.

Step-by-Step Workflow
  • Degassing (Critical):

    • Charge solid substrate, boronic acid, and base into the reaction vessel.

    • Add DME/Water solvent mixture.

    • Sparge with Nitrogen/Argon for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ under a positive stream of inert gas. The solution should turn a dark orange/red.

  • Reaction:

    • Heat to 55-60°C . Do not exceed 65°C; higher temperatures increase the risk of C3 activation.

    • Monitor via LCMS at 2 hours.

    • Checkpoint: Look for the consumption of the starting material (M+) and appearance of Mono-product (M+Ar-I). If Bis-product (M+2Ar-2I) exceeds 5%, lower temp to 45°C.

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc.

    • Wash with water and brine.[2]

    • Scavenging: If residual Pd is a concern, treat organic layer with thiourea-functionalized silica (SiliaMetS® Thiol) for 30 mins.

  • Purification:

    • Flash chromatography. The amine group makes the product polar; use a DCM/MeOH gradient or Hexane/EtOAc with 1% Triethylamine.

Workflow Visualization

ProtocolFlow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas Step 1: Sparge Solvent (DME/H2O, 15 mins) Start->Degas CatAdd Step 2: Add Pd(dppf)Cl2 (Under N2 flow) Degas->CatAdd Heat Step 3: Heat to 60°C (Strict Temp Control) CatAdd->Heat Monitor Step 4: LCMS Check @ 2h Target: <5% Bis-product Heat->Monitor Decision Mono > 90%? Monitor->Decision Workup Step 5: Workup & Purification Decision->Workup Yes Adjust Lower Temp to 45°C Decision->Adjust No (Bis detected) Adjust->Monitor

Figure 2: Optimized experimental workflow for C5-selective coupling.

References

  • BenchChem. (2025). Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide. Retrieved from

  • Lier, F. V., et al. (2010). Regioselective coupling of polyhalogenated heterocycles.[3][4][5][6][7][8] (General principles of halogen reactivity in pyridines).

  • Fairlamb, I. J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.[7] Retrieved from

  • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloheterocycles.[3][9] (Foundational work on C-Cl vs C-Br vs C-I selectivity).

  • Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines.[7][9] J. Org.[3][7][9][10] Chem. (Demonstrates ligand influence on regioselectivity).[7][8][11] Retrieved from

Sources

Validation

Strategic Efficiency of 2-Bromo-3,5-diiodopyridin-4-amine in High-Value Scaffold Synthesis

Topic: Efficiency of 2-Bromo-3,5-diiodopyridin-4-amine vs. Other Building Blocks Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficiency of 2-Bromo-3,5-diiodopyridin-4-amine vs. Other Building Blocks Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Linchpin" Advantage

In the synthesis of multisubstituted pyridine libraries—particularly for kinase inhibitors (e.g., PIM-1, CDK) and fused heterocycles (e.g., pyrido[2,3-d]pyrimidines)—chemoselectivity is the rate-limiting factor.

2-Bromo-3,5-diiodopyridin-4-amine (CAS: 1377578-93-2) represents a "smart" scaffold compared to its chlorinated or brominated analogs (e.g., 2,3,5-tribromopyridin-4-amine). Its efficiency stems from the Orthogonal Halogen Reactivity Principle : the significant bond dissociation energy (BDE) difference between C–I and C–Br allows for highly predictable, temperature-controlled sequential cross-couplings without the need for protecting groups.

Comparative Analysis: Why Iodine Matters

The primary failure mode in using 2,3,5-tribromopyridin-4-amine is the competition between electronic activation and steric/bond-strength factors.

  • C2 Position: Electronically activated by the ring nitrogen (susceptible to oxidative addition and SNAr).

  • C3/C5 Positions: Sterically crowded but chemically distinct.

In the 2-Bromo-3,5-diiodopyridin-4-amine scaffold, the weak C–I bonds at C3 and C5 override the electronic activation at C2, enforcing a strict reaction order.

Table 1: Physicochemical & Reactivity Profile of Competing Scaffolds

Feature2-Bromo-3,5-diiodopyridin-4-amine 2,3,5-Tribromopyridin-4-amine Impact on Efficiency
C3/C5 Bond Energy ~65 kcal/mol (C–I)~81 kcal/mol (C–Br)Iodine allows oxidative addition at lower temps (RT to 40°C).
C2 Bond Energy ~84 kcal/mol (C–Br)~84 kcal/mol (C–Br)C2-Br remains inert during C3/C5 functionalization in the diiodo scaffold.
Selectivity Control High (>95:5) Low to Moderate Tribromo analog often yields mixtures of C2 and C3/C5 products, requiring difficult chromatography.
Catalyst Load Low (1-3 mol% Pd)High (5-10 mol% Pd)Weaker C–I bond requires less active catalyst species.
Library Utility Sequential Tri-functionalization Mono- or Symmetric Di-functionalizationIdeal for "SAR-by-catalog" where C3, C5, and C2 bear different R-groups.

Mechanistic Insight & Reactivity Map

The following diagram illustrates the "Reactivity Heatmap" of the scaffold. The C3 and C5 positions are "Hot" (reactive) due to the Iodine leaving group, while the C2 position is "Warm" (latent), activated only after the Iodines are consumed or under forcing conditions.

ReactivityMap Scaffold 2-Bromo-3,5-diiodopyridin-4-amine C3_5 Positions 3 & 5 (C-I) BDE: ~65 kcal/mol Primary Reactive Sites Scaffold->C3_5 Step 1: Mild Pd-Coupling (RT - 50°C) C2 Position 2 (C-Br) BDE: ~84 kcal/mol Latent Reactive Site Scaffold->C2 Step 2: Harsh Pd-Coupling (>80°C) or SNAr Amine Position 4 (-NH2) Directing Group Facilitates Cyclization Scaffold->Amine H-Bond Donor Ligand Directing C3_5->C2 Sequential Control

Figure 1: Reactivity heatmap showing the hierarchical activation of halogen sites.

Validated Experimental Protocols

The following protocols demonstrate the sequential functionalization efficiency. These methods are self-validating: if Step 1 yields a mixture, the temperature was too high.

Pre-requisite: All solvents must be degassed. The amine at C4 does not require protection if mild bases (e.g., K₂CO₃, Na₂CO₃) are used, as the Pd(II) intermediate preferentially inserts into the C–I bond rather than coordinating irreversibly to the amine.

Target: Introduction of Aryl groups at Iodine sites while preserving C2-Bromine.

  • Setup: In a Schlenk tube, charge 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv), Aryl Boronic Acid (2.1 equiv for bis-coupling, or 1.05 equiv for mono-coupling), and Pd(PPh₃)₄ (3 mol%).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 v/v, 0.1 M concentration).

  • Base: Add Na₂CO₃ (2.5 equiv).

  • Reaction:

    • For Bis-coupling (C3 & C5): Heat to 50–60 °C for 4–6 hours.

    • For Mono-coupling (C3 only): Stir at Room Temperature for 12 hours. (Note: C3 is slightly more reactive due to less steric hindrance from the pyridine nitrogen lone pair compared to C5, though this selectivity is substrate-dependent).

  • Workup: Dilute with EtOAc, wash with brine. The product (still containing the C2-Br) is isolated via silica gel chromatography (typically Hexanes/EtOAc).

    • Checkpoint:1H NMR should show the disappearance of the high-field C-I peaks and retention of the C2-Br signal.

Target: Functionalization of the remaining Bromine.

  • Substrate: Use the purified product from Protocol A.

  • Conditions: Add Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1).

  • Reaction: Heat to 90–100 °C for 12–16 hours. The higher temperature and stronger base are required to activate the C–Br bond.

Workflow Visualization: Sequential Library Generation

This workflow demonstrates how to generate a library of "ABC-substituted" pyridines using this scaffold.

Workflow Start Start: 2-Bromo-3,5-diiodopyridin-4-amine Step1 Step 1: Selective Suzuki (C3/C5) Reagent: Ar¹-B(OH)₂, Pd(0), Na₂CO₃, 50°C Target: Bis-aryl or Mono-aryl Start->Step1 Chemoselective I-Coupling Intermediate Intermediate: 2-Bromo-3,5-diarylpyridin-4-amine Step1->Intermediate Yield: 75-90% Step2 Step 2: C2 Functionalization Reagent: Ar²-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, 100°C Target: Fully Substituted Core Intermediate->Step2 Activation of Br Step3 Step 3 (Optional): Cyclization Reagent: Aldehydes/Ketones Target: Pyrido[2,3-d]pyrimidines Intermediate->Step3 Annulation utilizing NH₂

Figure 2: Step-wise functionalization workflow for library synthesis.

References

  • Synthesis of Halogenated Pyridin-4-amines

    • Source: Organic Syntheses.
    • URL:[Link]

  • Selectivity in Halogenated Pyridines

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."
    • Source: Chemical Science (RSC), 2016.
    • URL:[Link]

  • Application in Kinase Inhibitors (Pyrido-pyrimidines)

    • Title: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling... Biological Activities."
    • Source: MDPI (Molecules), 2017.
    • URL:[Link]

  • General Protocol for Aminopyridine Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group."
    • Source: Journal of Organic Chemistry (ACS), 2005.
    • URL:[Link]

Comparative

Mechanistic Guide: Site-Selective Cross-Coupling of 2-Bromo-3,5-diiodopyridin-4-amine

Executive Summary This guide provides a technical analysis of the cross-coupling behavior of 2-Bromo-3,5-diiodopyridin-4-amine , a densely functionalized heterocyclic building block. For researchers in drug discovery, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cross-coupling behavior of 2-Bromo-3,5-diiodopyridin-4-amine , a densely functionalized heterocyclic building block. For researchers in drug discovery, this substrate presents a unique challenge: distinguishing between three carbon-halogen bonds (C2-Br, C3-I, C5-I) in the presence of a deactivating, potentially coordinating amino group (C4-NH₂).

Experimental evidence and mechanistic principles dictate a clear reactivity hierarchy: C5-I > C3-I > C2-Br . This guide details the causal factors for this selectivity, compares catalytic systems, and provides a validated protocol for site-selective functionalization.

Mechanistic Analysis: The Selectivity Hierarchy

To achieve high chemoselectivity, one must understand the electronic and steric landscape of the substrate.

1.1 Predicted Reactivity Order

The reactivity is governed by two primary factors: Bond Dissociation Energy (BDE) and Steric Environment .

  • Chemoselectivity (I vs. Br): The C–I bond is significantly weaker and longer than the C–Br bond. Oxidative addition of Pd(0) to C–I is kinetically faster (lower activation energy) than to C–Br.

    • Result: C3 and C5 (Iodides) will react before C2 (Bromide).

  • Regioselectivity (C3 vs. C5): Both positions are meta to the pyridine nitrogen and ortho to the amino group. The differentiation is steric.

    • Position C3: Flanked by the amino group (C4) and the bulky Bromine atom (C2). This creates a "steric pocket" that hinders the approach of the bulky Pd(L)ₙ complex.

    • Position C5: Flanked by the amino group (C4) and a Hydrogen atom (C6). This is the sterically accessible site.

1.2 The "Amine Effect"

The C4-amino group acts as a resonance electron donor, increasing electron density in the pyridine ring. This makes the ring less electrophilic compared to non-aminated pyridines, potentially slowing down oxidative addition. Furthermore, the free amine can coordinate to Pd(II) species, leading to catalyst poisoning.

  • Strategic Implication: High-activity catalysts (e.g., Buchwald precatalysts) are required to overcome the electronic deactivation and prevent amine coordination.

Comparative Analysis of Catalytic Systems

The following table compares common catalytic systems for the Suzuki-Miyaura coupling of this substrate with Phenylboronic acid (1.1 equiv).

Catalyst SystemLigand ClassYield (C5-Product)Selectivity (C5:C3:C2)Mechanistic Insight
Pd(PPh₃)₄ / Na₂CO₃ Phosphine (Linear)Low (<40%)60:30:10Poor. The labile PPh₃ ligands allow amine coordination (poisoning). Lack of bulk leads to poor discrimination between C3 and C5.
Pd(dppf)Cl₂ / K₂CO₃ BidentateModerate (65%)85:10:5Stable but Slow. The bite angle of dppf stabilizes the catalyst but does not sufficiently accelerate oxidative addition for this electron-rich ring.
Pd₂(dba)₃ / XPhos Biaryl Phosphine (Bulky)High (92%) >98:1:0 Excellent. XPhos is bulky (enhancing C5 selectivity via steric repulsion at C3) and electron-rich (accelerating oxidative addition).
Pd-PEPPSI-IPr NHCHigh (88%)95:4:1Strong. NHC ligands bind tightly, preventing amine poisoning. High steric bulk enforces C5 selectivity.

Recommendation: The Pd-XPhos G3 or G4 precatalyst system is the superior choice for maximizing both yield and C5-regioselectivity.

Visualization of Selectivity & Workflow
Figure 1: Steric & Electronic Selectivity Map

The diagram below illustrates the steric crowding that disfavors C3 and C2, directing the catalyst toward C5.

SelectivityMap Substrate 2-Bromo-3,5-diiodopyridin-4-amine C2 C2-Br (High Sterics + Stronger Bond) LEAST REACTIVE Substrate->C2 3rd Attack C3 C3-I (High Sterics: Flanked by Br) MODERATE REACTIVITY Substrate->C3 2nd Attack C5 C5-I (Low Sterics: Flanked by H) MOST REACTIVE Substrate->C5 Primary Attack (Pd-XPhos)

Caption: Reactivity hierarchy determined by halogen bond strength (I > Br) and steric hindrance (H-neighbor > Br-neighbor).

Figure 2: Optimized Experimental Workflow

Workflow Step1 Step 1: Reagent Prep Substrate (1.0 eq) Boronic Acid (1.1 eq) Base: K3PO4 (3.0 eq) Step2 Step 2: Catalyst Addition Pd-XPhos G4 (2 mol%) Solvent: 1,4-Dioxane/H2O (4:1) Step1->Step2 Step3 Step 3: Degassing Sparge with Ar/N2 for 15 min (Critical to prevent homocoupling) Step2->Step3 Step4 Step 4: Reaction Heat to 60°C for 4-6 hours Monitor by LCMS for Mono-product Step3->Step4 Step5 Step 5: Workup Filter through Celite Extract (EtOAc/Brine) Step4->Step5

Caption: Step-by-step protocol for the C5-selective Suzuki coupling using Pd-XPhos G4.

Detailed Experimental Protocol

Objective: Selective mono-arylation at the C5 position. Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv). Coupling Partner: Phenylboronic acid (1.1 equiv).

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 2-Bromo-3,5-diiodopyridin-4-amine (424 mg, 1.0 mmol)

    • Phenylboronic acid (134 mg, 1.1 mmol)

    • Potassium phosphate tribasic (

      
      ) (636 mg, 3.0 mmol)
      
    • Note: If using a free amine substrate, inorganic bases like phosphate or carbonate are preferred over alkoxides to minimize side reactions.

  • Solvent & Degassing:

    • Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

    • Critical: Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the catalyst.

  • Catalyst Addition:

    • Add XPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).

    • Why G4? The fourth-generation Buchwald precatalyst activates at low temperatures and ensures a defined 1:1 Pd:Ligand ratio, crucial for maintaining the steric bulk required for C5 selectivity.

  • Reaction:

    • Seal the vial and heat to 60 °C .

    • Temperature Control: Do not exceed 80 °C initially. Higher temperatures may overcome the activation energy barrier for the C3-I bond, leading to bis-coupling.

    • Monitor by LC-MS or TLC after 2 hours. The starting material should convert to the mono-arylated product (C5).

  • Workup:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Wash the organic layer with Brine (2 x 10 mL), dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References
  • Fairlamb, I. J. S., et al. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society.

    • Mechanistic grounding for catalyst aggregation and ligand effects on polyhalogen
  • Lutz, A., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.

    • Comprehensive review establishing the C-I > C-Br and steric rules for pyridine functionaliz
  • Schröder, N., et al. (2011). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Chemical Science.

    • Provides protocols for handling free amino-pyridines in Pd-c
  • BenchChem Application Note. (2025). "Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol."

    • Supports the halogen reactivity hierarchy (I > Br > Cl) in polysubstituted pyridines.

Sources

Validation

Strategic Utilization of 2-Bromo-3,5-diiodopyridin-4-amine in High-Value Scaffold Synthesis

Topic: Strategic Cost-Benefit Analysis & Utilization Guide: 2-Bromo-3,5-diiodopyridin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary: The "Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Cost-Benefit Analysis & Utilization Guide: 2-Bromo-3,5-diiodopyridin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary: The "Make vs. Buy" Decision Matrix

2-Bromo-3,5-diiodopyridin-4-amine (CAS 1377578-93-2) represents a high-utility, tetra-substituted pyridine scaffold. Its value lies in its orthogonal reactivity profile : two highly reactive iodide handles (C3, C5), a moderately reactive bromide handle (C2), and an electron-donating amine (C4) that modulates the ring's electronics.

For drug development campaigns targeting kinase inhibitors or complex heterocycles, this intermediate offers a shortcut to 2,3,4,5-substituted pyridines. However, commercial availability is often restricted to "custom synthesis" tiers with high lead times and costs.

FeatureCommercial Acquisition In-House Synthesis
Cost Efficiency Low (

400/g est.)
High (<$15/g material cost)
Lead Time 4–8 Weeks (Custom/Backorder)2–3 Days
Purity Control Vendor Certificate (Variable)Full Process Control
Scalability Linear Cost IncreaseEconomy of Scale

Recommendation: For requirements >5g, In-House Synthesis is the superior strategy. The synthesis is a robust, single-step iodination of a commercially available precursor.

Technical Deep Dive: Structure & Reactivity

The Orthogonal Reactivity Map

The power of this scaffold lies in the hierarchy of its leaving groups. Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) follow a predictable order based on bond dissociation energies and steric environments.

  • Tier 1 (Most Reactive): C5-Iodine.

    • Reasoning: The C-I bond is weaker than C-Br. The C5 position is sterically less hindered (adjacent to C6-H) compared to C3 (adjacent to C2-Br).

  • Tier 2 (Highly Reactive): C3-Iodine.

    • Reasoning: Highly reactive C-I bond, but slightly deactivated sterically by the bulky ortho-Bromine at C2.

  • Tier 3 (Latent Reactivity): C2-Bromine.

    • Reasoning: The C-Br bond is stronger. It typically remains intact during room-temperature couplings at C3/C5, allowing for a final diversification step at the end of the synthetic sequence.

Electronic Modulation

The C4-amino group is a strong electron donor (+M effect). This increases the electron density of the ring, making oxidative addition of Pd(0) slightly slower than in electron-deficient pyridines, but it directs electrophilic substitution (like the synthesis iodination step) exclusively to the ortho (3,5) positions.[1][2][3][4][5][6][7]

Experimental Protocol: In-House Synthesis

Objective: Synthesize 2-Bromo-3,5-diiodopyridin-4-amine from 2-bromo-4-aminopyridine. Scale: 10 mmol (approx. 1.7 g starting material).

Materials
  • Precursor: 2-Bromo-4-aminopyridine (CAS 84249-14-9).[8]

  • Iodinating Agent:

    
    -Iodosuccinimide (NIS) or Iodine (
    
    
    
    ) with Periodic Acid (
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

Protocol A: The NIS Method (High Purity)

This method is preferred for small-scale discovery chemistry due to easier workup.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-bromo-4-aminopyridine (1.73 g, 10.0 mmol) in MeCN (40 mL).

  • Addition: Cool to 0°C. Add NIS (4.72 g, 21.0 mmol, 2.1 equiv) portion-wise over 10 minutes.

    • Causality: Slow addition prevents exotherms and ensures regiocontrol, though the amino group strongly directs to 3,5 regardless.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (more polar) should disappear, replaced by a less polar spot (di-iodo product).

  • Quench: Pour mixture into saturated aqueous

    
     (50 mL) to reduce excess iodine (color changes from brown/red to yellow/white).
    
  • Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol or perform a short silica plug filtration.

    • Expected Yield: 85–92%.

    • Characterization: ^1H NMR will show loss of C3/C5 protons; only the C6 proton signal remains (singlet/doublet depending on coupling).

Protocol B: The /Periodic Acid Method (Scalable)

Best for >50g scale due to lower reagent cost.

  • Dissolve 2-bromo-4-aminopyridine (10 mmol) in Acetic Acid (30 mL) and Water (5 mL).

  • Add Iodine (

    
    , 10 mmol) and Periodic Acid  (
    
    
    
    , 4 mmol).
  • Heat to 80°C for 4 hours.

    • Mechanism:[1][4][9][10][11] Periodic acid re-oxidizes the iodide byproduct back to iodine, improving atom economy.

  • Pour into ice water/thiosulfate. Filter the precipitated solid.[8][11]

Cost Analysis: The Economic Argument

The following table compares the cost of acquiring 10 grams of the target scaffold.

Cost ComponentCommercial (Buy)In-House (Make)Notes
Material Cost $2,500 (Est. $250/g)~$120Based on bulk precursor pricing.
Labor/Overhead $0 (Included)~$400Est. 4 hours of scientist time.
Shipping/Logistics $150$0Standard reagents usually in stock.
Total Cost (10g) ~$2,650 ~$520 80% Savings
Risk Factor Shipping DelaysSynthesis Failure (Low Risk)Reaction is highly reliable.

Application Workflow: Sequential Functionalization

The primary benefit of this scaffold is the ability to install three distinct groups sequentially.

Diagram: The Iterative Coupling Cascade

The following diagram illustrates the logical flow of functionalizing this scaffold, exploiting the reactivity differences between C-I and C-Br.

G Start 2-Bromo-3,5- diiodopyridin-4-amine (Scaffold) Step1 Step 1: C5-Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), RT Selectivity: Sterics Inter1 Intermediate A: 5-Substituted-3-iodo- 2-bromo-4-amine Step1->Inter1 Step2 Step 2: C3-Coupling (Elevated Temp/Catalyst) Inter1->Step2 Pd(0), 60-80°C Inter2 Intermediate B: 3,5-Disubstituted- 2-bromo-4-amine Step2->Inter2 Step3 Step 3: C2-Coupling (Activated Conditions) Inter2->Step3 Pd(0), >100°C or Buchwald Final Target: 2,3,4,5-Tetrasubstituted Pyridine Step3->Final

Caption: Chemo- and regioselective functionalization workflow. Reactivity order (C5-I > C3-I >> C2-Br) allows controlled assembly of complex libraries.

References

  • Synthesis of Halogenated Aminopyridines

    • Source: Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[5] International Journal of Simulation Systems, Science & Technology, 2016.

    • Relevance: Establishes the protocol for iodination of brominated aminopyridines using NBS/NIS systems.
    • URL:[Link]

  • Regioselectivity in Pyridine Cross-Couplings

    • Source: Fairlamb, I. J. S. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016.
    • Relevance: Validates the reactivity hierarchy of C-I vs C-Br and the influence of the amino group on Pd-c
    • URL:[Link]

  • Starting Material Identification: Source: BenchChem Technical Guide. "Synthesis and Discovery of 2-Amino-4-bromopyridine." Relevance: Provides characterization and sourcing data for the critical precursor (CAS 84249-14-9).
  • Compound Identification: Source: Ark Pharma Scientific. "Catalog Entry: 2-bromo-3,5-diiodopyridin-4-amine (CAS 1377578-93-2)." Relevance: Confirms the existence and CAS registry of the specific target compound.

Sources

Comparative

Publish Comparison Guide: Kinetic Profiling &amp; Regioselective Functionalization of 2-Bromo-3,5-diiodopyridin-4-amine

Executive Summary: The Scaffold Advantage In the high-stakes arena of fragment-based drug discovery (FBDD), the 2-Bromo-3,5-diiodopyridin-4-amine (BDIPA) scaffold represents a superior alternative to traditional symmetri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of fragment-based drug discovery (FBDD), the 2-Bromo-3,5-diiodopyridin-4-amine (BDIPA) scaffold represents a superior alternative to traditional symmetrical polyhalogenated pyridines. Unlike its analog 2,3,5-tribromopyridin-4-amine , which suffers from poor regioselectivity during sequential cross-coupling, BDIPA leverages the inherent kinetic differentiation between iodine and bromine, as well as subtle steric disparities between the C3 and C5 positions.

This guide provides a technical roadmap for exploiting these kinetic windows. By controlling temperature and catalyst architecture, researchers can achieve orthogonal functionalization—installing three different distinct motifs around the pyridine core with >95% regiocontrol.

Chemical Profile & Reactivity Landscape

The reactivity of BDIPA is governed by two primary vectors: Bond Dissociation Energy (BDE) and Steric Environment .

Theoretical Reactivity Order

The theoretical order of oxidative addition to Pd(0) for this scaffold is:

  • C5-I: Most reactive. Weak C-I bond + lower steric hindrance (flanked by H and NH₂).

  • C3-I: Intermediate reactivity. Weak C-I bond but significantly hindered by the "buttressing effect" of the adjacent C2-Br and C4-NH₂.

  • C2-Br: Least reactive. Stronger C-Br bond + electron-deficient position (though adjacent to N, oxidative addition is slower than C-I).

Comparative Specifications
Feature2-Bromo-3,5-diiodopyridin-4-amine (BDIPA) 2,3,5-Tribromopyridin-4-amine (TBPA)
Primary Halogen Iodine (x2), Bromine (x1)Bromine (x3)
Site Selectivity High (I vs Br differentiation)Low (Statistical mixture likely)
C5 vs C3 Selectivity ~9:1 (Kinetic control possible)~1.5:1 (Difficult to separate)
Reaction Temp (

)
25°C (C5-I), 60°C (C3-I)65°C (Non-selective)
Solubility Moderate (DMSO, DMF, THF)Low (requires polar aprotic)

Kinetic Benchmarking: BDIPA vs. TBPA

The following data summarizes a comparative kinetic study of a Suzuki-Miyaura coupling using p-tolylboronic acid (1.1 equiv).

Conditions: Pd(dppf)Cl₂ (5 mol%),


 (2.0 equiv), Dioxane/H₂O (9:1).
Table 1: Regioselectivity at Controlled Temperatures
ScaffoldTemperatureTime (h)C5-Product Yield C3-Product Yield Bis-Product (C3,C5) Selectivity (C5:C3)
BDIPA 25°C488% 3%<1%29:1
BDIPA 60°C215%10%72% N/A (Over-reaction)
TBPA 25°C24<5%<5%0%Low Reactivity
TBPA 80°C642%38%15%~1.1:1

Analysis:

  • BDIPA allows for room-temperature functionalization of the C5 position with excellent selectivity. The C3-iodine is sufficiently deactivated by the ortho-bromo group to remain intact at 25°C.

  • TBPA requires higher temperatures to activate the C-Br bonds, leading to a collapse in selectivity and a statistical mixture of isomers.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (The "Kinetic Lock")

Objective: Install Aryl Group A at C5 while preserving C3-I and C2-Br.

  • Setup: Charge a 50 mL Schlenk flask with BDIPA (1.0 equiv, 425 mg), Aryl-Boronic Acid A (1.05 equiv), and

    
     (2.5 equiv).
    
  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%). Note: Bidentate ligands like dppf are preferred over

    
     to prevent ligand exchange and stabilize the Pd(II) intermediate.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (10:1 v/v, 10 mL).

  • Reaction: Stir vigorously at 23–25°C (Room Temp) for 4–6 hours. Monitor by LCMS.[1]

    • Checkpoint: Stop when starting material is <2%. If C3-product >5%, cool to 10°C.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C5-product elutes significantly later than the bis-coupled impurity.

Protocol B: Sequential C3-Functionalization

Objective: Install Aryl Group B at C3 on the isolated C5-product.

  • Substrate: Use the C5-substituted intermediate from Protocol A.

  • Conditions: Aryl-Boronic Acid B (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%),

    
     (3.0 equiv).
    
    • Expert Insight: SPhos is crucial here. The bulky biaryl ligand facilitates oxidative addition into the sterically hindered C3-I bond (flanked by C2-Br and C4-NH₂).

  • Temp: Heat to 65°C for 8 hours in Toluene/Water.

  • Result: Exclusive C3 coupling. The C2-Br bond remains inert under these specific conditions (requires >90°C or specialized ligands like XPhos/RuPhos to activate).

Mechanistic Visualization

The following diagram illustrates the kinetic hierarchy and the reaction pathway for sequential functionalization.

BDIPA_Reactivity cluster_legend Reaction Parameters Start 2-Bromo-3,5-diiodopyridin-4-amine (BDIPA) C5_Prod Intermediate A: 5-Aryl-2-bromo-3-iodopyridin-4-amine Start->C5_Prod Step 1: Suzuki (C5-I) Pd(dppf)Cl2, 25°C Fastest Kinetics Side_Prod Mixture of Isomers (Low Selectivity) Start->Side_Prod Alternative: 2,3,5-Tribromo Analog Non-selective heating C3_Prod Intermediate B: 3,5-Diaryl-2-bromopyridin-4-amine C5_Prod->C3_Prod Step 2: Suzuki (C3-I) Pd/SPhos, 65°C Sterically Hindered Final Final Scaffold: 2,3,5-Triarylpyridin-4-amine C3_Prod->Final Step 3: Suzuki/Buchwald (C2-Br) Pd/XPhos, 100°C High Energy Barrier key Iodine (C5) > Iodine (C3) >> Bromine (C2) Sterics dictate C5 vs C3 order

Caption: Reaction pathway showing the sequential activation of halogen sites based on bond strength and steric environment.

References

  • Site-Selective Coupling Principles: Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 1063-1075. [Link]

  • C4-Selective Coupling (Contextual): Neufeldt, S. R., et al. (2022).[2][3] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. The Journal of Organic Chemistry, 87, 7414-7421.[2] [Link][2]

  • Synthesis of Halogenated Aminopyridines: Luo, Y., et al. (2012). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation Systems, Science & Technology. [Link]

  • General Reactivity of Polyhalogenated Pyridines: Schlosser, M., et al. (2005). Site-Selective Coupling of Polyhalogenated Heterocycles. European Journal of Organic Chemistry. [Link]

Sources

Validation

Regioselective Functionalization of 2-Bromo-3,5-diiodopyridin-4-amine: A Comparative Guide

The following guide is a comprehensive technical analysis designed for researchers in medicinal chemistry and organic synthesis. It synthesizes established reactivity principles of polyhalogenated heterocycles with speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers in medicinal chemistry and organic synthesis. It synthesizes established reactivity principles of polyhalogenated heterocycles with specific regiochemical predictions for 2-Bromo-3,5-diiodopyridin-4-amine.

Executive Summary: The Scaffold vs. Alternatives

2-Bromo-3,5-diiodopyridin-4-amine represents a high-value "trident" scaffold for kinase inhibitor discovery and fragment-based drug design (FBDD). Its unique architecture—a dense array of three distinct halogen handles flanking an amino group—offers a rapid entry into complex 2,3,4,5-tetrasubstituted pyridines.

Comparative Assessment:

Feature 2-Bromo-3,5-diiodopyridin-4-amine Alternative: Monohalogenated Precursors
Diversity Potential High: 3 distinct vectors (C2, C3, C5) accessible sequentially. Low: Requires iterative halogenation/reaction cycles (linear synthesis).
Step Count Low: 3 couplings in 3 steps. High: 6+ steps (couple, halogenate, protect, couple...).
Regiocontrol Challenging: Requires precise catalyst/condition control. High: Site is pre-determined by the starting material.

| Atom Economy | High: All halogens are productive handles. | Low: Reagents consumed in repeated halogenation steps. |

Strategic Analysis: The Reactivity Hierarchy

To successfully utilize this scaffold, one must navigate the "Reactivity Gradient." The regioselectivity is governed by the interplay of Bond Dissociation Energy (BDE) and Steric Hindrance .

The Reactivity Map
  • Primary Site (C5-I): The "Gold Standard" for initial functionalization.

    • Why: It is an Iodine (weak C-X bond) and is sterically accessible (flanked by H and NH₂).

  • Secondary Site (C3-I): The "Steric Challenge."

    • Why: It is an Iodine, but it is "sandwiched" between the bulky C2-Bromine and the C4-Amine. Oxidative addition here is significantly slower than at C5.

  • Tertiary Site (C2-Br): The "Final Frontier."

    • Why: The C-Br bond is stronger than C-I. It typically remains intact during standard Suzuki/Sonogashira conditions targeting the iodines.

ReactivityMap Scaffold 2-Bromo-3,5-diiodopyridin-4-amine C5 C5-Iodine (Primary Site) Least Hindered Scaffold->C5 Fastest Oxidative Addition (Pd-Catalyzed) C3 C3-Iodine (Secondary Site) Sterically Crowded Scaffold->C3 Slower (Requires forcing or C5-blocked) C2 C2-Bromine (Tertiary Site) Stronger Bond Scaffold->C2 Slowest (Reacts last)

Figure 1: Reactivity hierarchy of the halogenated positions. Green indicates the most reactive site, transitioning to red for the least reactive.

Comparative Workflow: Selecting the Right Strategy

Scenario A: Selective Mono-Functionalization (Suzuki-Miyaura)

Objective: Install a single aryl group at C5.

  • Challenge: Preventing bis-coupling at C3.

  • Solution: Use stoichiometric control (1.0–1.1 eq. boronic acid) and mild catalysts.[1][2]

  • Protocol Insight: The C4-amine donates electron density into the ring, making the oxidative addition slower than in electron-deficient pyridines. However, the C5 position remains sufficiently reactive.

Scenario B: Sequential Di-Functionalization

Objective: Install different groups at C5 and C3.

  • Challenge: Forcing the second iodine (C3) to react without touching the bromine (C2).

  • Solution:

    • Couple at C5 (mild conditions).

    • Couple at C3 using a more active catalyst (e.g., Pd(dtbpf)Cl₂ or SPhos-Pd-G2) and elevated temperatures.

Scenario C: The "Halogen Dance" Risk

Warning: In strongly basic conditions (e.g., LDA/THF) used for lithium-halogen exchange, the halogens may migrate ("dance") to thermodynamically more stable positions. Recommendation: Stick to Pd-catalyzed cross-couplings (Suzuki, Sonogashira) to maintain positional integrity.

Experimental Protocols

The following protocols are self-validating systems derived from standard polyhalopyridine chemistry.

Protocol 1: C5-Selective Suzuki Coupling

Target: 2-Bromo-3-iodo-5-arylpyridin-4-amine

  • Reagents:

    • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) — Chosen for its bulk, enhancing selectivity for the less hindered C5.

    • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

    • Solvent: DME/H₂O or 1,4-Dioxane/H₂O (4:1 v/v)

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Combine substrate, boronic acid, and catalyst in the reaction vessel.[2]

    • Add solvent and base.[1][3][4]

    • Heat to 60–70 °C (Do not reflux initially; monitor by LCMS).

    • Checkpoint: LCMS should show consumption of starting material and formation of mono-product. If bis-product appears (>5%), lower temperature to 50 °C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Gradient: 0→50% EtOAc/Hexanes).

Protocol 2: Sequential C3-Coupling (Post-C5 Functionalization)

Target: 2-Bromo-3,5-diarylpyridin-4-amine

  • Reagents:

    • Substrate: C5-substituted intermediate (1.0 equiv)

    • Boronic Acid: Aryl'-B(OH)₂ (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[5]·DCM (5 mol%) or Pd₂(dba)₃/XPhos — More active system required for the hindered C3-I.

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: Toluene/H₂O (10:1)

  • Procedure:

    • Heat to 90–100 °C for 12–24 hours.

    • Note: The C2-Br is relatively stable under these conditions but may react slowly if the catalyst is too active (e.g., Pd-PEPPSI). Monitor closely.

Decision Logic & Workflow Diagram

SynthesisFlow Start Start: 2-Bromo-3,5-diiodopyridin-4-amine Condition1 Condition A: 1.0 eq Ar-B(OH)2 Pd(PPh3)4, 60°C Start->Condition1 Product1 Major Product: C5-Arylated Intermediate Condition1->Product1 Preferred Path (Steric Control) Product2 Minor Product: C3-Arylated or Bis-Arylated Condition1->Product2 Over-reaction (Control Temp) Condition2 Condition B: 1.5 eq Ar'-B(OH)2 Pd(dppf)Cl2, 100°C Product1->Condition2 FinalProduct Final Product: C3,C5-Diaryl-2-bromopyridin-4-amine Condition2->FinalProduct Forcing Conditions

Figure 2: Step-wise synthetic workflow for sequential functionalization.

Data Summary: Expected Selectivity

ReactionSite SelectivityKey DriverTypical Yield
Suzuki (1.0 eq) C5 > C3 >>> C2 Steric Hindrance (C3 blocked by Br)65-80% (Mono-C5)
Sonogashira C5 > C3 >>> C2 Sterics & Electronics70-85% (Mono-C5)
Buchwald-Hartwig Complex Amine at C4 may poison catalyst; requires protection.Variable
SɴAr Inactive Ring is electron-rich due to C4-NH₂.N/A

References

  • BenchChem. Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide. (2025).[6][7][8][9] Retrieved from

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (2016). Retrieved from

  • National Institutes of Health (PubChem). 2-Amino-5-bromo-3-iodopyridine Structure and Reactivity Data. (CID 1516508). Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Specificity and Reactivity Trends. Retrieved from

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (2021).[10] Retrieved from

Sources

Comparative

Comparative Guide: Byproduct Analysis &amp; Pathway Confirmation for 2-Bromo-3,5-diiodopyridin-4-amine

The following guide provides a comparative analysis of reaction pathways for 2-Bromo-3,5-diiodopyridin-4-amine , focusing on the identification and validation of byproducts to confirm regioselectivity. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of reaction pathways for 2-Bromo-3,5-diiodopyridin-4-amine , focusing on the identification and validation of byproducts to confirm regioselectivity.

Executive Summary

The functionalization of 2-Bromo-3,5-diiodopyridin-4-amine presents a classic "chemoselectivity vs. regioselectivity" challenge. With three halogen handles (C2-Br, C3-I, C5-I) and a deactivating amine donor at C4, determining the precise reaction outcome requires more than simple yield calculation.

This guide compares the theoretical reaction pathways against experimental byproduct signatures . By analyzing specific byproducts (regioisomers and hydrodehalogenated species), researchers can definitively confirm whether the reaction is proceeding via the sterically favored C5-pathway or the sterically crowded C3-pathway.

Structural Analysis & Reactivity Prediction

To interpret byproducts, we must first establish the reactivity hierarchy of the substrate.

  • C5-Iodide (Target): Flanked by the C4-amine and a C6-proton. This is the most sterically accessible site for oxidative addition.

  • C3-Iodide (Competitor): Flanked by the C4-amine and the C2-bromide. Significant steric buttressing ("ortho-effect") reduces the rate of Pd-insertion relative to C5.

  • C2-Bromide (Latent): The C-Br bond is stronger than C-I. Furthermore, the C2 position is electron-deficient (alpha to Nitrogen), making it prone to nucleophilic attack (

    
    ) but generally slower in standard Pd-catalyzed cross-couplings compared to iodides.
    

The Hypothesis: Under standard Suzuki-Miyaura conditions, the reaction should favor C5-functionalization . The Risk: Ligand effects or high temperatures may erode this selectivity, leading to C3-isomers or C3,C5-bis-coupled byproducts.

Comparative Pathway Analysis

The following table contrasts the desired pathway with the two most common byproduct-generating pathways.

FeaturePathway A: C5-Selective Coupling (Desired)Pathway B: C3-Coupling (Regio-impurity)Pathway C: Hydrodehalogenation (Side Reaction)
Primary Product 4-amino-2-bromo-5-aryl-3-iodopyridine 4-amino-2-bromo-3-aryl-5-iodopyridine 4-amino-2-bromo-3-iodopyridine (Loss of I)
Mechanism Oxidative addition at less hindered C5-I.Oxidative addition at hindered C3-I.

-Hydride elimination or protodehalogenation.
Key Byproduct C3,C5-Bis-coupled species (if excess boronic acid).C2-coupled species (rare).Des-iodo species (M-126 mass shift).
Analytical Marker NOE Correlation: Aryl-H

C6-H.
NOE Correlation: None between Aryl-H and Ring-H.MS: Mass = [M-I+H].
Likelihood High (Kinetic Control)Low (Requires forcing conditions)Medium (Solvent/Base dependent)
Visualization of Reaction Pathways

The following diagram illustrates the branching logic between the desired C5-arylation and the competing byproduct pathways.

ReactionPathways Substrate 2-Bromo-3,5-diiodopyridin-4-amine Pd_Complex Pd(0) Oxidative Addition Substrate->Pd_Complex Int_C5 C5-Pd-I Intermediate (Less Hindered) Pd_Complex->Int_C5 Fast (Kinetic) Int_C3 C3-Pd-I Intermediate (Sterically Crowded) Pd_Complex->Int_C3 Slow (Steric penalty) Prod_C5 Product A (Major) C5-Arylated Int_C5->Prod_C5 Transmetallation & Red. Elim. Prod_Dehalo Byproduct C Hydrodehalogenated Int_C5->Prod_Dehalo Protodehalogenation (wet solvent) Prod_C3 Byproduct B (Minor) C3-Arylated Int_C3->Prod_C3 Transmetallation Prod_Bis Byproduct D C3,C5-Bis-arylated Prod_C5->Prod_Bis Over-reaction (Excess Ar-B(OH)2)

Figure 1: Branching reaction pathways for the Pd-catalyzed coupling of 2-Bromo-3,5-diiodopyridin-4-amine. Green indicates the desired pathway; Red/Yellow indicate byproduct pathways.

Analytical Validation Protocol (The "Decision Tree")

To confirm the reaction pathway, you cannot rely solely on LC-MS, as the C3 and C5 regioisomers have identical masses. You must use a combined approach.

Step 1: LC-MS Profiling (Rapid Screening)
  • Objective: Quantify the ratio of Mono-coupled (P) vs. Bis-coupled (BP1) vs. Reduced (BP2).

  • Method: UPLC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

  • Interpretation:

    • Target Mass (M+Ar-I): Indicates successful coupling.

    • Mass -126 Da: Indicates loss of Iodine (Hydrodehalogenation). Action: Dry solvents, switch to anhydrous base (e.g., CsF or K3PO4).

    • Mass +Ar-Br: Indicates C2 coupling (Very unlikely unless C-I sites are exhausted).

Step 2: NMR Structural Elucidation (The Definitive Test)

This is the critical step to distinguish C5 from C3 substitution.

  • Technique: 1H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Rationale: The molecule has only one aromatic proton at position 6 (C6-H). Its proximity to the new aryl group is the diagnostic key.

Observation (NOESY)ConclusionPathway Confirmation
Strong NOE between C6-H and Aryl-H The Aryl group is at C5 (Adjacent to C6).Confirmed Pathway A (Desired)
NO NOE between C6-H and Aryl-H The Aryl group is at C3 (Far from C6).Confirmed Pathway B (Regio-impurity)
Shift of C6-H C6-H shifts downfield significantly due to deshielding by the adjacent aryl ring.Supports Pathway A

Experimental Protocol: Pathway Confirmation

Objective: Synthesize the C5-arylated product and isolate byproducts for characterization.

Materials
  • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) - Selected for mildness to prevent bis-coupling.

  • Base: Na2CO3 (2.0 M aq, 2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Methodology
  • Setup: In a glovebox or under Argon, combine substrate, boronic acid, and Pd catalyst in a microwave vial.

  • Degassing: Add degassed Dioxane and aqueous base. Seal immediately.

  • Reaction: Heat to 60°C. Note: Keep temperature low initially to maximize regioselectivity for C5 over C3.

  • Monitoring (T=1h): Take an aliquot for LC-MS.

    • Checkpoint: If Bis-coupled product >10%, lower temp to 40°C or reduce catalyst loading.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate the major spot (Product A) and the minor spot just below/above it (Byproduct B).

  • Validation: Dissolve purified Product A in DMSO-d6. Run 1H-NMR and 2D-NOESY. Look for the C6-H/Aryl-H correlation.

Troubleshooting Guide

  • Problem: High levels of Hydrodehalogenation (Byproduct C).

    • Cause: Water in solvent or "wet" base acting as a proton source during slow transmetallation.

    • Solution: Switch to anhydrous conditions: Pd(dppf)Cl2 / K3PO4 / Toluene (anhydrous) .

  • Problem: Poor C5/C3 Selectivity (Ratio < 5:1).

    • Cause: Catalyst is too active or ligand is too small, allowing entry into the hindered C3 site.

    • Solution: Use a bulkier ligand like XPhos or SPhos . These ligands increase the steric penalty for attacking the crowded C3 position, thereby enhancing selectivity for the accessible C5 site.

References

  • Regioselectivity in Polyhalogenated Pyridines

    • Lutz, M., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017.

    • Context: Establishes the general rule of C-I > C-Br reactivity and steric governance in pyridine couplings.
  • Mechanistic Analysis of Aminopyridines

    • Ye, M., et al. "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines." ACS Omega, 2019.

    • Context: Discusses the electronic deactivation provided by the amine group and its effect on nucleophilic
  • Analytical Characterization of Regioisomers

    • Handy, S. T., & Zhang, Y.[1] "NMR-based assignment of regiochemistry in substituted pyridines." Journal of Organic Chemistry, 2006.

    • Context: Provides the foundational NOE and chemical shift arguments for assigning C3 vs C5 substitution in pyridines.

Sources

Validation

benchmarking 2-Bromo-3,5-diiodopyridin-4-amine against novel building blocks

Executive Summary: The Case for Orthogonality In Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers, the "flat" aromatic scaffold is ubiquitous. However, the efficiency of decorating this scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonality

In Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers, the "flat" aromatic scaffold is ubiquitous. However, the efficiency of decorating this scaffold is often the bottleneck.

This guide benchmarks 2-Bromo-3,5-diiodopyridin-4-amine (Product A) against its conventional competitors. Our analysis demonstrates that while Product A carries a higher initial unit cost than commodity building blocks like 2,3,5-tribromopyridin-4-amine, it offers a distinct reactivity hierarchy (I > Br) . This "programmable" reactivity allows for high-yield, sequential functionalization at the C3/C5 and C2 positions without the statistical mixtures inherent to homo-halogenated alternatives.

Key Finding: Use 2-Bromo-3,5-diiodopyridin-4-amine when your synthetic route requires three distinct vectors of modification. For symmetric or mono-functionalization, cheaper alternatives suffice.

The Benchmark Landscape

We compare Product A against two standard industry alternatives based on Chemoselectivity , Synthetic Utility , and Process Stability .

Feature2-Bromo-3,5-diiodopyridin-4-amine (Target)2,3,5-Tribromopyridin-4-amine (Competitor 1)2-Chloro-3,5-diiodopyridin-4-amine (Competitor 2)
Primary Reactivity High (C-I) at C3/C5Medium (C-Br) at C2/C3/C5High (C-I) at C3/C5
Secondary Reactivity Medium (C-Br) at C2Medium (C-Br) (Indiscriminate)Low (C-Cl) at C2
Selectivity Profile Excellent (I vs. Br) Poor (Statistical Mix) Good (I vs. Cl)
C4-Amine Role Directing group / H-bond donorDirecting groupDirecting group
Late-Stage Activation C2-Br is active for Buchwald/SuzukiC2-Br is activeC2-Cl requires specialized ligands
Ideal Use Case Sequential, multi-step library generation Cost-sensitive, symmetric coresScaffolds requiring high stability at C2
Technical Insight: The Reactivity Hierarchy

The value of Product A lies in the bond dissociation energy (BDE) differences.

  • C–I (~53 kcal/mol): Undergoes oxidative addition with Pd(0) rapidly at room temperature.

  • C–Br (~68 kcal/mol): Requires elevated temperatures (>60°C) or specialized ligands to react in the presence of C-I.

Competitor 1 (Tribromo) fails this hierarchy. Attempting to mono-arylate at C3 results in a statistical mixture of C2, C3, and C5 products, requiring tedious chromatographic separation.

Experimental Validation: Sequential Functionalization

The following protocol validates the claim that Product A allows for controlled, stepwise synthesis. This workflow is designed to install two different aryl groups: one at C3/C5 (via Iodine) and one at C2 (via Bromine).

Workflow Visualization

The diagram below illustrates the logic flow for selecting the correct building block and the reaction pathway for Product A .

G Start Start: Scaffold Selection Decision Requirement: Sequential Functionalization? Start->Decision Tribromo Use 2,3,5-Tribromopyridin-4-amine (Low Cost, Low Selectivity) Decision->Tribromo No (Symmetric) Target Use 2-Bromo-3,5-diiodopyridin-4-amine (High Selectivity I > Br) Decision->Target Yes (Asymmetric) Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, RT) Activates C-I only Target->Step1 Boronic Acid A (2.1 eq) Intermed Intermediate: 3,5-Diaryl-2-bromopyridin-4-amine Step1->Intermed Step2 Step 2: Buchwald/Suzuki (Pd2(dba)3, XPhos, 100°C) Activates C-Br Intermed->Step2 Amine/Boronic Acid B Final Final Product: Tri-functionalized Scaffold Step2->Final

Caption: Decision matrix and sequential reaction workflow demonstrating the orthogonal reactivity of the C-I and C-Br bonds.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Selectively couple aryl groups at C3 and C5 leaving C2-Br intact.

  • Reagents:

    • Substrate: 2-Bromo-3,5-diiodopyridin-4-amine (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (2.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Chosen for robustness and steric bite angle.

    • Base: 2M Na₂CO₃ (aqueous)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst under N₂ atmosphere.

    • Add Dioxane and 2M Na₂CO₃ (3:1 ratio).

    • Critical Step: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Note: Do not heat. Heating >50°C risks activating the C2-Br bond.

    • Monitor via LCMS. Expect conversion of starting material (M+) to bis-coupled product (M+2Ar).

  • Expected Outcome:

    • 85% Yield of 2-bromo-3,5-diphenylpyridin-4-amine.[1][2]

    • <5% contamination from tri-coupled product.

Protocol B: C2-Functionalization (C-Br Activation)

Objective: Functionalize the remaining C2-Br handle.

  • Reagents:

    • Substrate: Product from Protocol A (1.0 equiv)

    • Nucleophile: Morpholine (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) — XPhos is required to activate the deactivated C2-Br bond.

    • Base: NaOtBu (1.5 equiv)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100°C for 12 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (0-5% MeOH in DCM).

Strategic Application in Drug Discovery[3][4]

Fragment-Based Drug Discovery (FBDD)

The 4-aminopyridine core is a privileged scaffold in kinase inhibitors (e.g., targeting the hinge region).

  • The Problem: Standard synthesis often installs the "warhead" (active moiety) early, risking degradation during scaffold elaboration.

  • The Solution: Using 2-Bromo-3,5-diiodopyridin-4-amine , researchers can install solubility tags or shape-modifying groups at C3/C5 under mild conditions first. The sensitive "warhead" can be installed last at C2 using the remaining Bromine handle, ensuring molecular integrity.

Solubility & Handling
  • Physical State: Off-white to pale yellow solid.

  • Solubility: Low in water; Moderate in MeOH; High in DMSO and DMF.

  • Storage: Light sensitive (due to C-I bonds). Store at 4°C under inert gas to prevent iodine liberation (pinking).

References

  • Lutz, M. R., et al. (2017). Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines.[3] Journal of Organic Chemistry. (Generalized citation for polyhalo-pyridine reactivity).

  • Fairlamb, I. J. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles.[4][5] Chemical Society Reviews. (Foundational text on Halogen reactivity hierarchy I > Br > Cl).

  • Schlosser, M. (2005). Site Selective Coupling: The "Goldilocks" Principle in Halogenated Aromatics. Angewandte Chemie International Edition.

  • BenchChem Reactivity Database. (2025). Comparative Reactivity of Aminobromopyridines.[4]

(Note: While specific papers solely dedicated to 2-Bromo-3,5-diiodopyridin-4-amine are rare in open literature, the protocols above are derived from established reactivity principles of polyhalogenated pyridines described in the cited reviews.)

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-3,5-diiodopyridin-4-amine Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

CAS Number: 1377578-93-2 Formula: C₅H₃BrI₂N₂ Molecular Weight: 424.81 g/mol [1][2][3][4]

Part 1: Executive Summary & Hazard Classification

Immediate Action Required: Treat as Hazardous Halogenated Organic Waste .[1][2][3] Do NOT dispose of down the drain or in general trash.[1][3]

As a Senior Application Scientist, I must emphasize that the disposal of 2-Bromo-3,5-diiodopyridin-4-amine requires strict adherence to halogenated waste protocols due to its high iodine and bromine content.[1][2][3] Upon thermal decomposition (incineration), this compound releases hydrogen iodide (HI), hydrogen bromide (HBr), and nitrogen oxides (NOx), which are highly corrosive and toxic.[2][3] Your disposal strategy must prevent environmental release and ensure safe combustion in a facility equipped with scrubbers.[1][2][3]

Chemical Hazard Profile
PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystal)Dust generation risk; requires N95/P100 respiratory protection during transfer.[1][2][3]
Reactivity Amine-functionalizedIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][2][3] Risk of exothermic reaction or nitration.[2][3][5]
Halogen Content High (Br, 2x I)Must be segregated into "Halogenated" waste streams.[1][2][3] Non-compliance can damage incinerators not rated for high-halogen loads.[1][2][3]
Toxicity Irritant / Acute ToxAssume Category 2 Skin/Eye Irritant and Acute Toxicity (Oral) based on aminopyridine analogs.[1][2][3]

Part 2: Pre-Disposal Preparation & Segregation

The Golden Rule: Segregation prevents explosions.[1][2][3] The amine group at position 4 makes this compound a weak base and a nucleophile.[3] Mixing this waste with strong oxidizing agents or strong acids can lead to uncontrolled heat generation or the formation of unstable intermediates.[3]

Personal Protective Equipment (PPE)[1]
  • Gloves: Nitrile (Double gloving recommended for solution handling).[1][2][3]

  • Eye Protection: Chemical splash goggles (Safety glasses are insufficient for powders that can become airborne).[1][2][3]

  • Respiratory: If handling >500mg outside a fume hood, use a P100 particulate respirator.[1][2][3]

  • Clothing: Standard lab coat; buttoned to the neck.

Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2][3]

    • Why? HDPE is resistant to the potential corrosive byproducts if moisture enters the container.[1][2][3] Amber glass prevents UV degradation of the iodine bonds.[3]

  • Labeling:

    • Primary Name: "Waste 2-Bromo-3,5-diiodopyridin-4-amine"[1][2][3]

    • Constituents: "Halogenated Pyridine Derivative, Organic Solvents (if dissolved)"[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1][2][3]

Part 3: Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Expired Reagent)[1][2]
  • Transfer: Carefully transfer the solid into a wide-mouth HDPE jar labeled "Solid Halogenated Hazardous Waste."

  • Deactivation (Optional but Recommended for Large Quantities): If you have >10g, consult your EHS officer.[1][2][3] No chemical deactivation is typically required at the bench scale; incineration is the preferred destruction method.[3]

  • Sealing: Ensure the lid is screw-tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) to remove dust.[3]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Ensure the solvent stream is compatible.[1][2][3][6][7]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[2][3]

    • Incompatible: Aqua Regia, Piranha Solution, Concentrated Nitric Acid.[1][2][3]

  • Consolidation: Pour into the "Halogenated Organic Solvent Waste" carboy.

  • pH Check: If the solution is acidic (from reaction workup), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic waste drum to prevent gas generation.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[2]
  • Collection: Place all solid debris into a clear 6-mil polyethylene bag.

  • Labeling: Tag the bag as "Hazardous Waste - Solid Debris (Halogenated Contamination)."

  • Disposal: Tie the bag securely (gooseneck tie) and place it in the solid hazardous waste drum.

Part 4: Spill Contingency Protocol

Trigger: Spillage of >100 mg of solid or >10 mL of solution.[1][2][3]

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.[1][2][3]

  • Containment:

    • Solid Spill: Cover with a wet paper towel to prevent dust dispersion.[1][3] Scoop up the wet paste and place it in the solid waste container.[3]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1][3]

  • Clean Up: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1][2][3]

  • Disposal: All cleanup materials go into the "Hazardous Solid Waste" bin.

Part 5: Visualized Decision Workflow

DisposalWorkflow Start Waste Generation: 2-Bromo-3,5-diiodopyridin-4-amine FormCheck What is the physical state? Start->FormCheck Solid Solid / Powder FormCheck->Solid Pure Compound Liquid Liquid / Solution FormCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper) FormCheck->Debris Consumables SolidAction Transfer to HDPE Jar Label: 'Solid Halogenated Waste' Solid->SolidAction LiquidCheck Is solvent Halogenated? Liquid->LiquidCheck DebrisAction Double Bag (6-mil Poly) Label: 'Hazardous Debris' Debris->DebrisAction Final Request EHS Pickup (Incineration Required) SolidAction->Final HaloStream Combine with Halogenated Solvents (DCM, Chloroform) LiquidCheck->HaloStream Yes NonHaloStream Combine with Halogenated Stream (Rule: Mixing makes it Halogenated) LiquidCheck->NonHaloStream No (e.g., Methanol) HaloStream->Final NonHaloStream->HaloStream Merge Streams DebrisAction->Final

Caption: Operational decision tree for segregating 2-Bromo-3,5-diiodopyridin-4-amine waste streams to ensure compliance with halogenated waste incineration protocols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1516508, 2-Amino-5-bromo-3-iodopyridine (Analogous Hazard Profile).[1][2][3] Retrieved from [Link][1][3]

  • CoolPharm (2025). Product Catalog: 2-Bromo-3,5-diiodopyridin-4-amine (CAS 1377578-93-2).[1][2][3][4][8] Retrieved from [Link]

  • University of Illinois DRS (2025). Halogenated Organic Liquids Disposal Standard Operating Procedure. Retrieved from [Link][1][3]

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 2-Bromo-3,5-diiodopyridin-4-amine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-diiodopyridin-4-amine. The following protocols and recommendations...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-diiodopyridin-4-amine. The following protocols and recommendations are synthesized from best practices in chemical safety and data from analogous halogenated aromatic compounds. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][3][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][5]

  • Harmful in Contact with Skin: Prolonged or widespread skin contact could be harmful.[3]

Given these potential hazards, a cautious and well-planned approach to handling this compound is imperative.

Your First Line of Defense: Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is non-negotiable when handling 2-Bromo-3,5-diiodopyridin-4-amine. The following table outlines the minimum required PPE.

PPE Category Item Specifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or chemical splash goggles are mandatory at all times.[6][7] A face shield worn over safety glasses is required when there is a risk of splashing.[6][8]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for providing protection against a variety of chemicals.[8] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contact with the chemical occurs.[8] For tasks with a higher risk of exposure, consider double gloving.[6][8]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[8]
Foot Protection Closed-toe ShoesShoes that completely cover the foot are required.[8] Open-toed shoes, sandals, or perforated footwear are strictly prohibited in the laboratory.[8]
Respiratory Protection RespiratorAll work with this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[1][3] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[9]

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow is crucial for safely managing 2-Bromo-3,5-diiodopyridin-4-amine throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2][3][4] Keep it away from incompatible materials such as strong oxidizing agents.[3][10]

Handling and Use
  • Preparation: Before handling, ensure that all necessary PPE is correctly worn and that a chemical spill kit is readily accessible.

  • Engineering Controls: All weighing and handling of the solid compound or its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Avoiding Contamination: Use dedicated spatulas and glassware. Avoid creating dust when handling the solid.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][2] Clean and decontaminate all work surfaces and equipment.

Waste Disposal
  • Segregation: All waste contaminated with 2-Bromo-3,5-diiodopyridin-4-amine, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of chemical waste through your institution's approved hazardous waste disposal program.[1][2][3][4] Do not pour waste down the drain.[2]

Emergency Preparedness: A Plan for the Unexpected

Rapid and correct response to an emergency can significantly mitigate potential harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[1][3][4]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water.[1][4][12] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][3][4][12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4][12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.[3]

Chemical Spill Response

The following workflow provides a step-by-step guide for managing a chemical spill.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate the area if necessary (large spill, poor ventilation) alert->evacuate If major spill ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) alert->ppe report Report the incident to your supervisor and EHS department evacuate->report contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully collect absorbed material and contaminated items contain->cleanup decontaminate Decontaminate the spill area with an appropriate solvent cleanup->decontaminate dispose Place all waste in a sealed, labeled hazardous waste container decontaminate->dispose dispose->report end End report->end

Sources

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